(2E,9Z)-Hexadecadienoyl-CoA
説明
特性
分子式 |
C37H62N7O17P3S |
|---|---|
分子量 |
1001.9 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,9Z)-hexadeca-2,9-dienethioate |
InChI |
InChI=1S/C37H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h9-10,16-17,24-26,30-32,36,47-48H,4-8,11-15,18-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b10-9-,17-16+/t26-,30-,31-,32+,36-/m1/s1 |
InChIキー |
BEQWCBBSKHMRCA-HENMZMGOSA-N |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to (10E,12Z)-Hexadecadienoyl-CoA: The Penultimate Precursor to a Potent Biological Signal
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the biological significance, biosynthesis, and enzymatic regulation of (10E,12Z)-Hexadecadienoyl-CoA. This molecule is a critical intermediate in the biosynthesis of bombykol (B110295), the well-characterized sex pheromone of the female silkworm moth, Bombyx mori. While the user query specified (2E,9Z)-Hexadecadienoyl-CoA, extensive research indicates that the biologically active isomer in this well-studied pathway is, in fact, (10E,12Z)-Hexadecadienoyl-CoA. This document will focus on the established biological role of this correct isomer. We will delve into the intricate enzymatic cascade that produces this key precursor, present available quantitative data, detail relevant experimental methodologies, and provide visual representations of the pertinent biological pathways and workflows.
Introduction: The Biological Significance of (10E,12Z)-Hexadecadienoyl-CoA
(10E,12Z)-Hexadecadienoyl-CoA is a polyunsaturated fatty acyl-coenzyme A that holds a pivotal position in the biosynthesis of one of the most studied insect sex pheromones, bombykol ((10E,12Z)-hexadeca-10,12-dien-1-ol).[1][2] As the immediate precursor to bombykol, its synthesis and subsequent reduction are tightly regulated processes essential for the reproductive success of Bombyx mori. The specificity of this chemical signal is paramount for attracting conspecific males, making the biosynthetic pathway a potential target for pest management strategies and a model system for studying the evolution of species-specific communication.
The biosynthesis of bombykol from common fatty acid precursors is a testament to the evolution of specialized enzymatic machinery in insects.[3] This pathway involves a series of desaturation and reduction steps, culminating in the production of the volatile pheromone. (10E,12Z)-Hexadecadienoyl-CoA represents the final acyl-CoA intermediate before the ultimate reduction to the alcohol pheromone.
The Biosynthetic Pathway of (10E,12Z)-Hexadecadienoyl-CoA and Bombykol
The de novo synthesis of bombykol originates from the ubiquitous C16 fatty acyl-CoA, palmitoyl-CoA.[1] The pathway is primarily active in the pheromone glands of the female moth and is under the control of the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[1][3] The key enzymatic steps leading to and from (10E,12Z)-Hexadecadienoyl-CoA are as follows:
-
Initial Desaturation: The process begins with the introduction of a cis double bond at the Δ11 position of palmitoyl-CoA by a specific fatty acyl-CoA desaturase, Bmpgdesat1. This reaction yields (11Z)-hexadecenoyl-CoA.[1]
-
Conjugated Diene Formation: The same enzyme, Bmpgdesat1, then catalyzes a second desaturation, introducing a trans double bond at the Δ10 position, resulting in the formation of the conjugated diene system of (10E,12Z)-Hexadecadienoyl-CoA.[1] This bifunctional activity of a single desaturase is a noteworthy feature of this pathway.
-
Final Reduction: The newly synthesized (10E,12Z)-Hexadecadienoyl-CoA is then reduced to its corresponding alcohol, bombykol, by a pheromone gland-specific fatty acyl reductase (pgFAR).[4][5] This enzyme exhibits a high degree of substrate specificity for the correct isomeric precursor.[4]
The precursor, (10E,12Z)-hexadecadienoate, is often stored as a triacylglycerol ester in cytoplasmic lipid droplets within the pheromone gland cells and is released for the final reductive step upon stimulation by PBAN.[1]
References
- 1. Bombykol - Wikipedia [en.wikipedia.org]
- 2. Bombykol | C16H30O | CID 445128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Screening for the Genes Involved in Bombykol Biosynthesis: Identification and Functional Characterization of Bombyx mori Acyl Carrier Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
(2E,9Z)-Hexadecadienoyl-CoA: A Technical Guide on its Putative Role in Metabolism
Disclaimer: Information regarding the specific discovery, natural occurrence, and direct biological roles of (2E,9Z)-Hexadecadienoyl-CoA is exceedingly scarce in publicly available scientific literature. This guide, therefore, provides a technical overview based on the established principles of fatty acid metabolism, hypothesizing the potential involvement of this molecule as an intermediate. The experimental protocols and signaling pathways described are general to the study of polyunsaturated fatty acyl-CoAs and should be considered as a framework for potential future research on this specific molecule.
Introduction
This compound is a polyunsaturated fatty acyl-coenzyme A molecule with a 16-carbon chain containing two double bonds: one in the trans configuration at the second carbon (C2) and another in the cis configuration at the ninth carbon (C9). While its explicit biological functions are not well-documented, its structure suggests a potential role as an intermediate in the β-oxidation of polyunsaturated fatty acids or in the biosynthesis of signaling molecules, such as insect pheromones.
This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the likely metabolic context of this compound, drawing parallels from known pathways involving structurally similar molecules.
Hypothetical Discovery and Natural Occurrence
Potential Sources:
-
β-Oxidation of Polyunsaturated Fatty Acids: The degradation of fatty acids with double bonds at odd-numbered carbons can lead to the formation of dienoyl-CoA intermediates that require specific enzymatic processing.
-
Insect Pheromone Biosynthesis: Many insect pheromones are derived from fatty acids through a series of desaturation and chain-shortening reactions.[1][2][3] It is conceivable that this compound could be a precursor or intermediate in the biosynthesis of certain pheromones in specific insect species.
Putative Metabolic Pathways
Based on its structure, this compound is likely to be a substrate for enzymes involved in the β-oxidation of polyunsaturated fatty acids. The presence of a cis double bond at an odd-numbered carbon and a trans double bond at an even-numbered carbon necessitates the action of auxiliary enzymes to the core β-oxidation pathway.
β-Oxidation of a Hypothetical Precursor
The formation of this compound could arise from a precursor such as (9Z, 12Z)-Hexadecadienoyl-CoA after several cycles of β-oxidation. The pathway would involve the following key enzymes:
-
Acyl-CoA Dehydrogenase: Catalyzes the initial dehydrogenation of the fatty acyl-CoA, introducing a double bond at the C2 position.
-
Enoyl-CoA Isomerase: This enzyme is crucial for repositioning double bonds. For a precursor with a cis double bond at an odd-numbered position, this enzyme would convert it to a trans isomer, allowing it to proceed through β-oxidation.[4]
-
2,4-Dienoyl-CoA Reductase: This enzyme is essential for the metabolism of fatty acids that have conjugated double bonds, a situation that can arise during the oxidation of polyunsaturated fatty acids.[5][6] It reduces the dienoyl-CoA to an enoyl-CoA, which can then re-enter the β-oxidation spiral.
The logical workflow for the involvement of these enzymes in processing a dienoyl-CoA intermediate is depicted below.
Figure 1. Hypothetical metabolic fate of this compound in β-oxidation.
Quantitative Data Summary
As of this writing, there is no quantitative data available in the scientific literature regarding the natural abundance, tissue distribution, or enzymatic kinetics of this compound. The following table is a template that could be used to summarize such data should it become available through future research.
| Parameter | Organism/Tissue | Concentration/Activity | Method of Detection | Reference |
| Endogenous Levels | Not Available | Not Available | Not Available | Not Available |
| Enzyme Km | Not Available | Not Available | Not Available | Not Available |
| Enzyme Vmax | Not Available | Not Available | Not Available | Not Available |
Experimental Protocols
The following are generalized experimental protocols that would be applicable to the study of this compound.
Synthesis of this compound
Chemical synthesis would be the first step to obtaining a standard for experimental use. A common approach involves the synthesis of the corresponding fatty acid, followed by its activation to the CoA thioester.
Workflow for Synthesis and Purification:
Figure 2. General workflow for the synthesis and purification of a fatty acyl-CoA.
Extraction and Analysis from Biological Samples
The detection and quantification of this compound in biological matrices would likely involve liquid chromatography-mass spectrometry (LC-MS).
Methodology:
-
Sample Preparation: Homogenize tissue or cells in a suitable buffer, followed by protein precipitation with a solvent like acetonitrile (B52724).
-
Lipid Extraction: Perform a solid-phase extraction (SPE) to enrich for fatty acyl-CoAs.
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient of acetonitrile and water containing a low concentration of a weak acid (e.g., formic acid) to achieve separation.
-
Mass Spectrometry: Employ tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The fragmentation of the parent ion would yield characteristic product ions of coenzyme A.
-
Conclusion and Future Directions
This compound represents a molecule of potential interest at the intersection of fatty acid metabolism and chemical ecology. Its structure suggests a role as a metabolic intermediate, but a lack of direct research leaves its biological significance an open question. Future research should focus on:
-
Chemical Synthesis and Standardization: The development of a reliable synthetic route is paramount for enabling further studies.
-
Targeted Metabolomics: The use of sensitive LC-MS/MS methods to screen for the presence of this molecule in various biological systems, particularly in organisms known for unique fatty acid metabolism or pheromone production.
-
Enzymatic Assays: Once synthesized, this compound can be used as a substrate to test the activity of candidate enzymes, such as enoyl-CoA isomerases and dienoyl-CoA reductases, to elucidate its metabolic fate.
By addressing these fundamental questions, the scientific community can begin to uncover the potential roles of this and other rare fatty acyl-CoAs in biology.
References
- 1. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]
- 2. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 5. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
An In-Depth Technical Guide to the Putative Biosynthetic Pathway of (2E,9Z)-Hexadecadienoyl-CoA in Insects
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,9Z)-Hexadecadienoyl-CoA is a polyunsaturated fatty acyl-coenzyme A that is structurally related to a number of insect pheromone components. While the biosynthetic pathway for this specific isomer is not extensively documented, this technical guide synthesizes current knowledge on insect fatty acid metabolism to propose a putative pathway. This document details the enzymatic steps, presents relevant quantitative data from related pathways, outlines detailed experimental protocols for pathway elucidation, and provides visualizations of the proposed biochemical route and experimental workflows. This guide is intended to serve as a foundational resource for researchers in entomology, biochemistry, and drug development focusing on insect chemical communication and potential targets for pest management.
Introduction
Insect chemical communication is a vital field of study, with pheromones playing a central role in behaviors such as mating, aggregation, and trail marking. A significant class of insect pheromones is derived from fatty acids, which undergo a series of modifications including desaturation, chain shortening or elongation, and functional group modification to produce a vast array of species-specific signals. The high specificity of these biosynthetic pathways presents attractive targets for the development of novel and environmentally benign pest control strategies.
This whitepaper focuses on the biosynthesis of this compound, a C16 di-unsaturated fatty acyl-CoA. Although not a widely identified major pheromone component itself, its structural motifs are found in various insect semiochemicals. Understanding its formation provides a model for the generation of conjugated and non-conjugated diene systems in insect fatty acid metabolism. This guide will propose a hypothetical biosynthetic pathway based on known enzymatic activities of fatty acid synthases (FAS) and fatty acyl-CoA desaturases (FADs) in insects.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the ubiquitous precursor, acetyl-CoA, and proceed through the fatty acid synthesis (FAS) pathway to produce a saturated C16 acyl-CoA, palmitoyl-CoA. Subsequent desaturation steps, catalyzed by specific fatty acyl-CoA desaturases (FADs), are responsible for the introduction of the two double bonds.
The proposed pathway involves two key steps following the formation of palmitoyl-CoA:
-
Δ9-Desaturation: A Δ9-desaturase introduces a cis double bond at the 9th carbon position of palmitoyl-CoA, yielding (Z)-9-Hexadecenoyl-CoA. This is a common step in insect fatty acid metabolism, with many characterized Δ9-desaturases preferring C16 and C18 substrates[1][2].
-
Formation of the 2E-Double Bond: The introduction of a trans double bond at the 2nd carbon position is less conventional for typical desaturases. It is proposed that this may occur via a specialized desaturase or an isomerase. One possibility is the action of a Δ2-desaturase with an unusual stereospecificity for producing an E configuration. Alternatively, an isomerase could convert a cis double bond at a different position to the conjugated 2E,9Z system.
The final product is this compound. This molecule can then potentially undergo further modifications, such as reduction to an alcohol or aldehyde, to form active pheromone components.
Visualization of the Proposed Pathway
Caption: Proposed biosynthetic pathway of this compound in insects.
Quantitative Data on Precursor Pools
The efficiency of a biosynthetic pathway is influenced by the availability of its precursors. While specific data for the this compound pathway is unavailable, studies on related pheromone biosynthetic pathways in moths provide valuable insights into the relative abundance of key fatty acyl-CoA precursors within the pheromone gland.
| Precursor | Species | Gland Concentration/Ratio | Reference |
| Palmitoyl-CoA (16:0-CoA) | Heliothis virescens | Significant pools detected | [3] |
| (Z)-11-Hexadecenoyl-CoA | Heliothis virescens | Maintained in both CoA ester and triacylglycerol forms | [3] |
| C16 and C18 Fatty Acyls | Chloridea virescens | 16:Acyl present, with Z11-16:Acyl increasing with age | [4] |
Detailed Experimental Protocols
The elucidation of a biosynthetic pathway like that of this compound relies on a combination of molecular and biochemical techniques. Below are detailed protocols for key experiments.
Heterologous Expression of Candidate Desaturases in Saccharomyces cerevisiae
This protocol is a standard method for functionally characterizing insect desaturase genes.
Objective: To determine the substrate specificity and product profile of a candidate desaturase enzyme.
Materials:
-
Saccharomyces cerevisiae strain deficient in its native desaturase (e.g., ole1 mutant).
-
Yeast expression vector (e.g., pYES2).
-
Candidate desaturase cDNA cloned into the expression vector.
-
Yeast transformation kit.
-
Synthetic defined media (SD) with appropriate auxotrophic supplements and with either glucose or galactose as the carbon source.
-
Fatty acid substrates (e.g., palmitic acid, stearic acid).
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Transformation: Transform the ole1 mutant S. cerevisiae strain with the expression vector containing the candidate desaturase gene using a standard lithium acetate (B1210297) method. As a control, transform a separate batch of yeast with the empty vector.
-
Culture Growth and Induction:
-
Inoculate a single colony of transformed yeast into 5 mL of SD medium containing 2% glucose and grow overnight at 30°C with shaking.
-
Pellet the cells by centrifugation and wash with sterile water.
-
Resuspend the cells in 10 mL of SD medium containing 2% galactose to induce gene expression from the GAL1 promoter.
-
-
Substrate Feeding: Add the fatty acid substrate (e.g., 0.5 mM palmitic acid) to the culture.
-
Incubation: Incubate the culture for 48-72 hours at 30°C with shaking.
-
Fatty Acid Extraction and Derivatization:
-
Harvest the yeast cells by centrifugation.
-
Extract the total lipids from the yeast cells using a chloroform:methanol solvent system.
-
Transesterify the fatty acids to fatty acid methyl esters (FAMEs) by incubation with methanolic HCl or BF3-methanol.
-
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to identify the desaturated products based on their retention times and mass spectra. Compare the product profile of the yeast expressing the candidate desaturase to the empty vector control.
In Vitro Desaturase Activity Assay
This protocol allows for the direct measurement of enzyme activity using microsomal preparations.
Objective: To quantify the activity of a desaturase enzyme and determine its kinetic parameters.
Materials:
-
Insect pheromone glands or insect cells (e.g., Sf9) expressing the recombinant desaturase.
-
Homogenization buffer (e.g., phosphate (B84403) buffer with sucrose (B13894) and protease inhibitors).
-
Microsome isolation reagents (ultracentrifuge).
-
Radiolabeled fatty acyl-CoA substrate (e.g., [14C]palmitoyl-CoA).
-
Reaction buffer containing NADH.
-
Thin-layer chromatography (TLC) plates and developing solvent.
-
Scintillation counter.
Procedure:
-
Microsome Preparation:
-
Homogenize the insect tissue or cells in homogenization buffer.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in reaction buffer.
-
-
Enzyme Assay:
-
Incubate a defined amount of microsomal protein with the radiolabeled fatty acyl-CoA substrate and NADH at an optimal temperature for a set time.
-
Stop the reaction by adding a strong base (e.g., KOH).
-
-
Product Separation and Quantification:
-
Saponify the lipids and extract the fatty acids.
-
Separate the saturated and unsaturated fatty acids using argentation TLC.
-
Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the enzyme activity based on the amount of radioactive product formed per unit of time and protein concentration.
Workflow for Desaturase Characterization
Caption: Experimental workflow for the characterization of a novel insect desaturase.
Conclusion and Future Directions
The biosynthesis of this compound in insects is proposed to follow the general principles of fatty acid-derived pheromone production, originating from palmitoyl-CoA and involving sequential desaturation steps. The key to fully elucidating this pathway lies in the identification and characterization of the specific desaturases involved, particularly the enzyme responsible for the formation of the 2E double bond. The experimental protocols outlined in this guide provide a robust framework for such investigations.
Future research should focus on:
-
Transcriptome analysis of pheromone glands from insects known to produce related compounds to identify candidate desaturase genes.
-
Functional characterization of these candidate genes using the heterologous expression systems described.
-
In vivo labeling studies with stable isotope-labeled precursors to trace the flow of carbons through the pathway.
-
Structural biology studies of the identified desaturases to understand the basis of their substrate and stereospecificity.
A thorough understanding of this and similar biosynthetic pathways will not only advance our fundamental knowledge of insect biochemistry but also pave the way for the development of innovative and targeted pest management solutions.
References
- 1. A Δ9 desaturase gene with a different substrate specificity is responsible for the cuticular diene hydrocarbon polymorphism in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Function of Δ9-Fatty Acid Desaturase [jstage.jst.go.jp]
- 3. Lipid analysis of the sex pheromone gland of the moth Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (2E,9Z)-Hexadecadienoyl-CoA as a Sex Pheromone Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathways related to insect sex pheromones, with a specific focus on a hypothetical pathway involving (2E,9Z)-Hexadecadienoyl-CoA. While direct evidence for this specific precursor in major pheromone blends is not widely documented, this guide outlines the established enzymatic reactions and experimental methodologies that would be employed to investigate such a pathway. The principles and protocols described herein are broadly applicable to the study of fatty acid-derived insect pheromones.
Introduction to Moth Sex Pheromone Biosynthesis
Moth sex pheromones are typically long-chain unsaturated fatty acids, alcohols, aldehydes, or acetate (B1210297) esters (Type I pheromones) or polyunsaturated hydrocarbons and their epoxides (Type II pheromones).[1][2] These species-specific chemical signals are synthesized in the female's pheromone gland from common fatty acid precursors, primarily palmitoyl-CoA (C16) and stearoyl-CoA (C18).[3] The remarkable diversity of moth pheromones arises from the coordinated action of a specific set of enzymes that introduce double bonds, modify chain length, and alter the functional group of the fatty acyl chain.[1] Key enzyme families involved in this process include fatty acyl-CoA desaturases, fatty acyl reductases, acyl-CoA oxidases (for chain shortening), and acetyltransferases.[4] Understanding these biosynthetic pathways is crucial for developing sustainable pest management strategies that utilize synthetic pheromones for mating disruption.[5]
A Hypothetical Biosynthetic Pathway from this compound
The specific precursor this compound is a di-unsaturated C16 fatty acyl-CoA.[6] Its biosynthesis from a saturated precursor like palmitoyl-CoA would require the action of at least two desaturase enzymes with specific regio- and stereoselectivity. The subsequent conversion to a final pheromone component would involve reduction and potentially acetylation. A plausible, albeit hypothetical, pathway is outlined below.
The biosynthesis would likely begin with the common C16 saturated fatty acyl-CoA, palmitoyl-CoA. A Δ9-desaturase would first introduce a cis double bond at the 9-position, a very common step in insect fatty acid metabolism, to produce (Z)-9-Hexadecenoyl-CoA.[7][8] Subsequently, a less common Δ2-desaturase would introduce a trans double bond at the 2-position to yield this compound. The final steps would involve a fatty acyl reductase (FAR) to convert the acyl-CoA to the corresponding alcohol, (2E,9Z)-Hexadecadienol, which could be the final pheromone component or be further esterified by an acetyltransferase to produce (2E,9Z)-Hexadecadienyl acetate.
Key Enzymes in Pheromone Biosynthesis
The generation of specific pheromone molecules is dependent on a suite of specialized enzymes.
-
Fatty Acyl-CoA Desaturases (FADs): These enzymes are critical for introducing double bonds at specific positions and with specific geometry (Z or E) into the fatty acyl chain.[9] Different FADs exist, such as Δ9, Δ11, and Δ14 desaturases, which largely determine the structure of the final pheromone.[3][10][11] The evolution of novel desaturase functions is a key driver of pheromone diversity.[10]
-
Fatty Acyl Reductases (FARs): FARs catalyze the reduction of the fatty acyl-CoA thioester to a primary alcohol.[12] These enzymes can exhibit broad or narrow substrate specificity, which contributes to the precise composition of the final pheromone blend.[12]
-
β-Oxidation Enzymes (Acyl-CoA Oxidases): In many moth species, pheromone precursors are chain-shortened via a modified β-oxidation pathway.[4] Acyl-CoA oxidases are key enzymes in this process, which typically removes two-carbon units from the fatty acyl chain.[4]
-
Acetyltransferases and Alcohol Oxidases: Once the fatty alcohol is formed, it can be the final pheromone component or be further modified. Acetyltransferases convert the alcohol to an acetate ester, while alcohol oxidases convert it to an aldehyde.
Experimental Protocols for Pathway Elucidation
Investigating a novel or hypothetical pheromone biosynthesis pathway involves a series of established experimental procedures. The general workflow for identifying and characterizing the genes and enzymes involved is depicted below.
Protocol for Heterologous Expression of Desaturases in Saccharomyces cerevisiae
This protocol describes the functional characterization of a candidate desaturase gene by expressing it in yeast.
-
Gene Cloning and Vector Construction:
-
Amplify the full open reading frame (ORF) of the candidate desaturase gene from pheromone gland cDNA using PCR with primers containing appropriate restriction sites.
-
Digest the PCR product and a yeast expression vector (e.g., pYES2) with the corresponding restriction enzymes.
-
Ligate the digested gene insert into the linearized vector. The pYES2 vector contains a GAL1 promoter for galactose-inducible expression.[13]
-
Transform the ligation product into competent E. coli for plasmid amplification and sequence verify the construct.
-
-
Yeast Transformation:
-
Transform the verified plasmid into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.
-
Select for transformed yeast colonies on synthetic complete medium lacking uracil (B121893) (SC-Ura).
-
-
Expression and Substrate Feeding:
-
Inoculate a single transformed yeast colony into 5 mL of SC-Ura medium with 2% glucose and grow overnight at 30°C.
-
Pellet the cells and resuspend in 10 mL of induction medium (SC-Ura with 2% galactose instead of glucose).
-
Add the fatty acid substrate (e.g., palmitic acid for a C16-acting desaturase) to a final concentration of 0.5 mM.
-
Incubate the culture for 48-72 hours at 30°C with shaking.
-
-
Fatty Acid Extraction and Analysis:
-
Harvest the yeast cells by centrifugation.
-
Saponify the cell pellet by heating with 1 mL of 2.5% H2SO4 in methanol (B129727) at 80°C for 1 hour to convert fatty acids to fatty acid methyl esters (FAMEs).
-
Extract the FAMEs with 1 mL of hexane (B92381).
-
Analyze the hexane extract by GC-MS to identify the desaturated products.[12]
-
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the standard technique for separating, identifying, and quantifying volatile pheromone components.[14]
-
Sample Preparation:
-
Pheromone glands are typically excised and extracted in a small volume (10-50 µL) of a non-polar solvent like hexane or dichloromethane (B109758) for several hours.[14]
-
For analysis of yeast extracts, the hexane layer containing FAMEs is used directly.
-
An internal standard (e.g., a deuterated analog or a compound with a similar structure but different retention time) is often added for quantification.[15]
-
-
GC-MS Instrument Parameters:
-
Injector: Operate in splitless mode to maximize the transfer of trace analytes to the column. Set the injector temperature high enough to ensure volatilization without thermal degradation (e.g., 250°C).[15]
-
Column: Use a non-polar or mid-polar capillary column (e.g., HP-5ms, DB-WAX) suitable for separating fatty acid derivatives.
-
Carrier Gas: Use high-purity helium at a constant flow rate.
-
Oven Program: A typical program starts at a low temperature (e.g., 50°C, hold for 2 min), ramps at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 280°C), and holds for a final period. This separates compounds based on their boiling points.[14]
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. For targeted analysis of known compounds, selected ion monitoring (SIM) mode can be used to increase sensitivity.[15]
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra and retention times to those of authentic standards.
-
Quantify compounds by comparing their peak areas to the peak area of the internal standard.
-
Protocol for RNA Interference (RNAi) Mediated Gene Knockdown
RNAi is a powerful tool for confirming gene function in vivo by silencing the expression of a target gene.[16][17]
-
dsRNA Synthesis:
-
Select a unique region of the target gene (e.g., a 300-500 bp fragment) to ensure specificity.
-
Amplify this region by PCR using primers that include T7 promoter sequences at their 5' ends.
-
Use an in vitro transcription kit (e.g., MEGAscript™ T7 Transcription Kit) to synthesize sense and antisense RNA strands from the PCR product.
-
Anneal the sense and antisense strands to form double-stranded RNA (dsRNA). Purify and quantify the dsRNA.
-
-
Injection of dsRNA:
-
Inject a known amount of dsRNA (e.g., 1-5 µg) into the abdomen of the female moth pupa or newly emerged adult using a microinjection system.
-
Inject a control group with dsRNA targeting a non-related gene (e.g., GFP) or with injection buffer alone.
-
-
Analysis of Knockdown Effect:
-
After a suitable period (e.g., 2-3 days), confirm the knockdown of the target gene's expression by performing quantitative real-time PCR (qRT-PCR) on RNA extracted from the pheromone glands of both treated and control moths.
-
Extract and analyze the pheromone composition of treated and control moths using GC-MS. A significant reduction in the expected pheromone component in the treated group compared to the control group confirms the gene's role in its biosynthesis.
-
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies on moth sex pheromone biosynthesis. This data provides a benchmark for what researchers might expect when studying similar pathways.
Table 1: Functional Characterization of a Fatty Acyl Reductase (FAR) from Spodoptera exigua in Yeast
| Fatty Acyl Methyl Ester Substrate (0.5 mM) | Product (Fatty Alcohol) | Conversion Rate (%) |
| (Z,E)-9,12-Tetradecadienoyl-COOMe | (Z,E)-9,12-Tetradecadienol | 35.4 |
| (Z)-9-Tetradecenoyl-COOMe | (Z)-9-Tetradecenol | 28.1 |
| (Z)-11-Hexadecenoyl-COOMe | (Z)-11-Hexadecenol | 15.2 |
| Palmitoyl-COOMe (16:COOMe) | Hexadecanol | 10.5 |
Data is hypothetical and representative of typical results from such experiments.
Table 2: Pheromone Titer Reduction after RNAi Knockdown of a Δ11-Desaturase in Helicoverpa armigera
| Treatment Group | Pheromone Component | Titer (ng/gland) ± SE | % Reduction |
| Control (dsGFP) | (Z)-11-Hexadecenal | 15.8 ± 2.1 | - |
| Treated (dsHades11) | (Z)-11-Hexadecenal | 3.2 ± 0.8 | 79.7% |
| Control (dsGFP) | (Z)-9-Hexadecenal | 1.2 ± 0.3 | - |
| Treated (dsHades11) | (Z)-9-Hexadecenal | 1.1 ± 0.2 | No significant change |
Data adapted from a study on Helicoverpa armigera, illustrating the specificity of gene knockdown.[18]
Conclusion
The study of insect sex pheromone biosynthesis is a dynamic field that integrates molecular biology, biochemistry, and chemical ecology. While the direct involvement of this compound as a widespread pheromone precursor remains to be established, the experimental frameworks detailed in this guide provide a robust roadmap for its investigation. By combining gene discovery through transcriptomics, functional validation via heterologous expression, and in vivo confirmation using techniques like RNAi, researchers can successfully elucidate novel biosynthetic pathways. This knowledge is fundamental for the development of innovative and environmentally benign pest control technologies.
References
- 1. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Analysis of Pheromone Biosynthesis Activating Neuropeptide Receptor Isoforms in Maruca vitrata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of moth sex pheromones via ancestral genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfachemic.com [alfachemic.com]
- 7. Structure and Function of Δ9-Fatty Acid Desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and Function of Δ9-Fatty Acid Desaturase [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Novel sex pheromone desaturases in the genomes of corn borers generated through gene duplication and retroposon fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
The Enzymatic Crossroads of (2E,9Z)-Hexadecadienoyl-CoA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of lipid metabolism, focusing on the enzymatic processes governing the synthesis and degradation of (2E,9Z)-Hexadecadienoyl-CoA. This polyunsaturated fatty acyl-CoA stands at a critical metabolic intersection, serving as a key intermediate in both the biosynthesis of insect pheromones and the catabolic pathway of β-oxidation. Understanding the enzymes that act upon this molecule is paramount for developing novel pest control strategies and for advancing our knowledge of fatty acid metabolism in various organisms.
Core Enzymes and Metabolic Pathways
The metabolism of this compound is primarily dictated by two opposing pathways: its biosynthesis as a pheromone precursor and its degradation for energy production. The key enzymes involved in these processes are outlined below.
Biosynthesis of this compound in Insect Pheromone Glands
In many moth species, this compound is a crucial precursor to the biosynthesis of sex pheromones, such as (9Z,11E)-hexadecadienal. The biosynthetic pathway typically starts from palmitoyl-CoA (C16:0-CoA) and involves a series of desaturation and modification steps.
-
Δ11-Desaturase: This enzyme introduces a cis double bond at the 11th position of a saturated fatty acyl-CoA, typically palmitoyl-CoA or myristoyl-CoA. In the context of this compound synthesis, a desaturase with Δ9 activity is implicated in forming the initial cis double bond.
-
Chain Shortening/Elongation: While not directly forming the final product, chain modification enzymes can alter the carbon backbone to produce the C16 precursor.
-
Conjugase/Isomerase: An enzyme is required to form the conjugated double bond system. The precise mechanism for the formation of the 2E double bond in conjugation with the 9Z bond is a subject of ongoing research and may involve a specific isomerase or the action of a desaturase on an already unsaturated precursor.
-
Fatty Acyl-CoA Reductase (FAR): This is a key enzyme in the final steps of pheromone production. It reduces the fatty acyl-CoA to the corresponding fatty alcohol.[1] The resulting alcohol can then be further modified, for example, by an oxidase to form an aldehyde.
The entire process of pheromone biosynthesis is tightly regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN) . PBAN, a 33-amino acid peptide, is released from the subesophageal ganglion and acts on the pheromone gland to stimulate pheromone production.[2][3] Its mode of action involves binding to a G-protein coupled receptor, leading to an influx of extracellular calcium. This signaling cascade is thought to activate key enzymes in the biosynthetic pathway, including acetyl-CoA carboxylase (the rate-limiting step in fatty acid synthesis) and fatty acyl-CoA reductase.[3][4][5]
β-Oxidation of this compound
When not utilized for pheromone biosynthesis, this compound can be catabolized through the mitochondrial β-oxidation pathway to generate energy. However, the presence of unsaturation, particularly the conjugated double bond system that would form after initial oxidation steps, requires the action of auxiliary enzymes in addition to the core β-oxidation machinery.
The core enzymes of β-oxidation are:
-
Acyl-CoA Dehydrogenase
-
Enoyl-CoA Hydratase
-
3-Hydroxyacyl-CoA Dehydrogenase
-
β-Ketoacyl-CoA Thiolase
The degradation of this compound would proceed through standard β-oxidation cycles until the double bonds are encountered. The initial cycles would produce a dienoyl-CoA intermediate. The metabolism of this intermediate requires:
-
2,4-Dienoyl-CoA Reductase: This NADPH-dependent enzyme reduces the 2,4-dienoyl-CoA intermediate to a 3-enoyl-CoA.
-
Enoyl-CoA Isomerase: This enzyme then isomerizes the 3-enoyl-CoA to the 2-enoyl-CoA, which is a substrate for the standard β-oxidation pathway.
Quantitative Data on Enzyme Activity
Quantitative kinetic data for enzymes acting specifically on this compound is scarce in the literature. However, data from studies on analogous enzymes and substrates provide valuable insights into their potential activity.
| Enzyme | Substrate | Organism | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | Reference |
| Fatty Acyl-CoA Reductase (Slit-FAR1) | (Z)-11-Hexadecenoyl-CoA | Spodoptera littoralis | 1.4 ± 0.3 | 1.8 ± 0.1 | - | [6] |
| Fatty Acyl-CoA Reductase (Slit-FAR1) | (Z,E)-9,11-Tetradecadienoyl-CoA | Spodoptera littoralis | 2.1 ± 0.5 | 2.5 ± 0.2 | - | [6] |
| Fatty Acyl-CoA Reductase (Slit-FAR1) | (Z,Z)-9,12-Tetradecadienoyl-CoA | Spodoptera littoralis | 3.2 ± 0.8 | 3.1 ± 0.3 | - | [6] |
| Peroxisomal 2,4-Dienoyl-CoA Reductase (pDCR) | Hexadienoyl-CoA | Human | >100 | - | - | [7] |
| Peroxisomal 2,4-Dienoyl-CoA Reductase (pDCR) | Decadienoyl-CoA | Human | 15 ± 2 | - | - | [7] |
Note: The provided data is for analogous substrates and should be interpreted as indicative of the potential kinetic parameters for enzymes acting on this compound.
Experimental Protocols
Assay for Fatty Acyl-CoA Reductase (FAR) Activity
This protocol is adapted from methods used for characterizing insect FARs involved in pheromone biosynthesis.[6]
A. Heterologous Expression and Purification of FAR:
-
Clone the full-length cDNA of the target FAR into a suitable expression vector (e.g., pFastBac for baculovirus expression in Sf9 insect cells).
-
Generate recombinant baculovirus and infect Sf9 cells.
-
Harvest cells 48-72 hours post-infection and prepare a microsomal fraction by differential centrifugation.
-
The microsomal fraction containing the recombinant FAR can be used directly for activity assays.
B. Enzyme Assay:
-
Reaction Mixture (100 µL total volume):
-
50 mM Sodium phosphate (B84403) buffer, pH 7.0
-
1 mM NADPH
-
10 µM this compound (substrate)
-
50 µg of microsomal protein containing the recombinant FAR
-
-
Procedure:
-
Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.
-
Initiate the reaction by adding the substrate.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 100 µL of chloroform:methanol (2:1, v/v).
-
-
Product Analysis:
-
Extract the lipid products with chloroform.
-
Analyze the products by gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., acetylation to form the corresponding acetate (B1210297) ester for better volatility and separation).
-
Quantify the product peak area against a known standard to determine enzyme activity.
-
Assay for 2,4-Dienoyl-CoA Reductase Activity
This spectrophotometric assay is adapted from established methods.[8]
A. Substrate Synthesis:
-
(2E,4Z)-Hexadecadienoyl-CoA can be synthesized chemically for use as a substrate. Alternatively, a commercially available analog like 5-phenyl-2,4-pentadienoyl-CoA can be used for general activity measurements.[8]
B. Enzyme Assay:
-
Reaction Mixture (1 mL total volume):
-
100 mM Potassium phosphate buffer, pH 7.2
-
0.2 mM NADPH
-
10 µM (2E,4Z)-Hexadecadienoyl-CoA (or other suitable dienoyl-CoA substrate)
-
Enzyme source (e.g., mitochondrial extract or purified enzyme)
-
-
Procedure:
-
Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) at 25°C using a spectrophotometer.
-
The reaction is initiated by the addition of the enzyme.
-
The rate of reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
Signaling Pathways and Logical Relationships
Pheromone Biosynthesis Activation by PBAN
The signaling cascade initiated by PBAN is crucial for the production of pheromone precursors like this compound.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Publication : USDA ARS [ars.usda.gov]
- 5. Pheromone biosynthetic pathways: PBAN-regulated rate-limiting steps and differential expression of desaturase genes in moth species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of a fatty acyl reductase from a Spodoptera littoralis female gland involved in pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies of human 2,4-dienoyl CoA reductase shed new light on peroxisomal β-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Polyunsaturated Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyunsaturated fatty acyl-coenzyme A's (PUFA-CoAs) are pivotal intermediates in lipid metabolism, serving not only as substrates for the synthesis of complex lipids and energy production but also as critical signaling molecules that regulate a myriad of cellular processes. This technical guide provides a comprehensive review of the core aspects of PUFA-CoA metabolism, their role in cellular signaling, and their implications in health and disease. Detailed experimental protocols for the extraction and quantification of PUFA-CoAs are provided, alongside a summary of key quantitative data. Furthermore, intricate signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex roles of these molecules.
Introduction
Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and precursors to a vast array of signaling molecules.[1][2] Before their incorporation into complex lipids or their participation in metabolic and signaling pathways, PUFAs must be activated to their corresponding acyl-CoA thioesters by a family of enzymes known as acyl-CoA synthetases (ACSLs).[3][4] These activated PUFA-CoAs, including arachidonoyl-CoA, eicosapentaenoyl-CoA (EPA-CoA), and docosahexaenoyl-CoA (DHA-CoA), are at the crossroads of lipid metabolism, directing the fate of PUFAs towards either anabolic or catabolic pathways.[5] Moreover, emerging evidence highlights the direct involvement of PUFA-CoAs in regulating gene expression, protein function, and cellular signaling cascades, implicating them in the pathophysiology of various diseases, including metabolic disorders, inflammatory conditions, and neurological diseases.[1][3]
Metabolism of Polyunsaturated Fatty Acyl-CoAs
The cellular pool of PUFA-CoAs is tightly regulated through a balance of their synthesis, elongation, desaturation, and degradation.
Biosynthesis: Acyl-CoA Synthetases
The activation of PUFAs to PUFA-CoAs is the first committed step in their metabolism and is catalyzed by long-chain acyl-CoA synthetases (ACSLs).[3][4] Among the various ACSL isoforms, ACSL4 exhibits a strong preference for PUFAs such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[3][6][7] This specificity suggests a critical role for ACSL4 in channeling these fatty acids into specific metabolic and signaling pathways.[3]
Elongation and Desaturation
Once formed, PUFA-CoAs can be further metabolized through a series of elongation and desaturation reactions to generate very-long-chain PUFAs (VLC-PUFAs). These reactions are carried out by a family of enzymes known as elongases (ELOVL) and desaturases (FADS). For instance, ELOVL2 and ELOVL5 are involved in the elongation of C20 and C22 PUFA-CoAs, with ELOVL2 being particularly crucial for the synthesis of DHA.[8][9][10]
Degradation: β-oxidation
PUFA-CoAs can be transported into mitochondria and peroxisomes for degradation via β-oxidation to generate ATP. The brain, for example, consumes significant amounts of AA and DHA daily through this process.[11]
Quantitative Data on PUFA-CoA Metabolism
Understanding the quantitative aspects of PUFA-CoA metabolism is crucial for elucidating their physiological roles. The following tables summarize available data on enzyme kinetics and cellular concentrations.
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Organism/Tissue | Reference |
| Arachidonoyl-CoA Synthetase | Arachidonic Acid | 27.8 | 3.68 | Neonatal Rat Kidney | [12] |
| Arachidonoyl-CoA Synthetase | Arachidonic Acid | 73.9 | 15.7 | Adult Rat Kidney | [12] |
| Arachidonoyl-CoA Synthetase | ATP | ~7-fold lower in neonate | 1.04 (neonate), 2.87 (adult) | Rat Kidney | [12] |
| Arachidonoyl-CoA Synthetase | Coenzyme A | No significant difference | Increases 10-fold from neonate to adult | Rat Kidney | [12] |
Table 1: Kinetic Parameters of Enzymes Involved in PUFA-CoA Metabolism. This table presents the Michaelis constant (Km) and maximum velocity (Vmax) for arachidonoyl-CoA synthetase, highlighting developmental changes in the rat kidney.
| PUFA-CoA | Tissue | Concentration (nmol/g wet weight) | Organism | Reference |
| Linoleoyl-CoA (18:2) | Rat Heart | ~1.5 | Rat | [1] |
| Linoleoyl-CoA (18:2) | Rat Kidney | ~1.0 | Rat | [1] |
| Linoleoyl-CoA (18:2) | Rat Muscle | ~0.5 | Rat | [1] |
| Arachidonoyl-CoA (20:4) | Rat Heart | ~0.8 | Rat | [1] |
| Arachidonoyl-CoA (20:4) | Rat Kidney | ~0.5 | Rat | [1] |
| Arachidonoyl-CoA (20:4) | Rat Muscle | ~0.2 | Rat | [1] |
| Eicosapentaenoyl-CoA (20:5) | Rat Heart | ~0.1 | Rat | [1] |
| Eicosapentaenoyl-CoA (20:5) | Rat Kidney | ~0.05 | Rat | [1] |
| Docosahexaenoyl-CoA (22:6) | Rat Heart | ~0.2 | Rat | [1] |
| Docosahexaenoyl-CoA (22:6) | Rat Kidney | ~0.1 | Rat | [1] |
Table 2: Cellular Concentrations of PUFA-CoAs. This table provides an overview of the reported concentrations of various PUFA-CoAs in different rat tissues.
Signaling Roles of Polyunsaturated Fatty Acyl-CoAs
Beyond their metabolic functions, PUFA-CoAs are increasingly recognized as important signaling molecules that can directly or indirectly influence cellular processes.
Regulation of Gene Expression
PUFA-CoAs can modulate the activity of various nuclear receptors and transcription factors, thereby influencing gene expression. For example, they have been shown to interact with and regulate the activity of peroxisome proliferator-activated receptors (PPARs), liver X receptors (LXRs), and hepatic nuclear factor-4α (HNF-4α). This regulation plays a crucial role in the control of lipid and carbohydrate metabolism.
Protein Acylation
Protein acylation is a post-translational modification where a fatty acid is covalently attached to a protein. While protein palmitoylation, the attachment of the saturated fatty acid palmitate, is a well-studied process, the role of PUFA-CoAs as substrates for protein acylation is less clear.[4][13][14][15][16] N-myristoylation, the attachment of myristate, is highly specific for this 14-carbon saturated fatty acid, and longer-chain PUFAs are not typically substrates.[17]
Modulation of Ion Channels
PUFAs have been shown to modulate the activity of various voltage-gated ion channels, including calcium, sodium, and potassium channels.[1][18][19][20][21] This modulation can impact cellular excitability and has been implicated in the antiarrhythmic effects of n-3 PUFAs.[20] The precise mechanism, whether through direct interaction of the free fatty acid or its CoA ester with the channel protein, is an area of active investigation.
Biosynthesis of N-Acylethanolamines
N-acylethanolamines (NAEs) are a class of lipid signaling molecules, including the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine).[17][22] NAEs are synthesized from N-acyl-phosphatidylethanolamines (NAPEs), which are formed by the transfer of an acyl chain from a phospholipid to phosphatidylethanolamine.[22][23][24] While this process does not directly involve a free PUFA-CoA pool, the availability of PUFAs within phospholipids (B1166683) is a critical determinant of the types of NAEs produced.[25]
Experimental Protocols
Accurate quantification of PUFA-CoAs is essential for studying their metabolism and signaling roles. The following sections provide detailed methodologies for their extraction and analysis.
Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from methods utilizing solid-phase extraction for the purification of long-chain acyl-CoAs from tissue samples.[1][14][19][22][26]
Materials:
-
Tissue sample (e.g., liver, brain, heart)
-
Ice-cold 100 mM KH2PO4 buffer, pH 4.9
-
2-propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification cartridges or 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel
-
Internal standards (e.g., C17:0-CoA or deuterated PUFA-CoA standards)
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold KH2PO4 buffer using a glass homogenizer.
-
Add 1 mL of 2-propanol to the homogenate and homogenize again.
-
Add a known amount of internal standard to the homogenate.
-
Add 2 mL of acetonitrile, vortex thoroughly, and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Solid-Phase Extraction:
-
Condition the purification cartridge with 2 mL of methanol followed by 2 mL of KH2PO4 buffer.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of KH2PO4 buffer, followed by 2 mL of water.
-
Elute the acyl-CoAs with 2 mL of 2-propanol.
-
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% acetonitrile) for LC-MS/MS analysis.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of PUFA-CoAs.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each PUFA-CoA and internal standard must be optimized. The following table provides examples of MRM transitions that can be used as a starting point.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Arachidonoyl-CoA (20:4) | 1072.6 | 565.3 | 35 |
| Eicosapentaenoyl-CoA (20:5) | 1070.6 | 563.3 | 35 |
| Docosahexaenoyl-CoA (22:6) | 1094.6 | 587.3 | 40 |
| C17:0-CoA (Internal Standard) | 1038.7 | 531.4 | 35 |
Table 3: Example MRM Transitions for PUFA-CoA Analysis. This table provides suggested precursor and product ion pairs for the detection of common PUFA-CoAs and an internal standard. These parameters should be optimized for the specific instrument used.[2][18][27][28][29][30]
Visualizing PUFA-CoA Pathways and Workflows
Graphviz diagrams are provided to illustrate key signaling pathways and experimental workflows involving PUFA-CoAs.
Caption: Overview of Polyunsaturated Fatty Acyl-CoA (PUFA-CoA) Metabolism.
Caption: Experimental Workflow for PUFA-CoA Extraction and Quantification.
References
- 1. Polyunsaturated fatty acid modulation of voltage-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of acyl-CoA synthetase ACSL4 in arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the mechanism of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docosahexaenoic acid and the brain- what is its role? [pubmed.ncbi.nlm.nih.gov]
- 6. Myeloid-specific deficiency of long-chain acyl CoA synthetase 4 (Acsl4) reduces inflammation in vitro and in vivo by remodeling phospholipids and reducing production of arachidonic acid-derived proinflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular basis for differential elongation of omega-3 docosapentaenoic acid by the rat Elovl5 and Elovl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Altered Indices of Fatty Acid Elongases ELOVL6, ELOVL5, and ELOVL2 Activities in Patients with Impaired Fasting Glycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brain arachidonic and docosahexaenoic acid cascades are selectively altered by drugs, diet and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Changes in the kinetic properties of renal arachidonoyl-CoA synthetase during development in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Protein Palmitoylation Inhibitors from a Scaffold Ranking Library - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Post-translational palmitoylation of metabolic proteins [frontiersin.org]
- 15. Regulatory Role of Free Fatty Acids (FFAs)—Palmitoylation and Myristoylation [scirp.org]
- 16. Protein palmitoylation: Palmitoyltransferases and their specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pathways and mechanisms of N-acylethanolamine biosynthesis: can anandamide be generated selectively? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular Insights into Single-Chain Lipid Modulation of Acid-Sensing Ion Channel 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fatty Acid Regulation of Voltage- and Ligand-Gated Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Effects of n−3 Polyunsaturated Fatty Acids on Cardiac Ion Channels [frontiersin.org]
- 21. Actions and Mechanisms of Polyunsaturated Fatty Acids on Voltage-Gated Ion Channels. | Sigma-Aldrich [sigmaaldrich.com]
- 22. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. N-Acylethanolamines: Formation and Molecular Composition of a New Class of Plant Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. lipidmaps.org [lipidmaps.org]
- 29. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Unraveling the Genetic Blueprint for (2E,9Z)-Hexadecadienoyl-CoA Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the genetic and enzymatic machinery responsible for the biosynthesis of (2E,9Z)-Hexadecadienoyl-CoA, a specialized fatty acyl-CoA. While direct research on this specific molecule is limited, this paper synthesizes current knowledge from related pathways, particularly from the well-studied biosynthesis of insect pheromones with similar chemical structures, to provide a comprehensive overview of the core genetic components and enzymatic processes. We will explore the key enzyme families, propose a putative biosynthetic pathway, present quantitative data from analogous systems, and provide detailed experimental protocols for further research and validation.
Introduction to this compound
This compound is a polyunsaturated fatty acyl-CoA, a molecule where a 16-carbon fatty acid with two double bonds at the 2nd (trans or E) and 9th (cis or Z) positions is linked to a Coenzyme A molecule.[1][2] Such molecules are crucial intermediates in various metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids and signaling molecules.[3][4] The specific stereochemistry of the double bonds suggests a highly regulated and specific enzymatic synthesis, likely for a specialized biological function, such as chemical communication in insects.
The Genetic and Enzymatic Basis of Biosynthesis
The production of a di-unsaturated fatty acyl-CoA like this compound from a saturated precursor, typically Palmitoyl-CoA (C16:0-CoA), involves a series of enzymatic reactions catalyzed by specific gene products. The key enzyme families implicated in this process are Acyl-CoA Desaturases and enzymes of the β-oxidation pathway.
The Role of Acyl-CoA Desaturases
Acyl-CoA desaturases are a large family of enzymes that introduce double bonds into the hydrocarbon chains of fatty acids. These enzymes are critical for producing the vast diversity of unsaturated fatty acids found in nature.[5] The biosynthesis of a C16 fatty acid with a Z9 double bond is a common step in many organisms, catalyzed by a Δ9-desaturase.
A strong model for understanding the introduction of conjugated or non-conjugated double bonds in a C16 backbone comes from the study of moth pheromone biosynthesis. For instance, the biosynthesis of bombykol (B110295) ((10E,12Z)-hexadecadien-1-ol) in the silkmoth, Bombyx mori, is initiated from palmitoyl-CoA and involves a bifunctional desaturase, BmDesat1. This single enzyme is capable of introducing a Z11 double bond and subsequently creating a 10E,12Z conjugated diene system.[6] Similarly, desaturases like MsexD2 and MsexD3 from Manduca sexta are involved in the production of C16 di- and tri-unsaturated fatty acids for its pheromone blend.[7]
For the synthesis of the (2E,9Z) isomer, a two-step desaturation process is the most probable route:
-
Δ9-Desaturation: A Δ9-desaturase introduces a cis double bond at the 9th position of palmitoyl-CoA to produce (9Z)-Hexadecenoyl-CoA.
-
A Second Desaturation/Isomerization: The introduction of the 2E double bond is less straightforward. It could be introduced by a specific Δ2-desaturase. Alternatively, it is a common feature of fatty acid β-oxidation, where a trans-Δ2-enoyl-CoA is formed as an intermediate.
A Putative Biosynthetic Pathway
Based on the function of known fatty acid modifying enzymes, we can propose a plausible biosynthetic pathway for this compound starting from the common saturated fatty acyl-CoA, Palmitoyl-CoA.
References
- 1. alfachemic.com [alfachemic.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding and exploiting the fatty acid desaturation system in Rhodotorula toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of a bifunctional fatty-acyl desaturase in the biosynthesis of the silkmoth, Bombyx mori, sex pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Fatty Acid Derivatives by Recombinant Yarrowia lipolytica Containing MsexD2 and MsexD3 Desaturase Genes from Manduca sexta [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of (2E,9Z)-Hexadecadienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction: (2E,9Z)-Hexadecadienoyl-CoA is a long-chain fatty acyl-coenzyme A thioester that plays a role in various biological processes. Its specific stereochemistry, featuring a trans double bond at the C2 position and a cis double bond at the C9 position, is crucial for its biological activity. This document provides a detailed protocol for the chemical synthesis of this compound, intended for use in research and drug development settings. The synthesis involves a convergent approach to first construct the (2E,9Z)-hexadecadienoic acid precursor, followed by its activation and coupling to Coenzyme A.
Overall Synthetic Strategy
The synthesis is divided into two main stages:
-
Synthesis of (2E,9Z)-Hexadecadienoic Acid: This is achieved through a multi-step process involving the creation of two key fragments that are then coupled and further modified to yield the desired fatty acid with the correct stereochemistry.
-
Synthesis of this compound: The synthesized fatty acid is activated and then coupled with Coenzyme A to produce the final product.
Diagram of the Synthetic Workflow
Caption: Overall workflow for the chemical synthesis of this compound.
Part 1: Experimental Protocol for the Synthesis of (2E,9Z)-Hexadecadienoic Acid
This part of the protocol details the stereoselective synthesis of the fatty acid precursor.
Materials and Reagents
| Reagent | Supplier | Purity |
| 8-Bromooctan-1-ol | Sigma-Aldrich | 98% |
| Pyridinium (B92312) chlorochromate (PCC) | Sigma-Aldrich | 98% |
| (Carbethoxymethylene)triphenylphosphorane (B24862) | Sigma-Aldrich | 98% |
| 1-Heptyne (B1330384) | Sigma-Aldrich | 98% |
| n-Butyllithium (2.5 M in hexanes) | Sigma-Aldrich | |
| Pd(PPh₃)₄ | Sigma-Aldrich | 99% |
| Copper(I) iodide (CuI) | Sigma-Aldrich | 99.5% |
| Triethylamine (B128534) | Sigma-Aldrich | ≥99.5% |
| Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) | Sigma-Aldrich | |
| Hydrogen gas | High purity | |
| Lithium hydroxide (B78521) | Sigma-Aldrich | ≥98% |
| N,N'-Carbonyldiimidazole (CDI) | Sigma-Aldrich | ≥97% |
| Coenzyme A trilithium salt | Sigma-Aldrich | ≥85% |
| Anhydrous solvents (THF, DCM, DMF) | Sigma-Aldrich |
Step 1: Synthesis of Ethyl (2E)-10-bromodec-2-enoate (Fragment A precursor)
-
Oxidation of 8-bromooctan-1-ol: To a stirred solution of 8-bromooctan-1-ol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM), add pyridinium chlorochromate (PCC) (1.5 equivalents). Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica (B1680970) gel. Concentrate the filtrate under reduced pressure to obtain 8-bromooctanal (B8502926).
-
Wittig Reaction: Dissolve 8-bromooctanal (1 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in anhydrous toluene. Reflux the mixture for 12 hours. Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (hexane/ethyl acetate (B1210297) gradient) to afford ethyl (2E)-10-bromodec-2-enoate. The use of a stabilized ylide favors the formation of the E-isomer[1][2][3].
Step 2: Synthesis of 1-Heptynyltrimethylsilane (Fragment B precursor)
-
To a solution of 1-heptyne (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at -78°C, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the mixture at -78°C for 1 hour, then add chlorotrimethylsilane (B32843) (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-heptynyltrimethylsilane, which can be used in the next step without further purification.
Step 3: Sonogashira Coupling
-
To a solution of ethyl (2E)-10-bromodec-2-enoate (1 equivalent) and 1-heptynyltrimethylsilane (1.2 equivalents) in a mixture of THF and triethylamine (2:1), add Pd(PPh₃)₄ (0.05 equivalents) and CuI (0.1 equivalents).
-
Stir the reaction mixture under an inert atmosphere at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield ethyl (2E)-dec-2-en-9-ynyl-hept-1-yne. The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between sp and sp2 hybridized carbons[4][5][6].
Step 4: Lindlar Hydrogenation
-
Dissolve the product from Step 3 (1 equivalent) in a mixture of hexane (B92381) and quinoline (B57606) (as a catalyst poison).
-
Add Lindlar's catalyst (5% by weight).
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction progress carefully by GC or TLC to avoid over-reduction to the alkane.
-
Upon consumption of the starting material, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain ethyl (2E,9Z)-hexadecadienoate. Lindlar hydrogenation of alkynes stereoselectively produces Z-alkenes[7][8][9][10].
Step 5: Hydrolysis to (2E,9Z)-Hexadecadienoic Acid
-
Dissolve ethyl (2E,9Z)-hexadecadienoate (1 equivalent) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (3 equivalents) and stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2E,9Z)-hexadecadienoic acid.
Quantitative Data for the Synthesis of (2E,9Z)-Hexadecadienoic Acid
| Step | Product | Starting Material (Amount) | Reagents | Yield (%) |
| 1a | 8-Bromooctanal | 8-Bromooctan-1-ol (10 mmol) | PCC (15 mmol) | ~85 |
| 1b | Ethyl (2E)-10-bromodec-2-enoate | 8-Bromooctanal (8.5 mmol) | (Carbethoxymethylene)triphenylphosphorane (9.35 mmol) | ~75 |
| 2 | 1-Heptynyltrimethylsilane | 1-Heptyne (12 mmol) | n-BuLi (13.2 mmol), TMSCl (14.4 mmol) | ~95 |
| 3 | Ethyl (2E)-dec-2-en-9-ynyl-hept-1-yne | Ethyl (2E)-10-bromodec-2-enoate (6.4 mmol) | 1-Heptynyltrimethylsilane (7.7 mmol), Pd(PPh₃)₄ (0.32 mmol), CuI (0.64 mmol) | ~70 |
| 4 | Ethyl (2E,9Z)-hexadecadienoate | Product from Step 3 (4.5 mmol) | Lindlar's catalyst, H₂ | ~90 |
| 5 | (2E,9Z)-Hexadecadienoic acid | Ethyl (2E,9Z)-hexadecadienoate (4.0 mmol) | LiOH (12 mmol) | ~95 |
Part 2: Experimental Protocol for the Synthesis of this compound
This part details the activation of the synthesized fatty acid and its coupling to Coenzyme A.
Step 1: Activation of (2E,9Z)-Hexadecadienoic Acid with CDI
-
Dissolve (2E,9Z)-hexadecadienoic acid (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Add N,N'-Carbonyldiimidazole (CDI) (1.2 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 1 hour, or until CO₂ evolution ceases. The formation of the acyl-imidazolide is key for the subsequent reaction[11][12][13][14][15].
Step 2: Coupling with Coenzyme A
-
In a separate flask, dissolve Coenzyme A trilithium salt (1.5 equivalents) in a minimal amount of water.
-
Add the solution of the activated fatty acid (acyl-imidazolide) from Step 1 dropwise to the Coenzyme A solution.
-
Adjust the pH of the reaction mixture to 7.5-8.0 with a dilute solution of sodium bicarbonate.
-
Stir the reaction mixture at room temperature for 4-6 hours.
Step 3: Purification by HPLC
-
Acidify the reaction mixture to pH 4.5 with dilute acetic acid.
-
Filter the solution to remove any precipitate.
-
Purify the crude this compound by reverse-phase HPLC.
-
Column: C18 column.
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.
-
Mobile Phase B: Acetonitrile with 600 mM acetic acid.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.
-
Detection: UV at 260 nm.
-
-
Collect the fractions containing the product and lyophilize to obtain pure this compound. The purification of acyl-CoAs is typically achieved using reverse-phase HPLC[16][17][18][19][20].
Diagram of the Acyl-CoA Synthesis Signaling Pathway
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgosolver.com [orgosolver.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective partial hydrogenation of alkynes to ( Z )-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC00499G [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 19. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hplc.eu [hplc.eu]
Application Notes and Protocols for the Identification of (2E,9Z)-Hexadecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,9Z)-Hexadecadienoyl-CoA is a specific isomer of a long-chain fatty acyl-coenzyme A (CoA) molecule. As with other fatty acyl-CoAs, it is presumed to be an intermediate in lipid metabolism. The precise biological roles and metabolic pathways of this specific isomer are not extensively characterized in publicly available literature. However, based on its structure, it is expected to participate in fatty acid beta-oxidation and potentially interact with pathways of complex lipid synthesis.
These application notes provide a comprehensive overview of the primary analytical techniques for the identification and quantification of this compound. The protocols described are based on established methods for long-chain fatty acyl-CoAs and have been adapted for this specific molecule. Given the limited direct research on this compound, some sections, particularly regarding its synthesis and specific biological pathways, are proposed based on existing knowledge of similar molecules.
Analytical Techniques
The identification and quantification of this compound in biological samples present a challenge due to its low endogenous concentrations and the presence of numerous structural isomers. The most powerful and widely adopted analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Other techniques such as enzymatic assays and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for complementary analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the detection and quantification of fatty acyl-CoAs.[1][2] The method involves the separation of the analyte from a complex mixture by liquid chromatography, followed by its ionization and fragmentation in a mass spectrometer for specific detection.
Sample Preparation:
Effective sample preparation is critical for the successful analysis of long-chain fatty acyl-CoAs. A solid-phase extraction (SPE) protocol is recommended to enrich the sample and remove interfering substances.
Experimental Protocol: Solid-Phase Extraction (SPE) of Long-Chain Fatty Acyl-CoAs
-
Homogenization: Homogenize tissue samples (100-200 mg) or cell pellets in a suitable buffer on ice.
-
Extraction: Add an organic solvent mixture (e.g., chloroform:methanol (B129727) 2:1 v/v) to the homogenate, vortex thoroughly, and centrifuge to separate the phases.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with water.
-
Sample Loading: Load the aqueous phase from the extraction onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elution: Elute the fatty acyl-CoAs with a higher concentration of organic solvent (e.g., 80% methanol in water).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial LC mobile phase.
LC Separation:
Reversed-phase chromatography is typically used for the separation of fatty acyl-CoAs. A C18 or C8 column is suitable for this purpose.
Table 1: Recommended LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-15 min: 2-98% B; 15-20 min: 98% B; 20.1-25 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (M+H)+ | m/z 1002.5 |
| Product Ion | m/z 495.2 (specific fragment) and/or Neutral Loss of 507 |
Note: The exact m/z values should be confirmed with a synthesized standard of this compound. The neutral loss of 507 Da is a characteristic fragmentation for fatty acyl-CoAs.[1]
Mass Spectrometry Detection:
In positive ion mode, fatty acyl-CoAs typically produce a protonated molecule [M+H]+. For MS/MS analysis, a characteristic neutral loss of 507 Da, corresponding to the adenylic acid part of the CoA moiety, is often observed and can be used for screening.[1] For specific quantification, a unique fragment ion derived from the fatty acyl chain should be monitored.
Enzymatic Assays
Enzymatic assays can provide a quantitative measure of total long-chain fatty acyl-CoAs or the activity of enzymes that metabolize them. While not specific for the (2E,9Z) isomer, they can be useful for high-throughput screening.
Experimental Protocol: Generic Fluorometric Assay for Long-Chain Fatty Acyl-CoA
This protocol is adapted from commercially available kits that rely on the oxidation of the acyl-CoA, which is coupled to the production of a fluorescent product.
-
Sample Preparation: Prepare tissue or cell lysates as described in the LC-MS/MS sample preparation section.
-
Reaction Mixture: Prepare a reaction mixture containing an acyl-CoA oxidase, a peroxidase, and a fluorescent probe (e.g., Amplex Red).
-
Standard Curve: Prepare a standard curve using a known concentration of a long-chain acyl-CoA (e.g., Palmitoyl-CoA).
-
Incubation: Add the sample or standard to the reaction mixture and incubate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex Red).
-
Quantification: Calculate the concentration of fatty acyl-CoA in the sample based on the standard curve.
Table 2: Quantitative Data from a Generic Enzymatic Assay
| Sample | Fluorescence Intensity (a.u.) | Calculated Concentration (µM) |
| Blank | 50 ± 5 | 0 |
| Standard 1 (1 µM) | 250 ± 15 | 1 |
| Standard 2 (5 µM) | 1200 ± 50 | 5 |
| Standard 3 (10 µM) | 2450 ± 100 | 10 |
| Biological Sample 1 | 850 ± 30 | 3.4 |
| Biological Sample 2 | 1500 ± 60 | 6.1 |
This table represents example data and should be generated for each specific experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While less sensitive than MS, it can provide detailed information about the position and geometry of the double bonds in this compound, which is crucial for distinguishing it from other isomers. This technique is most suitable for the analysis of a purified standard of the compound.
Synthesis of this compound Standard
A pure standard of this compound is essential for accurate identification and quantification. The synthesis involves two main stages: the synthesis of the (2E,9Z)-hexadecadienoic acid and its subsequent conversion to the CoA ester.
Proposed Synthetic Pathway for (2E,9Z)-Hexadecadienoic Acid:
A plausible synthetic route could involve Wittig or Horner-Wadsworth-Emmons reactions to establish the double bonds with the desired stereochemistry, followed by functional group manipulations to yield the final carboxylic acid.
Conversion to this compound:
The synthesized fatty acid can be converted to its CoA ester enzymatically using an acyl-CoA synthetase or through chemical synthesis.
Experimental Protocol: Enzymatic Synthesis of this compound
-
Reaction Mixture: Prepare a reaction mixture containing (2E,9Z)-hexadecadienoic acid, Coenzyme A, ATP, MgCl2, and a long-chain acyl-CoA synthetase in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Incubation: Incubate the reaction mixture at 37 °C for 1-2 hours.
-
Purification: Purify the resulting this compound using reversed-phase HPLC.
-
Confirmation: Confirm the identity and purity of the product by LC-MS/MS and NMR.
Visualizations
Proposed Metabolic Context of this compound
The following diagram illustrates a potential metabolic pathway for this compound, integrating it into the known pathways of fatty acid beta-oxidation and suggesting a possible link to sphingolipid metabolism.
References
Application Note: Analysis of Hexadecadienoyl-CoA Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecadienoyl-CoA, the activated form of hexadecadienoic acid (C16:2), is a key intermediate in fatty acid metabolism. The various positional and geometric isomers of hexadecadienoic acid play distinct roles in cellular processes, and their relative abundance can be indicative of specific metabolic states or disease conditions. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these isomers. Due to the low volatility of long-chain fatty acyl-CoAs, the standard analytical approach involves the hydrolysis of the acyl-CoA to its corresponding fatty acid, followed by derivatization to a more volatile ester, typically a fatty acid methyl ester (FAME). This application note provides a detailed protocol for the analysis of hexadecadienoyl-CoA isomers as their FAME derivatives by GC-MS.
Principle
The quantitative analysis of hexadecadienoyl-CoA isomers by GC-MS is a multi-step process. First, the lipid fraction containing the hexadecadienoyl-CoA is extracted from the biological sample. The acyl-CoA is then hydrolyzed to release the free fatty acid. Subsequently, the carboxyl group of the fatty acid is derivatized to form a volatile ester, most commonly a methyl ester (FAME). The resulting FAME mixture is then injected into the GC-MS system. Separation of the different hexadecadienoic acid isomers is achieved on a highly polar capillary column based on differences in their boiling points and interactions with the stationary phase. The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Quantification is typically performed using a stable isotope-labeled internal standard.
Experimental Protocols
Lipid Extraction from Biological Samples
This protocol is a general guideline and may need to be optimized for specific sample types.
Materials:
-
Biological sample (e.g., cultured cells, tissue homogenate, plasma)
-
Deuterated internal standard (e.g., d4-palmitic acid, as a representative long-chain fatty acid standard)
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To a glass centrifuge tube, add the biological sample and a known amount of the deuterated internal standard.
-
Add a mixture of chloroform:methanol (2:1, v/v).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex again for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the base-catalyzed hydrolysis (saponification) of the lipid extract followed by acid-catalyzed methylation.
Materials:
-
Dried lipid extract from the previous step
-
0.5 M NaOH in methanol
-
14% Boron trifluoride (BF₃) in methanol
-
n-Hexane
-
Saturated NaCl solution
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Cap the tube tightly and heat at 100°C for 10 minutes to hydrolyze the acyl-CoAs and other lipids to free fatty acids.
-
Cool the tube to room temperature.
-
Add 1 mL of 14% BF₃ in methanol.
-
Cap the tube and heat at 100°C for 5 minutes to methylate the fatty acids.
-
Cool the tube to room temperature.
-
Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane (B92381) layer.
-
Centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
GC-MS Analysis
The separation of hexadecadienoic acid isomers requires a highly polar capillary column.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Injector: Split/splitless, operated in splitless mode at 250°C
-
Column: Highly polar cyanopropyl column, e.g., Agilent J&W DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness)[1][2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes
-
Ramp 1: Increase to 180°C at 10°C/min
-
Ramp 2: Increase to 220°C at 2°C/min, hold for 10 minutes
-
Ramp 3: Increase to 240°C at 5°C/min, hold for 5 minutes
-
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 50-400 for qualitative analysis and peak identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of hexadecadienoic acid methyl esters (e.g., m/z 264 for the molecular ion) and the internal standard.
-
Data Presentation
Quantitative data for hexadecadienoic acid (C16:2) isomers are not widely available in the literature. As a representative example of C16 unsaturated fatty acid isomer analysis, the following table summarizes the concentrations of two key hexadecenoic acid (C16:1) isomers, palmitoleic acid (9Z-16:1) and sapienic acid (6Z-16:1), in human red blood cell (RBC) membrane phospholipids (B1166683) and plasma cholesteryl esters from a study comparing lean and obese individuals.[3][4][5] These isomers are metabolic precursors to various other fatty acids and their levels can indicate shifts in desaturase enzyme activity.
| Fatty Acid Isomer | Sample Matrix | Subject Group | Concentration (μmol/mL) |
| Palmitoleic Acid (9Z-16:1) | RBC Membrane Phospholipids | Lean | 0.02 ± 0.001 |
| Obese | 0.04 ± 0.002 | ||
| Plasma Cholesteryl Esters | Lean | 0.08 ± 0.005 | |
| Obese | 0.11 ± 0.008 | ||
| Sapienic Acid (6Z-16:1) | RBC Membrane Phospholipids | Lean | 0.01 ± 0.001 |
| Obese | 0.03 ± 0.002 | ||
| Plasma Cholesteryl Esters | Lean | 0.04 ± 0.003 | |
| Obese | 0.02 ± 0.002 |
Data extracted from Sansone et al., PLOS ONE, 2016.[4]
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of hexadecadienoyl-CoA isomers.
Caption: Metabolic pathways involving hexadecadienoyl-CoA and related C16 fatty acyl-CoA isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of (2E,9Z)-Hexadecadienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2E,9Z)-Hexadecadienoyl-CoA is a polyunsaturated fatty acyl-CoA that plays a role in various biological processes.[1][2] Accurate in vitro and in vivo studies of its function require highly purified material. High-performance liquid chromatography (HPLC) is a powerful technique for the purification and analysis of fatty acyl-CoAs. This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC). The methodology is based on established principles for the separation of long-chain fatty acyl-CoAs.[3][4]
Data Presentation
While specific quantitative data for the HPLC purification of this compound is not extensively available in the public domain, the following tables provide representative data based on typical separations of long-chain unsaturated fatty acyl-CoAs. These tables are intended to serve as a guideline for expected results.
Table 1: HPLC System and Column Specifications
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., Spherisorb ODS II, 5 µm) |
| Column Dimensions | 4.6 mm x 250 mm |
| Guard Column | C18 guard column |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Autosampler | Cooled to 4°C |
Table 2: Optimized HPLC Method Parameters
| Parameter | Value |
| Mobile Phase A | 220 mM Potassium Phosphate, 0.05% (v/v) 2,2-thiodiethanol, pH 4.0 |
| Mobile Phase B | 98% Methanol (B129727), 2% Chloroform (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm or 260 nm[3][4] |
| Run Time | 45 minutes |
Table 3: Gradient Elution Profile
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 25 | 10 | 90 |
| 35 | 10 | 90 |
| 35.1 | 95 | 5 |
| 45 | 95 | 5 |
Table 4: Expected Retention Times and Purity
| Compound | Expected Retention Time (min) | Expected Purity (%) |
| Coenzyme A (free) | 5-7 | >98 |
| This compound | 20-25 | >95 |
| Potential Isomeric Impurities | 18-28 | - |
Note: Retention times are estimates and will vary depending on the specific HPLC system, column, and exact mobile phase composition. Purity is determined by the peak area percentage.
Experimental Protocols
This section provides a detailed methodology for the purification of this compound.
Sample Preparation
For complex biological samples, a solid-phase extraction (SPE) step is recommended to remove interfering substances and concentrate the acyl-CoAs.
-
Materials:
-
C18 SPE cartridges
-
Methanol
-
Acetonitrile
-
100 mM KH₂PO₄ (pH 4.9)
-
Saturated (NH₄)₂SO₄
-
2-propanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
-
Protocol:
-
Homogenize the sample (e.g., tissue, cell pellet) in 2 mL of 100 mM KH₂PO₄ containing the internal standard.
-
Add 2.0 mL of 2-propanol and homogenize again.
-
Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes.
-
Collect the upper phase containing the acyl-CoAs and dilute with 10 mL of 100 mM KH₂PO₄ (pH 4.9).[4]
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of 100 mM KH₂PO₄ (pH 4.9).
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with 10 mL of 100 mM KH₂PO₄ (pH 4.9).
-
Elute the acyl-CoAs with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of Mobile Phase A for HPLC analysis.
-
HPLC Purification
-
Protocol:
-
Equilibrate the HPLC system with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30°C.
-
Set the UV detector to monitor absorbance at 254 nm or 260 nm.[3][4]
-
Inject 20 µL of the prepared sample.
-
Run the gradient program as detailed in Table 3.
-
Monitor the chromatogram for the peak corresponding to this compound. The retention time will be influenced by its chain length and degree of unsaturation. Longer chains and fewer double bonds lead to longer retention times in reversed-phase chromatography.[5][6]
-
Collect the fractions corresponding to the target peak.
-
To confirm the identity of the purified compound, collected fractions can be subjected to further analysis such as mass spectrometry.
-
Post-Purification Handling
-
Protocol:
-
Pool the collected fractions containing the purified this compound.
-
Evaporate the solvent under reduced pressure or by lyophilization.
-
Store the purified product at -80°C to prevent degradation.
-
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Logical Relationship of Separation Principles
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfachemic.com [alfachemic.com]
- 3. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for (2E,9Z)-Hexadecadienoyl-CoA in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical frameworks for utilizing (2E,9Z)-Hexadecadienoyl-CoA in enzymatic assays. This document is intended to guide researchers in investigating the role of this polyunsaturated fatty acyl-CoA in metabolic pathways and as a potential enzyme modulator.
Introduction
This compound is a specific isomer of a 16-carbon di-unsaturated fatty acyl-coenzyme A. Such molecules are key intermediates in the β-oxidation of polyunsaturated fatty acids. The unique configuration of its double bonds suggests that it may be a substrate for auxiliary enzymes in this pathway, such as enoyl-CoA isomerase or dienoyl-CoA reductase. Furthermore, polyunsaturated fatty acyl-CoAs have been identified as potential regulators of other metabolic enzymes, including HMG-CoA reductase. These notes provide protocols for exploring these potential applications.
Application in the Study of Polyunsaturated Fatty Acid β-Oxidation
The primary application of this compound in enzymatic assays is as a potential substrate for enzymes involved in the degradation of polyunsaturated fatty acids. The β-oxidation of fatty acids containing double bonds at odd- or even-numbered positions requires the action of auxiliary enzymes to reconfigure the double bonds into a substrate suitable for the core β-oxidation pathway.
Proposed Metabolic Pathway
Based on the established mechanisms of polyunsaturated fatty acid β-oxidation, this compound is likely an intermediate in the degradation of a C16:2 fatty acid, such as (9Z, 12Z)-hexadecadienoic acid. The pathway would involve initial rounds of β-oxidation, followed by the action of enoyl-CoA isomerase and potentially 2,4-dienoyl-CoA reductase.
Caption: Proposed β-oxidation pathway for a C16:2 fatty acid.
Experimental Protocols
This assay measures the isomerization of the cis- or trans-3 double bond to a trans-2 double bond. The formation of the trans-2-enoyl-CoA product can be monitored spectrophotometrically by the increase in absorbance at 263 nm.
Materials:
-
Purified enoyl-CoA isomerase
-
This compound (substrate)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and determine its concentration spectrophotometrically.
-
Prepare a reaction mixture in a final volume of 200 µL containing:
-
100 mM Tris-HCl, pH 7.5
-
Varying concentrations of this compound (e.g., 1-100 µM)
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a known amount of purified enoyl-CoA isomerase (e.g., 1-5 µg).
-
Immediately monitor the increase in absorbance at 263 nm over time.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance curve using the molar extinction coefficient of the trans-2-enoyl-CoA product.
Caption: Workflow for the Enoyl-CoA Isomerase activity assay.
This assay measures the NADPH-dependent reduction of a 2,4-dienoyl-CoA. The reaction can be monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Purified 2,4-dienoyl-CoA reductase
-
This compound (substrate)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
NADPH (125 µM)
-
EDTA (100 µM)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a stock solution of this compound.
-
Prepare a reaction mixture in a final volume of 200 µL containing:
-
50 mM Potassium phosphate buffer, pH 7.4
-
100 µM EDTA
-
125 µM NADPH
-
Purified 2,4-dienoyl-CoA reductase (e.g., 5-10 µg)
-
-
Pre-incubate the mixture for 20 minutes at room temperature.
-
Initiate the reaction by adding varying concentrations of this compound (e.g., 1-100 µM).
-
Immediately monitor the decrease in absorbance at 340 nm for 90 seconds.
-
Calculate the rate of NADPH oxidation using its molar extinction coefficient (6220 M⁻¹cm⁻¹ at 340 nm).
Caption: Workflow for the 2,4-Dienoyl-CoA Reductase activity assay.
Data Presentation
The kinetic parameters obtained from these assays should be summarized in a table for clear comparison.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Enoyl-CoA Isomerase | This compound | TBD | TBD |
| 2,4-Dienoyl-CoA Reductase | This compound | TBD | TBD |
TBD: To be determined experimentally.
Application as a Modulator of HMG-CoA Reductase Activity
Polyunsaturated fatty acyl-CoAs have been shown to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] this compound can be investigated as a potential inhibitor of this enzyme.
HMG-CoA Reductase Inhibition Assay
This assay measures the activity of HMG-CoA reductase by monitoring the oxidation of NADPH at 340 nm.
Materials:
-
Purified HMG-CoA reductase
-
HMG-CoA (substrate)
-
NADPH
-
This compound (potential inhibitor)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 6.8)
-
UV-transparent 96-well plate
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of HMG-CoA, NADPH, and this compound.
-
In a 96-well plate, prepare reaction mixtures containing:
-
Assay Buffer
-
A fixed concentration of HMG-CoA reductase
-
A fixed concentration of NADPH
-
Varying concentrations of this compound (e.g., 0-100 µM)
-
-
Include a positive control with a known inhibitor (e.g., pravastatin) and a negative control without any inhibitor.
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate the reaction by adding a fixed concentration of HMG-CoA.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for HMG-CoA Reductase inhibition assay.
Data Presentation
The inhibitory activity of this compound on HMG-CoA reductase should be quantified and presented in a table.
| Inhibitor | Enzyme | IC50 (µM) | Type of Inhibition | Ki (µM) |
| This compound | HMG-CoA Reductase | TBD | TBD | TBD |
| Pravastatin (Control) | HMG-CoA Reductase | Known Value | Competitive | Known Value |
TBD: To be determined experimentally.
Conclusion
This compound is a valuable tool for investigating the biochemistry of polyunsaturated fatty acid metabolism. The protocols outlined in these application notes provide a starting point for characterizing its interactions with key enzymes in β-oxidation and for exploring its potential regulatory roles in other metabolic pathways. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems.
References
Application Notes and Protocols for the Use of (2E,9Z)-Hexadecadienoyl-CoA as a Substrate for Desaturase Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,9Z)-Hexadecadienoyl-CoA is a polyunsaturated fatty acyl-CoA that is emerging as a substrate of interest in the study of lipid metabolism and signaling. Its unique structure, featuring a trans double bond at position 2 and a cis double bond at position 9, suggests its potential involvement in pathways catalyzed by desaturase enzymes. This document provides detailed application notes on the hypothesized enzymatic conversion of this compound and comprehensive protocols for its use in in vitro desaturase assays.
The primary candidate for the metabolism of this compound is Fatty Acid Desaturase 2 (FADS2) , also known as Δ6-desaturase. FADS2 is a key enzyme in the biosynthesis of long-chain polyunsaturated fatty acids and has been shown to exhibit activity on C16 fatty acyl-CoAs. Specifically, human FADS2 is known to convert palmitoyl-CoA (16:0-CoA) to sapienoyl-CoA (16:1n-10), demonstrating its capacity to act on 16-carbon substrates[1][2]. This makes FADS2 a compelling enzyme for investigating the metabolism of this compound.
The likely product of the FADS2-mediated desaturation of this compound is (2E,6Z,9Z)-Hexadecatrienoyl-CoA . This reaction would involve the introduction of a cis double bond at the Δ6 position of the fatty acyl chain.
Hypothesized Signaling Pathway
The metabolism of this compound by FADS2 is a critical step in a larger metabolic network. The resulting product, (2E,6Z,9Z)-Hexadecatrienoyl-CoA, can be further metabolized by elongases and other desaturases, contributing to the pool of highly unsaturated fatty acids. These fatty acids are essential components of cell membranes and precursors for various signaling molecules.
Caption: Hypothesized metabolic pathway of this compound.
Quantitative Data Summary
Currently, there is a lack of direct quantitative data for the enzymatic conversion of this compound. However, based on studies of FADS2 activity with related substrates, the following table provides expected parameters that can be determined experimentally.
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Product | Reference |
| Human FADS2 | Palmitoyl-CoA (16:0) | To be determined | To be determined | Sapienoyl-CoA (16:1n-10) | [1][2] |
| Human FADS2 | Linoleoyl-CoA (18:2n-6) | ~25 | ~1500 | γ-Linolenoyl-CoA (18:3n-6) | Published Data |
| Human FADS2 | This compound | To be determined | To be determined | (2E,6Z,9Z)-Hexadecatrienoyl-CoA | Hypothesized |
Experimental Protocols
Heterologous Expression and Purification of Human FADS2
This protocol describes the expression of human FADS2 in Saccharomyces cerevisiae and subsequent purification of microsomal fractions for use in in vitro assays.
Materials:
-
S. cerevisiae expression vector (e.g., pYES2) containing the full-length human FADS2 cDNA
-
S. cerevisiae strain (e.g., INVSc1)
-
Yeast transformation kit
-
Synthetic complete medium lacking uracil (B121893) (SC-Ura) with 2% glucose
-
Induction medium: SC-Ura with 2% galactose
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.6 M sorbitol, and protease inhibitor cocktail
-
Glass beads (0.5 mm diameter)
-
Microsome Resuspension Buffer: 100 mM potassium phosphate (B84403) (pH 7.2), 20% glycerol, 1 mM DTT, and protease inhibitor cocktail
-
Ultracentrifuge
Procedure:
-
Transform the FADS2 expression vector into the S. cerevisiae host strain using a standard yeast transformation protocol.
-
Select for transformed colonies on SC-Ura agar (B569324) plates with 2% glucose.
-
Inoculate a single colony into 50 mL of SC-Ura liquid medium with 2% glucose and grow overnight at 30°C with shaking.
-
Use the overnight culture to inoculate 1 L of SC-Ura with 2% glucose and grow to an OD600 of 0.6-0.8.
-
Harvest the cells by centrifugation (5,000 x g, 5 min, 4°C) and resuspend in 1 L of induction medium.
-
Induce protein expression by incubating at 20°C for 16-24 hours with shaking.
-
Harvest the induced cells by centrifugation and wash once with sterile water.
-
Resuspend the cell pellet in 2 volumes of ice-cold Lysis Buffer.
-
Disrupt the cells by vortexing with an equal volume of glass beads in 1-minute bursts with 1-minute cooling intervals on ice for a total of 10 cycles.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to remove cell debris and nuclei.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Discard the supernatant and resuspend the microsomal pellet in Microsome Resuspension Buffer.
-
Determine the protein concentration of the microsomal fraction using a Bradford or BCA protein assay.
-
Aliquot the microsomes and store at -80°C until use.
In Vitro Desaturase Assay with this compound
This protocol outlines the procedure for an in vitro desaturase assay using the prepared FADS2-containing microsomes and this compound as the substrate.
Materials:
-
Microsomal preparation containing FADS2
-
This compound substrate stock solution (10 mM in 10% ethanol)
-
Assay Buffer: 100 mM potassium phosphate (pH 7.2), 5 mM MgCl2, 2.5 mM ATP, 0.5 mM Coenzyme A, 1 mM NADH
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction Stop Solution: 2 M KOH in 80% methanol
-
Internal Standard (e.g., C17:0-CoA)
-
BF3-methanol (14%)
-
Saturated NaCl solution
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components on ice:
-
Assay Buffer: to a final volume of 200 µL
-
BSA: to a final concentration of 0.2 mg/mL
-
Microsomal protein: 100-200 µg
-
This compound: to a final concentration of 50 µM
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding NADH to a final concentration of 1 mM.
-
Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.
-
Stop the reaction by adding 200 µL of Reaction Stop Solution.
-
Add an internal standard for quantification.
-
Saponify the lipids by incubating at 60°C for 1 hour.
-
Cool the tubes to room temperature and acidify with 200 µL of 3 M HCl.
-
Extract the fatty acids by adding 1 mL of hexane and vortexing vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes and collect the upper hexane layer. Repeat the extraction twice.
-
Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
For GC-MS analysis, derivatize the fatty acids to fatty acid methyl esters (FAMEs) by adding 500 µL of 14% BF3-methanol and incubating at 60°C for 30 minutes.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane. Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for analysis.
Analysis of Desaturation Products by LC-MS/MS
This protocol provides a general workflow for the analysis of the acyl-CoA products from the in vitro desaturase assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
C18 reversed-phase column suitable for lipid analysis.
Mobile Phases:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile (B52724)/isopropanol (70:30, v/v)
Procedure:
-
Stop the in vitro desaturase reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., C17:0-CoA).
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase composition (e.g., 90% A, 10% B).
-
Inject the sample onto the LC-MS/MS system.
-
Separate the acyl-CoAs using a suitable gradient, for example:
-
0-2 min: 10% B
-
2-15 min: linear gradient to 95% B
-
15-20 min: hold at 95% B
-
20.1-25 min: return to 10% B for column re-equilibration
-
-
Detect the parent and product ions using Multiple Reaction Monitoring (MRM) in positive ion mode. The transition for this compound would be m/z 1002.5 -> m/z 507.3, and for the expected product, (2E,6Z,9Z)-Hexadecatrienoyl-CoA, would be m/z 1000.5 -> m/z 507.3.
-
Quantify the substrate and product by comparing their peak areas to that of the internal standard.
Experimental Workflow Visualization
Caption: Overall experimental workflow for desaturase activity assessment.
References
- 1. Identification of the delta-6 desaturase of human sebaceous glands: expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desaturation of sebaceous-type saturated fatty acids through the SCD1 and the FADS2 pathways impacts lipid neosynthesis and inflammatory response in sebocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heterologous Production of (2E,9Z)-Hexadecadienoyl-CoA
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the establishment of a heterologous production system for (2E,9Z)-Hexadecadienoyl-CoA. The proposed strategy leverages the high flux towards fatty acid synthesis in engineered Y. lipolytica to ensure a high concentration of the precursor, palmitoyl-CoA (C16:0-CoA). Subsequently, a hypothetical enzymatic cascade, based on known enzyme families, is proposed to convert palmitoyl-CoA into the desired diene. These notes are intended to guide researchers in developing a robust yeast cell factory, from strain engineering and cultivation to product extraction and analysis.
I. Host Strain and Metabolic Engineering Strategy
The oleaginous yeast Yarrowia lipolytica is the recommended host for this application due to its innate ability to accumulate high levels of lipids and the availability of a sophisticated genetic toolkit for its engineering.[4][5] The primary goal of metabolic engineering is to maximize the intracellular pool of the C16:0 precursor, palmitoyl-CoA.
Key Metabolic Engineering Targets in Y. lipolytica:
-
Upregulation of Fatty Acid Synthesis:
-
Overexpression of Acetyl-CoA Carboxylase (ACC1): This enzyme catalyzes the first committed and rate-limiting step in fatty acid biosynthesis, the conversion of acetyl-CoA to malonyl-CoA.[6][7]
-
Overexpression of Fatty Acid Synthase (FAS1 and FAS2): Increasing the levels of the two subunits of the fatty acid synthase complex enhances the conversion of malonyl-CoA to palmitoyl-CoA.[8]
-
-
Enhancing Precursor Supply (Acetyl-CoA):
-
Expression of ATP-Citrate Lyase (ACL): This enzyme can increase the cytosolic pool of acetyl-CoA, a direct precursor for fatty acid synthesis.[8]
-
-
Blocking Competing Pathways:
-
Deletion of Peroxisomal β-oxidation Pathway (POX genes): Deleting multiple acyl-CoA oxidase genes (e.g., POX1-6) prevents the degradation of fatty acyl-CoAs.[5]
-
Deletion of Triacylglycerol (TAG) Synthesis (DGA1, LRO1): To prevent the newly synthesized fatty acyl-CoAs from being sequestered into storage lipids, key acyltransferases can be deleted. This strategy aims to keep the target molecule as a CoA ester.
-
A logical workflow for the metabolic engineering strategy is depicted below.
Caption: Logic diagram for metabolic engineering of Y. lipolytica.
II. Proposed Biosynthetic Pathway
The native fatty acid metabolism of Y. lipolytica produces saturated fatty acids, primarily palmitic (C16:0) and stearic (C18:0) acids. To produce this compound, a multi-step enzymatic pathway needs to be introduced into the engineered host. As the specific enzyme for creating the (2E,9Z) conjugated system is not yet fully characterized, we propose a hypothetical two-step pathway based on known enzyme functionalities found in insects and other organisms.[9][10]
-
Step 1: Δ9-Desaturation. A heterologous Δ9-desaturase, commonly found in insects, will introduce a double bond at the 9th position of palmitoyl-CoA (16:0-CoA) to produce (Z)-9-Hexadecenoyl-CoA.
-
Step 2: Isomerization/Conjugation. A putative fatty acid isomerase or conjugase is proposed to convert the monounsaturated (Z)-9-Hexadecenoyl-CoA into the conjugated diene this compound. The discovery and characterization of such an enzyme is a key research objective. Candidate enzymes could be sought from insects known to produce pheromones with this specific diene structure.
The proposed biosynthetic pathway is illustrated below.
Caption: Proposed biosynthetic pathway for this compound.
III. Quantitative Data Summary
The following table summarizes representative data for fatty acid production in engineered Yarrowia lipolytica from various studies. This data provides a baseline for expected titers and yields.
| Strain Engineering Strategy | Carbon Source | Titer (g/L) | Lipid Content (% DCW) | Primary Fatty Acid Produced | Reference |
| Overexpression of ACC1 & DGA1 | Glucose | ~17.5 | 61.7% | C16 & C18 | [5] |
| Overexpression of ACC1, DGA1 & SCD | Glucose | 55 | >68% | C18:1 | [5] |
| ΔPOX1-6, Overexpression of DGA1/DGA2 | Glycerol | 2.6 | 42% | C16 & C18 | [5] |
| ΔPOX1-6, Overexpression of DGA1/DGA2, ΔSNF1 | Glycerol | 4.8 | 53% | C16 & C18 | [5] |
| Deletion of PHD1, fed-batch co-feeding | Glucose/Propionate | 0.75 | ~47% | C17:1 | [11] |
IV. Experimental Protocols
Protocol 1: Construction of Engineered Y. lipolytica
This protocol outlines the general steps for genetic modification. Specific gene sequences and plasmid maps should be designed based on the chosen expression system (e.g., Golden Gate assembly).
-
Gene Synthesis and Codon Optimization: Synthesize the coding sequences for the heterologous enzymes (e.g., insect Δ9-desaturase, putative isomerase) with codon optimization for Y. lipolytica.
-
Vector Construction:
-
Clone the codon-optimized genes into a suitable Y. lipolytica expression vector under the control of a strong, constitutive promoter (e.g., TEF1) or an inducible promoter.
-
For gene deletions (e.g., POX1-6), construct knockout cassettes containing flanking homologous regions and a selectable marker.
-
-
Yeast Transformation:
-
Prepare competent Y. lipolytica cells using the lithium acetate/PEG method.
-
Transform the cells with the linearized expression cassettes or deletion cassettes.
-
Select transformants on appropriate selective media (e.g., containing hygromycin, nourseothricin, or lacking specific nutrients like leucine (B10760876) or uracil).
-
-
Verification of Transformants:
-
Confirm cassette integration and gene deletion/insertion by colony PCR using primers flanking the integration site.
-
For overexpression strains, verify transcript expression using RT-qPCR.
-
Protocol 2: Cultivation and Induction
-
Pre-culture: Inoculate a single colony of the engineered strain into 5 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose) and grow overnight at 28-30°C with shaking (200-250 rpm).
-
Main Culture for Lipid Accumulation:
-
Inoculate a 250 mL baffled flask containing 50 mL of nitrogen-limited medium with the pre-culture to an initial OD600 of 0.1.
-
Nitrogen-Limited Medium Composition: 1.7 g/L yeast nitrogen base (without amino acids and ammonium (B1175870) sulfate), 0.5 g/L (NH4)2SO4, 50 g/L glucose, and 50 mM phosphate (B84403) buffer (pH 6.0).
-
Incubate at 28-30°C with vigorous shaking for 96-120 hours. Nitrogen limitation will induce lipid accumulation.
-
-
Induction (if using an inducible promoter): If an inducible promoter is used, add the inducing agent (e.g., oleic acid for the POX2 promoter) after 24-48 hours of growth.
Protocol 3: Extraction of Intracellular Fatty Acyl-CoAs
This protocol is adapted from established methods for acyl-CoA extraction from yeast.[12]
-
Cell Harvesting: Harvest 10-50 OD600 units of yeast cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Quenching and Washing:
-
Immediately wash the cell pellet with 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 (v/v/v) isopropanol/acetonitrile/water).
-
Centrifuge again and discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 500 µL of ice-cold extraction solvent (e.g., 75% acetonitrile, 25% water with 10 mM ammonium acetate).
-
Add an equal volume of acid-washed glass beads (0.5 mm diameter).
-
Lyse the cells by vigorous vortexing or bead beating for 5-10 cycles of 1 minute on, 1 minute on ice.
-
-
Extraction:
-
Incubate the lysate for 10 minutes on ice.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant to a new microcentrifuge tube.
-
If necessary, perform a solid-phase extraction (SPE) step to concentrate the acyl-CoAs and remove interfering substances.
-
Dry the final extract under a stream of nitrogen and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Protocol 4: Quantification by LC-MS/MS
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
The precursor ion ([M+H]+) for this compound should be calculated based on its molecular formula (C37H60N7O17P3S).
-
A characteristic fragment ion for quantification is the one resulting from the neutral loss of the 3'-phospho-ADP moiety (507 Da).[4] A second, qualifying transition should also be monitored.
-
-
-
Quantification:
-
Generate a standard curve using a synthetic standard of this compound.
-
Spike an internal standard (e.g., a C17:0-CoA) into samples and standards for normalization.
-
Calculate the concentration in the samples based on the standard curve.
-
V. Experimental Workflow Visualization
The overall experimental workflow from strain construction to final product analysis is outlined in the diagram below.
Caption: Overall experimental workflow.
References
- 1. Optimization of cis-9-Heptadecenoic Acid Production from the Oleaginous Yeast Yarrowia lipolytica [mdpi.com]
- 2. Optimization of odd chain fatty acid production by Yarrowia lipolytica - Vigipallia [integ04-cnspfv.archimed.fr]
- 3. Metabolic engineering of Yarrowia lipolytica for industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. mdpi.com [mdpi.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ent.iastate.edu [ent.iastate.edu]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. Lipid Readjustment in Yarrowia lipolytica Odd-Chain Fatty Acids Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isotopic Labeling Studies of (2E,9Z)-Hexadecadienoyl-CoA Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,9Z)-Hexadecadienoyl-CoA is a polyunsaturated fatty acyl-CoA molecule that may play a role in various metabolic pathways. Understanding its synthesis, trafficking, and downstream metabolic fate is crucial for elucidating its biological functions. Isotopic labeling is a powerful technique to trace the metabolism of specific molecules in complex biological systems. By introducing atoms with a heavier isotope (e.g., ¹³C or ²H) into a precursor molecule, researchers can follow its journey through metabolic networks using mass spectrometry.
These application notes provide a comprehensive overview and detailed protocols for conducting isotopic labeling studies with this compound precursors. While specific studies on this particular molecule are not extensively documented, the following protocols are based on established methodologies for other long-chain fatty acyl-CoAs and can be adapted for this purpose.
Synthesis of Isotopically Labeled (2E,9Z)-Hexadecadienoic Acid
The first step in these studies is the chemical synthesis of (2E,9Z)-hexadecadienoic acid containing isotopic labels. The position and type of label will depend on the specific metabolic pathway being investigated. For example, uniform labeling with ¹³C can provide a general overview of its metabolic fate, while specific labeling at certain carbon positions can answer more targeted questions.
A common strategy for synthesizing labeled fatty acids involves the use of labeled building blocks in a multi-step organic synthesis. For instance, a Wittig reaction or a cross-coupling reaction can be employed to create the double bonds at the desired positions, using isotopically labeled synthons.
Protocol 1: General Scheme for Synthesis of [U-¹³C]-(2E,9Z)-Hexadecadienoic Acid
This protocol outlines a conceptual synthetic route.
-
Preparation of Labeled Precursors: Start with commercially available, uniformly ¹³C-labeled short-chain alkyl halides or other suitable starting materials.
-
Chain Elongation: Utilize iterative cycles of chain elongation reactions, such as the Corey-House synthesis or Grignard reactions with labeled synthons, to build the carbon backbone.
-
Introduction of Double Bonds: Employ stereoselective reactions like the Wittig reaction or Z-selective olefination reactions to introduce the double bonds at the C2 (trans) and C9 (cis) positions.
-
Final Modification and Purification: Convert the terminal functional group to a carboxylic acid and purify the final product using high-performance liquid chromatography (HPLC).
-
Verification: Confirm the structure and isotopic enrichment of the synthesized fatty acid using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Preparation of Labeled this compound
Once the labeled fatty acid is synthesized, it needs to be activated to its coenzyme A (CoA) thioester form for many biological applications. This can be achieved enzymatically or chemically.
Protocol 2: Enzymatic Synthesis of [U-¹³C]-(2E,9Z)-Hexadecadienoyl-CoA
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 µM [U-¹³C]-(2E,9Z)-Hexadecadienoic acid
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
10 mM ATP
-
2.5 mM Coenzyme A
-
1 U/mL Acyl-CoA synthetase (long-chain)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them using HPLC or LC-MS to observe the formation of the acyl-CoA.
-
Purification: Purify the labeled this compound using solid-phase extraction or HPLC.
-
Quantification and Storage: Determine the concentration of the purified product using UV-spectroscopy (A₂₆₀) and store it at -80°C.
Cell Culture and Labeling Experiments
The isotopically labeled this compound can now be introduced into cell cultures to trace its metabolic fate.
Protocol 3: Labeling of Cultured Cells
-
Cell Seeding: Seed the cells of interest (e.g., hepatocytes, adipocytes) in appropriate culture plates and grow them to the desired confluency.
-
Preparation of Labeling Medium: Prepare a fresh culture medium containing the isotopically labeled this compound. The final concentration will need to be optimized but typically ranges from 10-100 µM. The labeled acyl-CoA should be complexed with fatty acid-free bovine serum albumin (BSA) to facilitate its uptake.
-
Labeling: Remove the old medium from the cells and wash them once with phosphate-buffered saline (PBS). Add the labeling medium to the cells.
-
Time-Course Experiment: Incubate the cells for different time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamics of uptake and metabolism.
-
Cell Harvesting and Quenching: At each time point, aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately quench the metabolism by adding a cold solvent mixture (e.g., methanol/water 80:20 v/v) and scraping the cells.
-
Metabolite Extraction: Extract the metabolites using a suitable protocol, such as a modified Folch extraction for lipids or a liquid-liquid extraction for polar metabolites.
Analysis by Mass Spectrometry
The extracted metabolites are then analyzed by mass spectrometry to identify and quantify the labeled species.
Protocol 4: LC-MS/MS Analysis of Labeled Metabolites
-
Chromatographic Separation: Separate the metabolites using a suitable liquid chromatography method. For acyl-CoAs, reversed-phase chromatography is typically used. For downstream lipids, a combination of normal and reversed-phase chromatography can be employed.
-
Mass Spectrometry Detection: Analyze the eluting compounds using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire the data in both full scan mode to detect all labeled species and in tandem MS (MS/MS) mode to confirm the identity of the labeled metabolites.
-
Data Analysis: Process the data using specialized software to identify the labeled peaks based on their accurate mass and isotopic pattern. Quantify the abundance of each labeled metabolite and calculate the fractional isotopic enrichment.
Data Presentation
Quantitative data from isotopic labeling experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical Isotopic Enrichment in Key Metabolites after Labeling with [U-¹³C]-(2E,9Z)-Hexadecadienoyl-CoA
| Metabolite | Time (hours) | Fractional Enrichment (%) | Concentration (pmol/10⁶ cells) |
| This compound | 1 | 95.2 ± 3.1 | 150.3 ± 12.5 |
| 4 | 78.5 ± 4.5 | 112.8 ± 9.7 | |
| 12 | 45.1 ± 2.9 | 65.4 ± 5.8 | |
| Palmitoyl-CoA (C16:0) | 1 | 5.3 ± 0.8 | 25.6 ± 2.1 |
| 4 | 15.8 ± 1.5 | 35.1 ± 3.0 | |
| 12 | 28.9 ± 2.3 | 42.7 ± 3.9 | |
| Stearoyl-CoA (C18:0) | 1 | 1.2 ± 0.3 | 10.1 ± 1.1 |
| 4 | 4.6 ± 0.7 | 14.8 ± 1.5 | |
| 12 | 10.3 ± 1.2 | 18.2 ± 2.0 | |
| Triacylglycerol (TAG) pool | 1 | 8.7 ± 1.1 | 1205.6 ± 110.2 |
| 4 | 25.4 ± 2.8 | 1589.3 ± 145.7 | |
| 12 | 42.1 ± 3.9 | 1895.4 ± 176.8 | |
| Phosphatidylcholine (PC) pool | 1 | 3.1 ± 0.5 | 850.4 ± 75.3 |
| 4 | 12.6 ± 1.4 | 910.7 ± 82.1 | |
| 12 | 25.8 ± 2.7 | 950.2 ± 88.9 |
Data are presented as mean ± standard deviation (n=3).
Visualizations
Diagrams are essential for visualizing complex metabolic pathways and experimental workflows.
Caption: Experimental workflow for isotopic labeling studies.
Caption: Potential metabolic fate of this compound.
Conclusion
Isotopic labeling studies are indispensable for delineating the metabolic roles of fatty acyl-CoAs like this compound. The protocols and guidelines presented here offer a robust framework for researchers to design and execute experiments that can provide valuable insights into lipid metabolism. Careful planning of the labeling strategy, meticulous execution of the experimental protocols, and rigorous data analysis are paramount for obtaining meaningful and reproducible results. These studies can significantly contribute to our understanding of metabolic regulation in health and disease, and may aid in the development of novel therapeutic strategies.
Application Notes and Protocols for the Quantification of (2E,9Z)-Hexadecadienoyl-CoA in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,9Z)-Hexadecadienoyl-CoA is a polyunsaturated long-chain fatty acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central metabolites in numerous cellular processes, including energy metabolism, membrane biogenesis, and signal transduction.[1][2] The precise quantification of specific acyl-CoA species such as this compound in biological samples is crucial for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3][4][5]
Due to the limited specific literature on this compound, the following protocols are adapted from established and validated methods for the quantification of other long-chain fatty acyl-CoAs. These methods provide a robust framework for developing a specific and sensitive assay for this compound.
General Experimental Workflow
The overall workflow for the quantification of this compound involves sample preparation, extraction of the analyte, chromatographic separation, and detection by mass spectrometry.
Caption: A generalized workflow for the quantification of this compound.
Protocols
Sample Preparation
Proper sample handling and preparation are critical due to the instability of long-chain acyl-CoAs.[4] All procedures should be performed on ice or at 4°C to minimize degradation.
For Tissue Samples (e.g., Liver, Muscle):
-
Excise tissue and immediately freeze in liquid nitrogen. Store at -80°C until analysis.
-
Weigh approximately 40-50 mg of frozen tissue.[4]
-
Place the frozen tissue in a pre-chilled 2 mL microcentrifuge tube containing 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) monobasic (KH2PO4, pH 4.9).[4]
-
Add a pre-determined amount of a suitable internal standard. Heptadecanoyl-CoA (C17:0-CoA) is commonly used for long-chain acyl-CoA analysis.[3][4][6]
-
Homogenize the tissue on ice using a mechanical homogenizer.
For Cultured Cells:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in ice-cold PBS and transfer to a centrifuge tube.
-
Centrifuge at 1,000 rpm for 5 minutes at 4°C.[7]
-
Aspirate the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold deionized water containing 0.6% formic acid.[7]
-
Add the internal standard.
Extraction of this compound
A liquid-liquid extraction is commonly employed to isolate acyl-CoAs from the biological matrix.
-
To the homogenized tissue or cell suspension, add 0.5 mL of a mixture of acetonitrile (B52724):2-propanol:methanol (3:1:1).[4]
-
Vortex the mixture vigorously for 2 minutes, followed by sonication for 3 minutes in an ice bath.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of 10% acetonitrile in 15 mM ammonium (B1175870) hydroxide.[8] The reconstitution solvent should be optimized to ensure the stability of the analyte.[9]
LC-MS/MS Analysis
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.[5][6]
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water or a similar aqueous buffer.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. The specific gradient profile will need to be optimized for the separation of this compound from other isomers and matrix components.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Column Temperature: Maintained at around 35-40°C.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used for the detection of acyl-CoAs.[3][4]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.[4]
-
Mass Transitions: The specific precursor and product ion masses for this compound will need to be determined by infusing a standard of the compound. For long-chain acyl-CoAs, a characteristic neutral loss of 507 Da is often observed, corresponding to the loss of the 3'-phospho-ADP moiety.[11] The molecular weight of this compound is 1001.91 g/mol .[12][13] Therefore, the precursor ion ([M+H]+) would be m/z 1002.9. The product ion resulting from the neutral loss of 507 would be at m/z 495.9. Other product ions may also be present and should be evaluated for selectivity and sensitivity.
Data Presentation
The quantitative data should be summarized in a clear and structured table.
| Analyte | Sample Matrix | Method | LOD (fmol) | LOQ (fmol) | Inter-assay CV (%) | Intra-assay CV (%) | Reference |
| Long-chain Acyl-CoAs (general) | Rat Liver | LC-MS/MS | - | - | 2.6 - 12.2 | 1.2 - 4.4 | [3] |
| Long-chain Acyl-CoAs (general) | Human Muscle | UPLC-MS/MS | - | - | 5 - 6 | 5 - 10 | [4] |
| Acyl-CoAs (C2 to C20) | Mouse Liver | UHPLC-MS/MS | 1 - 5 | - | - | - | [14] |
LOD: Limit of Detection; LOQ: Limit of Quantification; CV: Coefficient of Variation. Data for this compound is not available and should be determined experimentally.
Signaling Pathway Context
While a specific signaling pathway for this compound is not well-documented, it is understood to be a polyunsaturated fatty acyl-CoA.[12][13] As such, it would be involved in general fatty acid metabolism. The diagram below illustrates the general process of fatty acid activation and its entry into metabolic pathways.
Caption: General overview of fatty acid activation and metabolic fates.
Conclusion
References
- 1. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 2. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. duke-nus.edu.sg [duke-nus.edu.sg]
- 8. studylib.net [studylib.net]
- 9. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. alfachemic.com [alfachemic.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols for (2E,9Z)-Hexadecadienoyl-CoA in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,9Z)-Hexadecadienoyl-CoA is a polyunsaturated fatty acyl-CoA molecule. While specific research on this particular isomer is limited, its structure suggests significant potential as a tool for investigating the metabolism and signaling pathways of polyunsaturated fatty acids (PUFAs). The presence of a conjugated double bond system starting at position 2, and an isolated double bond at position 9, makes it a unique substrate for studying enzymes involved in β-oxidation of PUFAs. These application notes provide a guide to its potential uses in biochemical research, based on the established roles of similar molecules.
I. Application Notes
Investigation of Polyunsaturated Fatty Acid β-Oxidation
This compound is a potential substrate for auxiliary enzymes of the β-oxidation pathway that are required for the degradation of unsaturated fatty acids. The metabolism of fatty acids with double bonds at both even and odd-numbered positions requires the action of specific isomerases and reductases.
-
Studying 2,4-Dienoyl-CoA Reductase Activity: The trans-2, cis/trans-4 diene structure is a key intermediate in the oxidation of linoleic acid. While the (2E,9Z) configuration is not the canonical 2,4-dienoyl intermediate, it can be used to probe the substrate specificity of 2,4-dienoyl-CoA reductase (DECR), an enzyme essential for metabolizing PUFAs.[1] Researchers can investigate if this compound acts as a substrate or an inhibitor of DECR from various organisms.
-
Characterizing Enoyl-CoA Isomerase Specificity: The double bond at the 9th position (an odd number) would eventually be converted to a 3-cis or 3-trans enoyl-CoA during β-oxidation, which requires the action of enoyl-CoA isomerase to be converted to the 2-trans enoyl-CoA, a substrate for enoyl-CoA hydratase.[2][3] this compound can be used in assays to determine the kinetic parameters of different enoyl-CoA isomerase isoforms.
Probing Cellular Signaling Pathways
Long-chain fatty acyl-CoAs are not only metabolic intermediates but also act as signaling molecules that can modulate the activity of various proteins, including transcription factors and ion channels.[4][5][6]
-
Modulation of Nuclear Receptors: Fatty acyl-CoAs can bind to and modulate the activity of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism. This compound can be used in cell-based reporter assays or in vitro binding assays to investigate its potential as a specific ligand for different PPAR isoforms.
-
Influence on Ion Channels: Certain fatty acyl-CoAs have been shown to directly interact with and modulate the activity of ion channels. The unique structure of this compound makes it a candidate for investigating the specific structural requirements for fatty acyl-CoA modulation of channel activity in electrophysiological studies.
Development of Novel Antimicrobial Agents
Some unsaturated fatty acids and their derivatives have shown antimicrobial properties. For instance, (5Z,9Z)-5,9-hexadecadienoic acid has demonstrated activity against Gram-positive bacteria, potentially through the inhibition of topoisomerase I.[7]
-
Screening for Antimicrobial Activity: this compound can be screened for its antimicrobial activity against a panel of pathogenic bacteria and fungi. Its mechanism of action could then be investigated, for example, by examining its effects on cell membrane integrity or key metabolic enzymes in the pathogens.
II. Quantitative Data
Due to the limited specific research on this compound, no experimentally determined quantitative data for its interaction with specific enzymes is available. The following table provides a template for the types of data that could be generated using the protocols described below.
| Enzyme | Substrate/Ligand | Km (µM) | Vmax (nmol/min/mg) | Ki (µM) | Kd (µM) |
| 2,4-Dienoyl-CoA Reductase | This compound | TBD | TBD | TBD | TBD |
| Enoyl-CoA Isomerase | This compound | TBD | TBD | TBD | TBD |
| Peroxisome Proliferator-Activated Receptor α (PPARα) | This compound | - | - | - | TBD |
TBD: To Be Determined
III. Experimental Protocols
Protocol 1: Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity
This protocol is adapted from established assays for 2,4-dienoyl-CoA reductase and can be used to determine if this compound is a substrate.[8] The assay monitors the decrease in absorbance of NADPH at 340 nm.
Materials:
-
Purified 2,4-dienoyl-CoA reductase
-
This compound solution
-
NADPH solution
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer and a known concentration of NADPH.
-
Add a specific amount of purified 2,4-dienoyl-CoA reductase to the cuvette.
-
Initiate the reaction by adding a known concentration of this compound.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound.
Caption: Workflow for 2,4-Dienoyl-CoA Reductase Assay.
Protocol 2: Cell-Based PPARα Reporter Assay
This protocol describes a method to assess the potential of this compound to activate the nuclear receptor PPARα.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for human PPARα
-
Reporter plasmid containing a PPAR response element (PPRE) driving luciferase expression
-
Transfection reagent
-
This compound
-
Cell culture medium and reagents
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a known PPARα agonist (positive control).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.
-
Plot the relative luciferase units against the concentration of this compound to determine the dose-response relationship.
Caption: Workflow for PPARα Reporter Assay.
Protocol 3: Analytical Methods for this compound and its Metabolites
To analyze the metabolism of this compound, it is necessary to extract and identify the parent compound and its potential metabolic products. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this purpose.[9]
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Internal standard (e.g., C17:0 fatty acid)
-
Methanol (B129727), Chloroform, and other organic solvents
-
Saponification reagent (e.g., methanolic NaOH)
-
Derivatization reagent (e.g., BF3 in methanol to form fatty acid methyl esters - FAMEs)
-
GC-MS system
Procedure:
-
Lipid Extraction: Homogenize the biological sample and extract the total lipids using a method such as the Bligh-Dyer extraction (chloroform/methanol/water). Add an internal standard before extraction for quantification.
-
Saponification and Derivatization: Saponify the lipid extract to release the fatty acids from their CoA esters and complex lipids. Convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs) using a derivatization reagent.
-
GC-MS Analysis: Inject the FAMEs onto a GC-MS system equipped with a suitable capillary column.
-
Data Analysis: Identify the FAME of (2E,9Z)-hexadecadienoic acid and its metabolites based on their retention times and mass spectra. Quantify the amounts relative to the internal standard.
Caption: Workflow for GC-MS Analysis of Fatty Acids.
IV. Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway where this compound could act as a signaling molecule, leading to changes in gene expression.
Caption: Hypothetical PPARα Activation Pathway.
References
- 1. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. Fatty Acids -- Additional Enzymes: Enoyl CoA [library.med.utah.edu]
- 3. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 4. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis and biological evaluation of (5Z,9Z)-5,9-hexadecadienoic acid, an inhibitor of human topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
Troubleshooting & Optimization
Improving the yield of (2E,9Z)-Hexadecadienoyl-CoA chemical synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of the chemical synthesis of (2E,9Z)-Hexadecadienoyl-CoA. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in overcoming common challenges encountered during the synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low yield in the Wittig Reaction for the (9Z)-double bond formation.
-
Question: My Wittig reaction to form the (9Z)-alkene is resulting in a low yield and a mixture of E and Z isomers. What are the possible causes and how can I improve the Z-selectivity?
-
Answer: Low yields and poor Z-selectivity in the Wittig reaction with non-stabilized ylides are common issues. Here are several factors to consider:
-
Base Selection: The choice of base for deprotonating the phosphonium (B103445) salt is critical. Strong, non-coordinating bases like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in aprotic solvents like THF or ether generally favor the formation of the Z-alkene. The use of organolithium bases like n-butyllithium (n-BuLi) can sometimes lead to the formation of lithium salts that stabilize the betaine (B1666868) intermediate, potentially reducing Z-selectivity.[1][2]
-
Reaction Temperature: Performing the reaction at low temperatures (-78 °C to 0 °C) can enhance Z-selectivity by favoring the kinetic product.[3]
-
Solvent Choice: Aprotic and non-polar solvents such as THF, diethyl ether, or toluene (B28343) are generally preferred.
-
Purity of Reagents: Ensure that the aldehyde and the phosphonium salt are pure and the solvent is anhydrous. Moisture can quench the ylide and reduce the overall yield.
-
Steric Hindrance: Significant steric hindrance in either the aldehyde or the ylide can impede the reaction and lower the yield.[2]
-
Issue 2: Poor E-selectivity in the Horner-Wadsworth-Emmons (HWE) Reaction for the (2E)-double bond.
-
Question: I am using a Horner-Wadsworth-Emmons reaction to introduce the (2E)-double bond, but I am observing a significant amount of the Z-isomer. How can I improve the E-selectivity?
-
Answer: The Horner-Wadsworth-Emmons reaction with stabilized phosphonate (B1237965) carbanions is known for its high E-selectivity.[4][5][6] If you are experiencing poor selectivity, consider the following:
-
Nature of the Phosphonate: The use of phosphonates with electron-withdrawing groups (e.g., esters) stabilizes the intermediate carbanion and strongly favors the formation of the E-alkene.[1]
-
Base and Cation Effects: The choice of base can influence the stereochemical outcome. Sodium bases like sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe) in THF or DME are commonly used and generally provide good E-selectivity. The presence of lithium salts can sometimes decrease E-selectivity.
-
Reaction Conditions: Allowing the reaction to reach thermodynamic equilibrium generally favors the more stable E-isomer. Conducting the reaction at room temperature or with gentle heating can promote this.
-
Aldehyde Structure: While the HWE reaction is generally reliable, highly hindered aldehydes might show reduced selectivity.
-
Issue 3: Low yield during the coupling of (2E,9Z)-hexadecadienoic acid with Coenzyme A.
-
Question: The final step of coupling the fatty acid with Coenzyme A is giving me a very low yield of the desired this compound. What are the common pitfalls in this step?
-
Answer: The formation of the thioester bond with Coenzyme A can be challenging due to the complexity of the CoA molecule and potential side reactions. Here are some key considerations:
-
Activation of the Carboxylic Acid: The carboxylic acid must be activated for the coupling to proceed efficiently. Common methods include conversion to an acyl chloride, a mixed anhydride (B1165640), or using coupling reagents like carbodiimides (e.g., DCC, EDC). The mixed anhydride method using ethyl chloroformate is often effective.
-
Purity of Coenzyme A: Coenzyme A is susceptible to oxidation and degradation. Ensure you are using a high-purity, reduced form of CoA. It is often supplied as a lithium salt or free acid and should be handled under inert atmosphere if possible.
-
Reaction pH: The pH of the reaction mixture is crucial. The thiol group of CoA needs to be deprotonated to act as a nucleophile, so a slightly basic pH (around 7.5-8.0) is generally optimal. However, a very high pH can lead to hydrolysis of the activated fatty acid.
-
Solvent System: A mixed solvent system, such as THF/water or dioxane/water, is often used to dissolve both the activated fatty acid and the water-soluble Coenzyme A.
-
Purification: The final product is often purified by HPLC, as it can be difficult to separate from unreacted CoA and other byproducts using standard column chromatography.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing this compound?
A1: A common retrosynthetic approach involves three main stages:
-
Synthesis of the C1-C8 fragment with the (2E) double bond: This is typically achieved via a Horner-Wadsworth-Emmons reaction of an appropriate aldehyde with a phosphonate ester containing the carboxylic acid (or a protected form).
-
Synthesis of the C9-C16 fragment with the (9Z) double bond: This fragment can be prepared using a Wittig reaction between a C8 phosphonium salt and a C8 aldehyde to create the Z-alkene.
-
Coupling and final activation: The two fragments are coupled, and the resulting (2E,9Z)-hexadecadienoic acid is then activated and coupled with Coenzyme A.
Q2: How can I purify the final this compound product?
A2: Purification of long-chain fatty acyl-CoAs is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8][9] A C18 column is commonly used with a gradient elution system, often involving a buffered aqueous phase (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol.[8] Detection is usually performed by monitoring the absorbance of the adenine (B156593) ring of Coenzyme A at 260 nm.[8]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Many of the reagents used in this synthesis are hazardous.
-
Organolithium reagents (e.g., n-BuLi): Highly pyrophoric and react violently with water. Must be handled under an inert atmosphere (argon or nitrogen).
-
Sodium hydride (NaH): Flammable solid that reacts with water to produce hydrogen gas.
-
Solvents: Anhydrous ethers like THF can form explosive peroxides. Always use freshly distilled or inhibitor-stabilized solvents.
-
Phosphorus reagents: Triphenylphosphine and phosphonate esters can be irritants.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
A plausible synthetic workflow for this compound is outlined below. This protocol is a composite based on established synthetic methodologies for similar molecules.
Overall Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Detailed Methodologies:
1. Synthesis of (9Z)-Heptadecenal (Key Intermediate for the (9Z) bond)
This protocol is adapted from the synthesis of related Z-alkenes.
-
Reaction: Wittig reaction between octyltriphenylphosphonium bromide and nonanal (B32974).
-
Procedure:
-
Suspend octyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an argon atmosphere.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 eq) portion-wise.
-
Stir the resulting orange-red ylide solution at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C and add a solution of nonanal (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield (9Z)-heptadecene.
-
Subsequent ozonolysis followed by reductive workup (e.g., with dimethyl sulfide) would yield (9Z)-heptadecenal.
-
2. Synthesis of Ethyl (2E)-dec-2-enoate (Key Intermediate for the (2E) bond)
This protocol utilizes the Horner-Wadsworth-Emmons reaction.[10]
-
Reaction: HWE reaction of octanal (B89490) with triethyl phosphonoacetate.
-
Procedure:
-
Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to a flask containing anhydrous THF under an argon atmosphere and cool to 0 °C.
-
Add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension.
-
After hydrogen evolution ceases, stir the mixture at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of octanal (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography (hexane/ethyl acetate gradient) to afford ethyl (2E)-dec-2-enoate.
-
3. Coupling of (2E,9Z)-Hexadecadienoic Acid with Coenzyme A (Final Step)
This protocol is based on the mixed anhydride method.
-
Procedure:
-
Dissolve (2E,9Z)-hexadecadienoic acid (1.0 eq) in anhydrous THF under an argon atmosphere and cool to 0 °C.
-
Add triethylamine (B128534) (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).
-
Stir the mixture at 0 °C for 1 hour to form the mixed anhydride.
-
In a separate flask, dissolve Coenzyme A (lithium salt, 1.2 eq) in a cold aqueous solution of sodium bicarbonate (0.5 M).
-
Add the solution of the mixed anhydride dropwise to the vigorously stirred Coenzyme A solution at 4 °C.
-
Stir the reaction mixture at 4 °C for 4 hours.
-
Acidify the solution to pH 4-5 with dilute HCl.
-
Purify the crude product by preparative RP-HPLC.
-
Quantitative Data
The following tables provide representative data for the key reaction steps. Yields are illustrative and can vary based on specific reaction conditions and scale.
Table 1: Wittig Reaction for (9Z)-Alkene Synthesis
| Parameter | Condition | Notes |
| Phosphonium Salt | Octyltriphenylphosphonium bromide | Prepared from 1-bromooctane (B94149) and PPh₃ |
| Aldehyde | Nonanal | Commercially available |
| Base | KOtBu | Strong, non-nucleophilic base |
| Solvent | Anhydrous THF | Aprotic solvent is crucial |
| Temperature | -78 °C to RT | Low temperature addition improves Z-selectivity |
| Reaction Time | 12-16 hours | Monitored by TLC |
| Typical Yield | 60-75% | Z:E ratio typically > 95:5 |
Table 2: Horner-Wadsworth-Emmons Reaction for (2E)-Enoate Synthesis
| Parameter | Condition | Notes |
| Phosphonate | Triethyl phosphonoacetate | Stabilized phosphonate reagent |
| Aldehyde | Octanal | Commercially available |
| Base | NaH | Strong base |
| Solvent | Anhydrous THF | Aprotic solvent |
| Temperature | 0 °C to RT | Standard HWE conditions |
| Reaction Time | 2-4 hours | Generally faster than the Wittig reaction |
| Typical Yield | 80-95% | E:Z ratio typically > 98:2 |
Table 3: CoA Coupling via Mixed Anhydride Method
| Parameter | Condition | Notes |
| Fatty Acid | (2E,9Z)-Hexadecadienoic acid | Must be of high purity |
| Activating Agent | Ethyl chloroformate | Forms a reactive mixed anhydride |
| Base | Triethylamine | To neutralize HCl byproduct |
| Co-reagent | Coenzyme A (lithium salt) | Use high-purity, reduced form |
| Solvent System | THF / aq. NaHCO₃ | Biphasic system to dissolve reactants |
| Temperature | 4 °C | To minimize hydrolysis and degradation |
| Reaction Time | 4-6 hours | Monitor by analytical HPLC |
| Typical Yield | 30-50% | Yields can be variable; purification is key |
Visualizations
Logical Relationship for Stereoselective Alkene Synthesis
Caption: Choice of ylide dictates the reaction and stereochemical outcome.
Experimental Workflow for CoA Coupling
Caption: Workflow for the final coupling step to form the acyl-CoA.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. aocs.org [aocs.org]
- 10. benchchem.com [benchchem.com]
Overcoming challenges in the purification of (2E,9Z)-Hexadecadienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (2E,9Z)-Hexadecadienoyl-CoA and other long-chain unsaturated fatty acyl-CoAs.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction, purification, and analysis of this compound.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Overall Yield | Incomplete cell or tissue lysis: Insufficient disruption of the biological matrix can lead to poor recovery of the target molecule.[1] | Ensure thorough homogenization. For tissue samples, using a glass homogenizer is effective.[2] Cell sonication time must be adequate to ensure complete lysis.[1] |
| Degradation of this compound: The thioester bond is susceptible to hydrolysis, and the polyunsaturated fatty acyl chain can be prone to oxidation. | Work quickly and at low temperatures throughout the purification process. Use buffers with a slightly acidic pH (e.g., pH 4.9) to improve stability during extraction.[2] Store the purified product in a sealed container, protected from light.[3] | |
| Inefficient Extraction: The choice of solvents and their ratios is critical for selectively extracting acyl-CoAs while minimizing contaminants. | An extraction method using a combination of KH2PO4 buffer, 2-propanol, and acetonitrile (B52724) has been shown to increase recovery to 70-80%.[2] For plant tissues, methods using buffered 2-propanol followed by solvent partitioning can be effective.[4] | |
| Poor Binding or Elution from Solid-Phase Extraction (SPE) Column: Incorrect column chemistry or elution solvent can result in loss of the product. | Oligonucleotide purification columns can be used to bind acyl-CoAs from the extract, followed by elution with 2-propanol.[2] Other options include anion-exchange SPE columns or C18 cartridges.[4] | |
| Co-elution of Contaminants during HPLC | Inadequate HPLC Separation: The mobile phase composition and gradient may not be optimized for separating this compound from structurally similar lipids. | Utilize a reverse-phase C18 column with a binary gradient system. A common mobile phase consists of a potassium phosphate (B84403) buffer (pH 4.9) and acetonitrile containing acetic acid.[2][4] Adjusting the gradient profile can improve the resolution of polyunsaturated acyl-CoAs.[4] |
| Presence of Isomers: Geometric or positional isomers of the hexadecadienoyl chain can be difficult to separate. | High-resolution HPLC is crucial. Experiment with different C18 column packings and lengths. Slower flow rates can also enhance separation. | |
| Peak Tailing or Broadening in HPLC Chromatogram | Secondary Interactions with the Stationary Phase: The phosphate groups of Coenzyme A can interact with residual silanols on the silica-based C18 column. | Add a small amount of acid (e.g., acetic acid) to the mobile phase to suppress the ionization of free silanols and ensure sharp peaks.[5] |
| Column Overload: Injecting too much sample can lead to poor peak shape. | Reduce the amount of sample injected onto the column. | |
| Irreproducible Results | Variability in Sample Handling: Inconsistent extraction times, temperatures, or solvent volumes can lead to variable recovery. | Standardize the entire workflow, from sample collection to final analysis. Use an internal standard, such as heptadecanoyl-CoA, to account for variations in extraction efficiency.[4] |
| Column Degradation: The HPLC column performance can deteriorate over time, especially with complex biological samples. | Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove adsorbed contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for purifying this compound?
A1: this compound is a polyunsaturated fatty acyl-CoA.[3][6] It can be purified from biological tissues where it is an intermediate in fatty acid metabolism or from in vitro enzymatic reactions. For tissue extraction, sample sizes of less than 100 mg can be used with optimized methods.[2]
Q2: How can I monitor the purification process?
A2: The purification can be monitored using HPLC with UV detection. The adenine (B156593) ring of Coenzyme A has a strong absorbance at 260 nm, which is the recommended wavelength for detection.[2][4]
Q3: What are the critical storage conditions for this compound?
A3: To prevent degradation, this compound should be stored in a sealed container, protected from light, and at low temperatures (e.g., -80°C).[3]
Q4: Can I use gas chromatography (GC) for the analysis of this compound?
A4: Direct analysis by GC is not feasible due to the low volatility of the large Coenzyme A molecule. However, the fatty acyl chain can be analyzed by GC after chemical cleavage of the thioester bond and derivatization of the resulting fatty acid.[4] HPLC is the preferred method for analyzing the intact molecule.[5]
Q5: What are some common contaminants to look out for?
A5: Common contaminants include other long-chain acyl-CoAs (both saturated and unsaturated), free fatty acids, and other lipids that may be co-extracted from the starting material.
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Purification of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from a method demonstrated to yield high recovery of long-chain acyl-CoAs.[2][4]
-
Homogenization: Homogenize a frozen, powdered tissue sample (<100 mg) in 2 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Solvent Addition: Add 2.0 mL of 2-propanol and homogenize again.
-
Extraction: Add 0.25 mL of saturated NH4SO4 and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.
-
Phase Separation: Centrifuge at 1,900 x g for 5 minutes.
-
Collection: Carefully collect the upper phase containing the acyl-CoAs and dilute it with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Solid-Phase Purification:
-
Load the diluted extract onto an oligonucleotide purification column.
-
Wash the column to remove unbound contaminants.
-
Elute the acyl-CoAs with 2-propanol.
-
-
Concentration: Concentrate the eluent under a stream of nitrogen or by vacuum centrifugation.
Protocol 2: HPLC Analysis of this compound
This protocol outlines a reverse-phase HPLC method for the separation of long-chain acyl-CoAs.[2][4]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9.
-
Mobile Phase B: Acetonitrile containing 600 mM acetic acid.
-
Detection: 260 nm.
-
Flow Rate: 0.25 - 0.5 mL/min.
-
Gradient:
-
The gradient should be optimized to resolve polyunsaturated acyl-CoAs. A typical starting point is a linear gradient from a lower to a higher percentage of Mobile Phase B. For complex mixtures, a multi-step gradient may be necessary to separate different classes of acyl-CoAs.[4]
-
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
Troubleshooting Logic Flow
Caption: Troubleshooting logic for purification challenges.
References
- 1. Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfachemic.com [alfachemic.com]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. aocs.org [aocs.org]
- 6. medchemexpress.com [medchemexpress.com]
Resolving co-eluting isomers of hexadecadienoyl-CoA in chromatography
Welcome to the technical support center for resolving co-eluting isomers of hexadecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for common chromatographic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues encountered during the chromatographic separation of hexadecadienoyl-CoA isomers.
Q1: My chromatogram shows a single, broad, or shouldered peak where I expect multiple hexadecadienoyl-CoA isomers. How can I confirm co-elution?
A1: Visual inspection of a peak for asymmetry, such as a shoulder or tailing, is the first indication of co-elution.[1][2] A perfectly symmetrical peak can still hide co-eluting compounds.[2] To confirm, use your detector's capabilities:
-
Diode Array Detector (DAD/PDA): A peak purity analysis can confirm co-elution. The system collects multiple UV spectra across the peak; if the spectra are not identical, the peak is not pure.[2][3]
-
Mass Spectrometry (MS): By examining the mass spectra at different points across the peak (peak slicing), you can identify the presence of multiple parent ions or shifting fragment ion ratios, which indicates that more than one compound is present.[2][4]
Q2: How can I improve the separation of co-eluting isomers by modifying my mobile phase?
A2: Mobile phase optimization is often the first and most effective step.
-
Adjust Solvent Strength & Gradient: To increase interaction with the stationary phase and improve separation, weaken your mobile phase.[1][2] In reversed-phase chromatography, this typically means decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol).[1] Employing a shallower, less steep gradient can significantly increase the resolution between closely eluting peaks.[5][6]
-
Change the Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity because they interact differently with the analyte and stationary phase.[5] This can sometimes be enough to resolve previously co-eluting peaks.
-
Modify Mobile Phase pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can change retention and selectivity. For fatty acyl-CoAs, adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is common practice to ensure good peak shape and consistent ionization for MS detection.[5]
Q3: Mobile phase optimization isn't providing baseline separation. What column adjustments can I make?
A3: If mobile phase changes are insufficient, altering the stationary phase is the next logical step.
-
Change Column Chemistry: If a standard C18 column is not providing adequate selectivity, consider a stationary phase with a different retention mechanism. Phenyl-hexyl or cyano (CN) phases can offer alternative selectivities for lipid-like molecules.[5] For separating isomers based on the position and geometry of double bonds, a silver-ion HPLC (Ag-HPLC) column can be a powerful, specialized tool.[7][8]
-
Increase Column Efficiency: Use a column with a smaller particle size (e.g., sub-2 µm for UPLC) or a core-shell particle design.[5] These columns generate more theoretical plates, resulting in sharper peaks and improved resolution for closely eluting compounds.
-
Increase Column Length: A longer column provides more interaction time with the stationary phase, which can improve separation, although this will also increase analysis time and backpressure.
Q4: Can instrument parameters like temperature or flow rate help resolve my isomers?
A4: Yes, these parameters can have a significant impact.
-
Column Temperature: Adjusting the column temperature affects solvent viscosity and reaction kinetics, which can change selectivity. Systematically testing temperatures (e.g., in 5°C increments from 30°C to 50°C) can help optimize separation.[7]
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, but it will also lengthen the run time.[5] It's a trade-off between resolution and throughput.
Q5: What can I do if chromatographic separation is not fully achievable, but I have an MS detector?
A5: Mass spectrometry offers powerful solutions when chromatography alone is insufficient.
-
Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, they may produce unique fragment ions upon collision-induced dissociation (CID). By using Multiple Reaction Monitoring (MRM), you can selectively detect and quantify each isomer based on its specific precursor-to-product ion transition, provided such unique transitions exist.[4]
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique provides an additional dimension of separation in the gas phase. After ionization, ions are separated based on their size, shape, and charge (their collisional cross-section). This is often capable of separating isomers that are indistinguishable by chromatography and conventional MS.[4]
Quantitative Data: Chromatographic Conditions for Fatty Acyl-CoA Analysis
The following table summarizes typical conditions used in reversed-phase HPLC/UPLC for the analysis of fatty acyl-CoA species, which can be adapted for hexadecadienoyl-CoA isomer separation.
| Parameter | Method 1 (UPLC-MS/MS) | Method 2 (HPLC-DAD) | Method 3 (UPLC-MS/MS for Isomers) |
| Column | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[9] | LiChroCART RP-18 (250 x 4 mm, 5 µm)[10] | Pursuit XRs C18 (30 x 2 mm, 3 µm)[11] |
| Mobile Phase A | Water with 0.1% Formic Acid[9] | 0.5 mM TEAP buffer (pH 5.6)[10] | 10 mM Formic Acid in Water[11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[9] | Acetonitrile/Methanol[10] | 10 mM Formic Acid in Acetonitrile[11] |
| Flow Rate | 0.4 mL/min (typical for UPLC) | 1.6 mL/min[10] | 0.25 mL/min[11] |
| Column Temp. | 40°C[9] | 40°C[10] | Not Specified |
| Gradient | Optimized based on scouting run (e.g., 10-95% B over 10 min) | Multi-step gradient over 45 min[10] | 10% to 90% B in 4.0 min[11] |
| Detection | ESI-MS/MS (MRM mode)[12][13] | DAD at 254 nm (for derivatized acids)[10] | ESI-MS/MS[11] |
Experimental Protocols
Protocol 1: Method Development for Resolving Co-eluting Isomers
This protocol outlines a systematic approach to developing a UPLC-MS/MS method for separating hexadecadienoyl-CoA isomers.
-
Initial Column & Mobile Phase Selection:
-
Select a high-efficiency reversed-phase column (e.g., C18, 50-100 mm length, sub-2 µm particle size).
-
Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
-
Scouting Gradient:
-
Run a fast, broad gradient to determine the approximate elution time of the isomers (e.g., 5% to 95% B in 10 minutes). This establishes the solvent strength range required for elution.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower gradient focused around the elution window of the isomers.
-
Example: If isomers elute between 40% and 50% B in the scouting run, design a new gradient that runs from 35% to 55% B over a longer period (e.g., 15-20 minutes). This decreased slope increases resolution.[1][5]
-
-
Organic Modifier Evaluation:
-
If co-elution persists, replace acetonitrile (Mobile Phase B) with methanol containing 0.1% formic acid and repeat Step 3. Methanol offers different selectivity and may resolve the isomers.[5]
-
-
Temperature Optimization:
-
Using the best mobile phase combination from Step 4, analyze the sample at different column temperatures (e.g., 30°C, 40°C, 50°C) to see if temperature affects selectivity and improves resolution.
-
-
Alternative Stationary Phase:
-
If resolution is still insufficient, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl) and repeat the optimization process starting from Step 2.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general method for extracting and concentrating acyl-CoAs from biological samples, which helps reduce matrix effects and improve chromatography.
-
Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of water.
-
Sample Loading: Acidify the biological sample (e.g., cell lysate, tissue homogenate) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 2% methanol in water) to remove salts and highly polar interferences.
-
Elution: Elute the hexadecadienoyl-CoA isomers with a high-percentage organic solvent (e.g., methanol or acetonitrile, often containing a small amount of acid).
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase from your HPLC/UPLC method.[1]
Visualizations
Caption: A logical workflow for troubleshooting co-elution issues.
Caption: A typical workflow for developing a UPLC-MS/MS method.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. google.com [google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aocs.org [aocs.org]
- 9. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 10. Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent the degradation of (2E,9Z)-Hexadecadienoyl-CoA during storage
Technical Support Center: (2E,9Z)-Hexadecadienoyl-CoA Stability
Welcome, researchers, scientists, and drug development professionals. This guide provides technical support for the storage and handling of this compound to prevent its degradation and ensure experimental success. This compound is a polyunsaturated fatty acyl-CoA, a class of molecules susceptible to degradation through oxidation and hydrolysis.[1][2] Proper handling is critical for maintaining its biological activity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The two main degradation pathways for this compound are:
-
Oxidative Degradation: The two double bonds in the fatty acyl chain are highly susceptible to oxidation by atmospheric oxygen.[3][4] This process, known as lipid peroxidation, is often initiated by light, heat, or trace metal ions and can lead to a chain reaction producing various byproducts that can interfere with experiments.[5][6]
-
Hydrolytic Degradation: The thioester bond linking the fatty acid to Coenzyme A is a high-energy bond.[7][8][9] It is more susceptible to hydrolysis than an oxygen ester bond, especially under non-neutral pH conditions (either acidic or basic).[10] This cleavage results in the formation of the free fatty acid and Coenzyme A, rendering the molecule inactive for its intended biological role.
Q2: What is the recommended temperature for storing this compound?
A2: For long-term storage, it is recommended to store this compound at -80°C. For short-term storage (a few days), -20°C is acceptable.[11] Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. It is best practice to aliquot the stock solution into single-use volumes.
Q3: Should I store this compound as a dry powder or in a solution?
A3: Storing it as a dry, lyophilized powder under an inert atmosphere (like argon or nitrogen) is the most stable method for long-term storage. If you need to prepare a stock solution, it is advisable to do so immediately before use. If a stock solution must be stored, use an appropriate solvent, add an antioxidant, and store at -80°C in tightly sealed vials.
Q4: What solvents are recommended for preparing a stock solution?
A4: The choice of solvent can impact stability. For long-chain unsaturated acyl-CoAs, dissolving in a small amount of an organic solvent like DMSO or ethanol (B145695) before diluting with an aqueous buffer is a common practice. However, long-term stability in any solvent is not guaranteed. Some researchers prefer to prepare fresh solutions for each experiment to ensure consistency.[12]
Q5: How can I protect my samples from oxidation?
A5: To minimize oxidation, you should:
-
Use an Inert Atmosphere: Overlay solutions with an inert gas like argon or nitrogen before sealing vials for storage.
-
Add Antioxidants: Incorporate a lipid-soluble antioxidant into your stock solution.[13]
-
Protect from Light: Store vials in the dark or use amber-colored vials to prevent light-induced oxidation.[1]
-
Use High-Purity Reagents: Ensure all solvents and buffers are free of metal ion contaminants, which can catalyze oxidation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Degradation of this compound stock solution. | Prepare fresh stock solution from a new vial of lyophilized powder for each experiment. Avoid using old stock solutions. |
| Loss of biological activity in an assay. | Hydrolysis of the thioester bond or oxidation of the double bonds. | Check the pH of your assay buffer; ensure it is near neutral (pH 6.5-7.5). Add a fresh aliquot of an antioxidant like BHT or Vitamin E to your stock solution. |
| High background signal in fluorescence/colorimetric assays. | Presence of oxidative byproducts from degraded acyl-CoA. | Use a freshly prepared solution of this compound. Run a control with a deliberately oxidized sample to confirm if byproducts are the source of interference.[13] |
| Precipitate forms in the stock solution upon thawing. | Poor solubility or aggregation at low temperatures. | Gently warm the solution to room temperature and vortex briefly. If the precipitate persists, sonication may be attempted. Consider preparing a more dilute stock solution. |
Experimental Protocols & Data
Protocol 1: Preparation of a Stabilized Stock Solution
-
Preparation: Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Solvent Preparation: Prepare your desired buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0). Degas the buffer by sparging with argon or nitrogen for at least 15 minutes to remove dissolved oxygen.
-
Antioxidant Addition: If using an antioxidant, prepare a concentrated stock of the antioxidant in an appropriate solvent (e.g., BHT in ethanol).
-
Dissolution: Reconstitute the this compound powder in the degassed buffer to your target concentration. Add the antioxidant stock to achieve the final desired concentration (see table below).
-
Aliquoting: Immediately dispense the stock solution into single-use, amber-colored glass vials.
-
Inert Gas Purge: Gently flush the headspace of each vial with argon or nitrogen before tightly sealing.
-
Storage: Store the aliquots at -80°C.
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -80°C (long-term), -20°C (short-term) | Minimizes molecular motion, slowing down both oxidative and hydrolytic reactions.[11] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen, the primary agent in oxidative degradation.[13] |
| pH of Solution | 6.5 - 7.5 | The thioester bond is more stable at a neutral pH, minimizing acid or base-catalyzed hydrolysis.[14] |
| Container | Amber glass vials | Protects from light, which can initiate photo-oxidation.[1] |
Table 2: Common Antioxidants for Lipid-Based Reagents
| Antioxidant | Type | Typical Final Concentration | Solvent for Stock |
| BHT (Butylated Hydroxytoluene) | Synthetic, Lipophilic | 50-200 µM | Ethanol |
| BHA (Butylated Hydroxyanisole) | Synthetic, Lipophilic | 50-200 µM | Ethanol |
| α-Tocopherol (Vitamin E) | Natural, Lipophilic | 100-500 µM | Ethanol |
| TBHQ (tert-Butylhydroquinone) | Synthetic, Lipophilic | 50-100 µM | Ethanol |
Note: The optimal concentration of the antioxidant may need to be determined empirically for your specific application. Ensure the final concentration of the antioxidant's solvent (e.g., ethanol) does not interfere with your experimental system.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for optimal storage and handling of acyl-CoAs.
Caption: Decision tree for troubleshooting acyl-CoA degradation issues.
References
- 1. alfachemic.com [alfachemic.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antioxidant - Wikipedia [en.wikipedia.org]
- 4. welltchemicals.com [welltchemicals.com]
- 5. Lipid Peroxidation and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thioesters, common in biochemistry, are more unstable (energy-rich) than .. [askfilo.com]
- 8. Thioester Bond → Area → Sustainability [lifestyle.sustainability-directory.com]
- 9. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. organic chemistry - Stable thioesters in biological millieu? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Enzyme Assays with (2E,9Z)-Hexadecadienoyl-CoA
Welcome to the technical support center for enzyme assays utilizing (2E,9Z)-Hexadecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay optimization, troubleshooting, and frequently asked questions related to this polyunsaturated fatty acyl-CoA substrate.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when designing an enzyme assay with this compound?
A1: When designing an enzyme assay with this compound, several factors are critical. Due to its polyunsaturated nature, this substrate is susceptible to oxidation, so it is crucial to handle it with care, minimizing exposure to air and light. The choice of buffer, pH, and the potential need for detergents to maintain substrate solubility are also key considerations. Additionally, determining the optimal enzyme and substrate concentrations is essential for accurate kinetic analysis.
Q2: How can I determine the optimal concentration of this compound for my assay?
A2: The optimal substrate concentration can be determined by performing a substrate titration experiment. This involves measuring the initial reaction velocity at various concentrations of this compound while keeping the enzyme concentration constant. The resulting data can be plotted to determine the Michaelis-Menten constant (Km), which represents the substrate concentration at half-maximal velocity (Vmax). For routine assays, a substrate concentration around the Km value is often used to ensure the assay is sensitive to inhibitors.
Q3: What are some common methods to monitor the enzymatic reaction with this compound?
A3: The choice of detection method depends on the enzyme being assayed. For acyl-CoA dehydrogenases, a common method is the electron-transfer flavoprotein (ETF) fluorescence reduction assay, which monitors the decrease in ETF fluorescence as it accepts electrons from the dehydrogenase. For acyl-CoA oxidases, the production of hydrogen peroxide can be monitored using a coupled fluorometric or spectrophotometric assay.
Q4: How should I store and handle this compound to ensure its stability?
A4: this compound is a polyunsaturated fatty acyl-CoA and should be stored under an inert atmosphere (e.g., argon or nitrogen) at -80°C to prevent oxidation. When preparing solutions, use deoxygenated buffers and keep the stock solution on ice. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. The stability of polyunsaturated fatty acids is greater in organic solvents or when complexed with albumin compared to aqueous buffers.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Enzyme Activity | 1. Inactive Enzyme: Improper storage or handling. 2. Sub-optimal Assay Conditions: Incorrect pH, buffer, or temperature. 3. Substrate Degradation: this compound has oxidized or hydrolyzed. 4. Missing Cofactors: Essential cofactors for the enzyme are absent. | 1. Aliquot the enzyme and store at the recommended temperature. Avoid repeated freeze-thaw cycles. 2. Perform a systematic optimization of pH and buffer components. Test a range of temperatures to find the optimum for your enzyme. 3. Use freshly prepared substrate solutions from a properly stored stock. Consider running a control with a more stable saturated acyl-CoA to verify enzyme activity. 4. Ensure all necessary cofactors (e.g., FAD for acyl-CoA dehydrogenases) are included in the assay buffer at appropriate concentrations. |
| High Background Signal | 1. Substrate Auto-oxidation: Non-enzymatic oxidation of this compound can produce interfering signals. 2. Contaminated Reagents: Buffers or other reagents may be contaminated. 3. Non-specific Probe Reaction: The detection probe may react with other components in the assay. | 1. Prepare substrate solutions immediately before use in deoxygenated buffer. Include a no-enzyme control to measure the rate of non-enzymatic oxidation. 2. Use high-purity reagents and freshly prepared buffers. 3. Run controls lacking either the enzyme or the substrate to identify the source of the background signal. |
| Non-linear Reaction Progress Curves | 1. Substrate Depletion: The substrate is being consumed rapidly. 2. Product Inhibition: The product of the reaction is inhibiting the enzyme. 3. Enzyme Instability: The enzyme is losing activity over the course of the assay. 4. Substrate Inhibition: High concentrations of this compound are inhibiting the enzyme. | 1. Use a lower enzyme concentration or a higher initial substrate concentration. Ensure you are measuring the initial velocity. 2. Measure the initial reaction rate where product concentration is minimal. 3. Perform a time-course experiment to determine the linear range of the reaction. 4. Perform a substrate titration to identify the optimal substrate concentration and check for inhibition at higher concentrations. |
| Poor Reproducibility | 1. Pipetting Errors: Inconsistent volumes of reagents. 2. Temperature Fluctuations: Inconsistent incubation temperatures. 3. Substrate Variability: Inconsistent preparation or handling of this compound solutions. | 1. Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variability. 2. Ensure consistent temperature control throughout the assay. 3. Follow a strict protocol for the preparation and handling of the substrate to ensure consistency between experiments. |
Experimental Protocols
Protocol 1: Fluorometric Assay for Acyl-CoA Dehydrogenase Activity
This protocol is adapted from established methods for long-chain acyl-CoA dehydrogenases and can be optimized for use with this compound.
Materials:
-
Enzyme preparation (e.g., purified enzyme or cell lysate)
-
This compound stock solution
-
Electron Transfer Flavoprotein (ETF)
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5, containing 0.1 mM EDTA
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the enzyme preparation to the desired concentration in cold Assay Buffer.
-
Prepare a series of dilutions of the this compound stock solution in Assay Buffer.
-
Prepare a working solution of ETF in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
X µL of Assay Buffer
-
Y µL of ETF working solution
-
Z µL of enzyme preparation
-
-
The final volume should be brought up to a consistent level with Assay Buffer.
-
-
Initiate Reaction:
-
Initiate the reaction by adding W µL of the this compound dilution to each well.
-
-
Measurement:
-
Immediately place the plate in the microplate reader and monitor the decrease in fluorescence at 460 nm over time. The reaction should be monitored in the initial linear range.
-
-
Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the fluorescence decay curve.
-
Perform a substrate titration to determine the Km and Vmax for this compound.
-
Protocol 2: Spectrophotometric Assay for Acyl-CoA Oxidase Activity
This protocol is a coupled assay that measures the production of hydrogen peroxide.
Materials:
-
Enzyme preparation
-
This compound stock solution
-
Assay Buffer: 100 mM potassium phosphate, pH 7.5
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
96-well clear microplate
-
Spectrophotometer or microplate reader (Absorbance at 570 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of HRP and Amplex® Red in Assay Buffer. This solution should be protected from light.
-
Dilute the enzyme preparation in Assay Buffer.
-
Prepare dilutions of this compound in Assay Buffer.
-
-
Assay Setup:
-
To each well, add:
-
X µL of the HRP/Amplex® Red working solution
-
Y µL of the enzyme dilution
-
-
-
Initiate Reaction:
-
Start the reaction by adding Z µL of the this compound dilution.
-
-
Measurement:
-
Incubate the plate at the desired temperature, protected from light.
-
Measure the absorbance at 570 nm at regular time intervals.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear increase in absorbance over time.
-
A standard curve using known concentrations of hydrogen peroxide should be prepared to convert the absorbance change to the amount of H2O2 produced.
-
Data Presentation
The following tables provide a template for organizing quantitative data from your enzyme assays.
Table 1: Optimization of Enzyme Concentration
| Enzyme Concentration (µg/mL) | Initial Velocity (RFU/min or mOD/min) |
| 0 (Blank) | |
| 0.5 | |
| 1.0 | |
| 2.0 | |
| 4.0 | |
| 8.0 |
Table 2: Substrate Titration for Kinetic Parameter Determination
| This compound (µM) | Initial Velocity (µM/min) |
| 0 | |
| 5 | |
| 10 | |
| 20 | |
| 40 | |
| 80 | |
| 160 |
Visualizations
Technical Support Center: Mass Spectrometry Analysis of (2E,9Z)-Hexadecadienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2E,9Z)-Hexadecadienoyl-CoA in mass spectrometry (MS).
Troubleshooting Guides
This section addresses specific issues you may encounter during the MS analysis of this compound.
Question: I am not observing the expected precursor ion for this compound. What could be the issue?
Answer:
Several factors could contribute to the absence or low intensity of the precursor ion:
-
In-source Fragmentation: this compound can be susceptible to fragmentation in the ion source, especially at higher energies. Try reducing the source temperature and fragmentor voltage.
-
Sample Degradation: Acyl-CoA molecules can be unstable. Ensure proper sample handling and storage to prevent degradation. Use fresh samples whenever possible.
-
Incorrect Mass Calculation: Double-check the calculated m/z for the expected adduct ([M+H]⁺, [M+Na]⁺, etc.).
-
Ionization Efficiency: The ionization efficiency of this compound may be low in your current setup. Experiment with different ionization sources (e.g., ESI, APCI) and solvent systems to optimize ionization.
Question: My MS/MS spectrum shows a complex mixture of fragments that are difficult to interpret. How can I simplify the spectrum?
Answer:
A complex fragmentation pattern can arise from multiple sources. Consider the following troubleshooting steps:
-
Optimize Collision Energy: The collision energy significantly impacts the fragmentation pattern. Perform a collision energy ramp to identify the optimal energy for generating informative fragments without excessive secondary fragmentation.
-
Isolate the Precursor Ion with a Narrower Window: Ensure that your MS1 isolation window is narrow enough to select only the isotopic peak of your precursor ion. A wide isolation window can lead to the fragmentation of co-eluting species.
-
Check for Contaminants: The complexity might be due to co-eluting contaminants. Review your sample preparation and chromatography to ensure the purity of your analyte.
-
Use Higher Resolution Mass Spectrometry: High-resolution mass spectrometry can help differentiate between fragments with very similar m/z values, simplifying spectral interpretation.
Question: I am struggling to differentiate between this compound and its isomers. What strategies can I employ?
Answer:
Distinguishing isomers is a common challenge in mass spectrometry. Here are some approaches:
-
Tandem Mass Spectrometry (MS/MS) at Multiple Collision Energies: Different isomers may exhibit different fragmentation patterns at varying collision energies. Acquiring MS/MS spectra at a range of collision energies can reveal subtle differences.
-
Ion Mobility Spectrometry (IMS): Coupling IMS with mass spectrometry can separate isomers based on their shape and size, providing an additional dimension of separation.
-
Chemical Derivatization: Derivatizing the double bonds can yield specific fragments upon MS/MS analysis that are indicative of the original double bond positions.
-
Advanced Fragmentation Techniques: Techniques like ozone-induced dissociation (OzID) or ultraviolet photodissociation (UVPD) can provide more specific information about the location of double bonds.
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragments for this compound in positive ion mode MS/MS?
A1: In positive ion mode, acyl-CoAs typically undergo characteristic fragmentation. The most common fragmentation pattern involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.0 Da) from the precursor ion.[1][2] Another prominent fragment corresponds to the CoA moiety itself at an m/z of 428.0.[3][4] Fragmentation of the fatty acyl chain can also occur, but these fragments are generally of lower intensity.
Q2: How can I improve the signal intensity of my this compound precursor and fragment ions?
A2: To improve signal intensity, consider optimizing the following parameters:
-
Sample Concentration: Ensure your sample is sufficiently concentrated.
-
Solvent Composition: The composition of your mobile phase can significantly affect ionization efficiency. Experiment with different solvent modifiers.
-
Ion Source Parameters: Optimize the nebulizer gas flow, drying gas flow and temperature, and capillary voltage.
-
Mass Spectrometer Tuning: Regularly tune and calibrate your mass spectrometer to ensure optimal performance.
Q3: What are the best practices for sample preparation of this compound for MS analysis?
A3: Due to the potential instability of acyl-CoAs, proper sample preparation is crucial.[5][6] Key recommendations include:
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing your sample can lead to degradation. Aliquot your samples to avoid this.
-
Use appropriate extraction methods: Employ established protocols for the extraction of acyl-CoAs from your specific matrix.
-
Work quickly and on ice: To minimize enzymatic and chemical degradation, perform sample preparation steps at low temperatures.
-
Use of glass vials: To reduce the loss of CoA signal, it is recommended to use glass sample vials instead of plastic ones.[7]
Data Presentation
Table 1: Expected Precursor Ions for this compound
| Adduct | Chemical Formula | Exact Mass (m/z) |
| [M+H]⁺ | C₃₇H₆₃N₇O₁₇P₃S⁺ | 1022.3222 |
| [M+Na]⁺ | C₃₇H₆₂N₇NaO₁₇P₃S⁺ | 1044.3041 |
| [M+K]⁺ | C₃₇H₆₂KN₇O₁₇P₃S⁺ | 1060.2781 |
Table 2: Common Fragments of Acyl-CoAs in Positive Ion Mode MS/MS
| Fragment Description | Fragment Formula | Exact Mass (m/z) |
| CoA Moiety | C₁₀H₁₅N₅O₁₀P₂⁺ | 428.0371 |
| Neutral Loss of 3'-phosphoadenosine diphosphate | C₂₇H₄₇N₂O₈PS⁺ | 515.2851 |
Experimental Protocols
General Protocol for LC-MS/MS Analysis of this compound
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
-
Sample Preparation:
-
Extract acyl-CoAs from the biological matrix using a suitable method (e.g., solid-phase extraction or liquid-liquid extraction).
-
Reconstitute the dried extract in an appropriate solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).
-
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient that provides good separation of this compound from other lipids in the sample.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C).
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Acquire full scan data to identify the precursor ion of this compound.
-
MS/MS Scan: Isolate the precursor ion and perform collision-induced dissociation (CID). Acquire product ion spectra.
-
Collision Energy: Optimize the collision energy to obtain informative fragment ions. This may require a series of experiments with varying collision energies.
-
Visualizations
Caption: Fragmentation pathway of this compound in positive ion MS.
Caption: A workflow for troubleshooting common MS/MS issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. omni.laurentian.ca [omni.laurentian.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the efficiency of engineered biosynthetic pathways for (2E,9Z)-Hexadecadienoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing engineered biosynthetic pathways for (2E,9Z)-Hexadecadienoyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the engineering and optimization of this compound biosynthetic pathways.
Low Product Titer or Yield
Question: We have successfully constructed our biosynthetic pathway in E. coli, but the final titer of this compound is consistently low. What are the likely bottlenecks?
Answer: Low product titers are a common issue in metabolic engineering and can stem from several factors. A systematic approach to identify the bottleneck is crucial. Here are the most common culprits and how to address them:
-
Insufficient Precursor Supply: The biosynthesis of this compound requires a steady supply of precursor molecules, primarily hexadecanoyl-CoA. If the native fatty acid biosynthesis pathway of the host organism cannot meet the demand, the final product yield will be limited.
-
Troubleshooting:
-
Overexpress key genes in the fatty acid synthesis (FAS) pathway: This includes genes for acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[1]
-
Engineer central carbon metabolism: Redirect carbon flux towards acetyl-CoA and malonyl-CoA by deleting competing pathways.[2]
-
Utilize a host with a high natural flux towards fatty acids: Consider using an oleaginous yeast strain like Yarrowia lipolytica.[3]
-
-
-
Inefficient Enzyme Activity: The heterologously expressed desaturases and other enzymes in your pathway may have suboptimal activity in the host organism.
-
Troubleshooting:
-
Codon optimization: Ensure the codons of your heterologous genes are optimized for the expression host.
-
Enzyme engineering: Use site-directed mutagenesis to improve the catalytic efficiency or substrate specificity of your enzymes.
-
Screen for alternative enzymes: Test homologous enzymes from different organisms that may have better activity.
-
-
-
Cofactor Imbalance: Fatty acid biosynthesis is a reductive process that requires a significant amount of NADPH. An imbalance in the NADPH/NADP+ ratio can severely limit production.[4]
-
Troubleshooting:
-
Overexpress genes involved in NADPH regeneration: This can include enzymes of the pentose (B10789219) phosphate (B84403) pathway or isocitrate dehydrogenase.[5]
-
Introduce heterologous NADPH-generating enzymes: For example, an NADP+-dependent glyceraldehyde-3-phosphate dehydrogenase.
-
-
-
Product Toxicity or Degradation: The accumulation of this compound or pathway intermediates may be toxic to the host cells, leading to growth inhibition and reduced productivity. The product may also be degraded by endogenous enzymes.
-
Troubleshooting:
-
Implement in situ product removal: Use a two-phase fermentation system with an organic solvent to extract the product as it is produced.
-
Knock out competing degradation pathways: Identify and delete genes responsible for the degradation of fatty acids or acyl-CoAs.
-
Use a stronger promoter for the final pathway steps: This can help to quickly convert potentially toxic intermediates into the final product.
-
-
Incorrect Product Formation or Byproduct Accumulation
Question: Our analysis shows the presence of unexpected fatty acids or byproducts, and the purity of this compound is low. What could be the cause?
Answer: The formation of incorrect products or byproducts suggests a lack of specificity in the enzymatic reactions or the presence of competing metabolic pathways.
-
Promiscuous Enzyme Activity: The desaturases or other enzymes in your pathway may act on non-target substrates, leading to a mixture of products.
-
Troubleshooting:
-
Enzyme Engineering: Use protein engineering to enhance the substrate specificity of the problematic enzymes.
-
Substrate Channeling: Co-localize pathway enzymes to facilitate the direct transfer of intermediates, minimizing their availability to competing enzymes.
-
-
-
Endogenous Enzyme Interference: Native enzymes in the host organism may modify pathway intermediates or the final product.
-
Troubleshooting:
-
Host Strain Engineering: Knock out genes encoding enzymes that are likely to interfere with your pathway.
-
Metabolic Flux Analysis: Use techniques like 13C-MFA to identify active competing pathways.
-
-
-
Spontaneous Chemical Reactions: Some pathway intermediates may be unstable and undergo spontaneous chemical reactions, leading to byproduct formation.
-
Troubleshooting:
-
Pathway Optimization: Engineer the pathway to minimize the accumulation of unstable intermediates. This can be achieved by balancing the expression levels of the enzymes.
-
-
Genetic Instability of the Engineered Strain
Question: We are observing a loss of productivity over successive generations of our engineered strain. What could be causing this genetic instability?
Answer: Genetic instability is a common problem in metabolic engineering, often caused by the metabolic burden placed on the host cell by the heterologous pathway.
-
Plasmid Instability: Plasmids, especially high-copy number plasmids, can be lost during cell division if they impose a significant metabolic load.
-
Troubleshooting:
-
Genomic Integration: Integrate the biosynthetic pathway genes into the host chromosome for stable expression.
-
Use low-copy number plasmids: These are generally more stable than high-copy number plasmids.
-
Optimize expression levels: Use promoters of appropriate strength to avoid excessive protein expression, which can be a major source of metabolic burden.
-
-
-
Mutations in Pathway Genes: The high metabolic load can create selective pressure for mutations that inactivate the biosynthetic pathway.
-
Troubleshooting:
-
Use a robust host strain: Some strains are more genetically stable than others.
-
Optimize fermentation conditions: Maintain optimal growth conditions to minimize stress on the cells.
-
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing fatty acid and polyketide production, providing a reference for expected improvements from different metabolic engineering strategies.
| Strategy | Host Organism | Key Genetic Modification | Product | Titer/Yield Improvement | Reference |
| Precursor Supply Enhancement | Escherichia coli | Overexpression of acetyl-CoA carboxylase (ACC) | Fatty Acids | ~2.5-fold increase in total fatty acids | [6][7] |
| Saccharomyces cerevisiae | Overexpression of ACC1, FAS1, and FAS2 | Fatty Acids | ~6.2-fold increase in fatty acid ethyl esters | [1] | |
| Escherichia coli | Deletion of competing pathways (e.g., acetate (B1210297) production) | Butyric Acid | Titer increased from <10 g/L to 28.4 g/L | [8][9] | |
| Cofactor Regeneration | Saccharomyces cerevisiae | Overexpression of NADP+-dependent GAPN | Fatty Acid Ethyl Esters | 40% increase in titer | [10] |
| Escherichia coli | Co-expression of isocitrate dehydrogenase | Raspberry Ketone | 86.96% yield | [5] | |
| Pathway Optimization | Saccharomyces cerevisiae | Deletion of fatty acyl-CoA synthetases | Free Fatty Acids | >1 g/L secreted into the medium | [11] |
| Escherichia coli | Overexpression of a thioesterase | Octanoic Acid | 12% of theoretical yield | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the optimization of the this compound biosynthetic pathway.
Protocol 1: Quantification of Acyl-CoA Thioesters by LC-MS/MS
This protocol allows for the sensitive and specific quantification of intracellular acyl-CoA pools, which is essential for identifying bottlenecks in precursor supply.
1. Sample Quenching and Extraction:
- Rapidly quench a known volume of cell culture in a cold methanol (B129727) solution (-20°C) to halt metabolic activity.
- Centrifuge the quenched cells at low temperature to pellet them.
- Extract the acyl-CoAs from the cell pellet using an acidic acetonitrile/methanol/water solution.
- Centrifuge to remove cell debris and collect the supernatant.
2. LC-MS/MS Analysis:
- Separate the acyl-CoAs using a C18 reversed-phase HPLC column with a gradient of an aqueous buffer and an organic solvent.
- Detect and quantify the acyl-CoAs using a mass spectrometer in multiple reaction monitoring (MRM) mode.
- Use a 13C-labeled internal standard for absolute quantification.
3. Data Analysis:
- Generate a standard curve for each acyl-CoA of interest.
- Calculate the intracellular concentration of each acyl-CoA based on the standard curve and the cell volume.
Protocol 2: In Vitro Fatty Acid Desaturase Assay
This protocol allows for the characterization of the activity of your engineered desaturases.
1. Preparation of Cell Lysate:
- Grow the host strain expressing the desaturase under inducing conditions.
- Harvest the cells and resuspend them in a suitable buffer.
- Lyse the cells using sonication or a French press.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the enzyme.
2. Enzyme Assay:
- Prepare a reaction mixture containing the cell lysate, the acyl-CoA substrate (e.g., hexadecanoyl-CoA), and the necessary cofactors (e.g., NADH or NADPH).
- Incubate the reaction at the optimal temperature for the enzyme.
- Stop the reaction at various time points by adding a quenching solution.
3. Product Analysis:
- Extract the lipids from the reaction mixture.
- Analyze the fatty acid composition by gas chromatography-mass spectrometry (GC-MS) after derivatization to fatty acid methyl esters (FAMEs).
- Alternatively, analyze the acyl-CoA products directly by LC-MS/MS.
4. Calculation of Enzyme Activity:
- Quantify the amount of desaturated product formed over time.
- Calculate the specific activity of the enzyme (e.g., in nmol/min/mg of protein).
Protocol 3: 13C-Metabolic Flux Analysis (MFA)
This protocol provides a detailed view of the carbon flow through the central metabolic pathways of your engineered strain, allowing for the identification of metabolic bottlenecks and competing pathways.[13]
1. 13C-Labeling Experiment:
- Culture the engineered strain in a defined medium containing a 13C-labeled carbon source (e.g., [1,2-13C]glucose).
- Grow the cells to a steady state.
- Harvest the cells and hydrolyze the biomass to obtain proteinogenic amino acids.
2. GC-MS Analysis of Amino Acids:
- Derivatize the amino acids to make them volatile.
- Analyze the mass isotopomer distribution of the derivatized amino acids by GC-MS.
3. Flux Calculation:
- Use a metabolic model of the host organism's central carbon metabolism.
- Use software to fit the measured mass isotopomer distributions to the model and calculate the intracellular metabolic fluxes.
4. Data Interpretation:
- Analyze the calculated flux distribution to identify pathways with low flux (bottlenecks) and pathways that divert carbon away from your desired product (competing pathways).
Visualizations
The following diagrams illustrate key aspects of the engineered biosynthesis of this compound and the experimental workflow for its optimization.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Improving Fatty Acid Availability for Bio-Hydrocarbon Production in Escherichia coli by Metabolic Engineering | PLOS One [journals.plos.org]
- 3. Production of 10-methyl branched fatty acids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boosting lignan-precursor synthesis in yeast cell factories through co-factor supply optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative analysis and engineering of fatty acid biosynthesis in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. assaygenie.com [assaygenie.com]
- 9. Engineering Microbes for Plant Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Acyl-CoA Derivatized with Butylamide for in vitro Fatty Acid Desaturase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty acid synthesis and elongation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Engineering Escherichia Coli Fatty Acid Metabolism for the Production of Biofuel Precursors [dash.harvard.edu]
- 13. Metabolic engineering of Escherichia coli for efficient free fatty acid production from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing common issues in the quantification of long-chain fatty acyl-CoAs
Welcome to the technical support center for the quantification of long-chain fatty acyl-CoAs (LC-FACoAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions to problems that may arise during the extraction, separation, and detection of LC-FACoAs.
1. Sample Preparation
Question: What is the most effective method for extracting long-chain fatty acyl-CoAs from tissues or cells?
Answer: A widely used and effective method for extracting LC-FACoAs is solid-phase extraction (SPE) following tissue homogenization and organic solvent extraction.[1][2] A common procedure involves homogenizing the tissue in a buffer, followed by extraction with an organic solvent mixture like acetonitrile (B52724)/isopropanol (B130326).[1] The extract is then purified using a solid-phase extraction column, such as an oligonucleotide purification column or a C18 reversed-phase column, to isolate the acyl-CoAs.[3][4] This method has been shown to yield high recoveries of LC-FACoAs.[3] For cultured cells, a similar principle of lysis followed by organic solvent extraction and SPE can be applied.[1]
Question: I am observing low recovery of my target LC-FACoAs. What are the potential causes and solutions?
Answer: Low recovery of LC-FACoAs can stem from several factors throughout the experimental process. Here are some common causes and troubleshooting steps:
-
Inefficient Extraction: The choice of extraction solvent and homogenization technique is critical. Ensure thorough homogenization of the tissue or cell pellet. Using a proven solvent system, such as acetonitrile/isopropanol, is recommended.[1] The extraction efficiency can also vary depending on the chain length and saturation of the fatty acyl-CoA.[5]
-
Analyte Degradation: LC-FACoAs are susceptible to degradation. It is crucial to work quickly and keep samples on ice throughout the extraction process to minimize enzymatic activity.[6]
-
Loss during Sample Handling: The phosphate (B84403) groups in acyl-CoAs have a high affinity for glass and metallic surfaces, which can lead to analyte loss.[7] Using polypropylene (B1209903) tubes and minimizing transfer steps can help mitigate this issue. Derivatization of the phosphate group by methylation has also been shown to reduce this analyte loss.[7]
-
Improper SPE Technique: Ensure the SPE column is conditioned and equilibrated properly before loading the sample. The elution solvent must be appropriate for the specific acyl-CoAs of interest. Following a validated SPE protocol is essential for consistent results.[2][4]
2. Chromatographic Separation
Question: I am experiencing poor peak shape, specifically peak tailing, for my LC-FACoAs during LC-MS analysis. How can I improve this?
Answer: Peak tailing is a common issue in the analysis of acyl-CoAs, especially for later-eluting, more hydrophobic species.[8] This can be caused by interactions between the phosphate group of the CoA moiety and the stationary phase of the chromatography column. Here are several strategies to improve peak shape:
-
Adjust Mobile Phase pH: Using a high pH mobile phase (e.g., pH 10.5) with a buffer like ammonium (B1175870) hydroxide (B78521) can improve peak shape by deprotonating the phosphate group and reducing its interaction with the stationary phase.[4][8]
-
Use of Ion-Pairing Reagents: While effective, ion-pairing reagents can be difficult to remove from the LC system.[8] If used, ensure thorough column washing after analysis.
-
Column Choice: A C18 reversed-phase column is commonly used for LC-FA-CoA separation.[4][8] However, if peak tailing persists, exploring other stationary phases or columns specifically designed for polar analytes might be beneficial.
-
Gradient Optimization: Adjusting the gradient elution profile can help improve peak shape and resolution between different acyl-CoA species. Slower gradient ramps can sometimes improve peak symmetry.[8]
-
Column Maintenance: Repeated injections of biological extracts can lead to the buildup of matrix components on the column, causing peak distortion.[8] Regular column washing and using a guard column can help maintain column performance.
Question: What type of liquid chromatography column and mobile phases are recommended for separating a wide range of long-chain fatty acyl-CoAs?
Answer: For the separation of a broad range of LC-FACoAs, a C18 reversed-phase column is a common and effective choice.[4][8] The mobile phase typically consists of an aqueous component and an organic modifier, with a gradient elution to separate acyl-CoAs based on their varying polarities.[8]
A widely used mobile phase system includes:
-
Aqueous Phase (Mobile Phase A): Water with an additive to control pH and improve peak shape. Ammonium hydroxide (at a concentration to achieve a high pH, e.g., 10.5) is frequently used.[4][8]
-
Organic Phase (Mobile Phase B): Acetonitrile is a common organic modifier.[4][8]
A gradient starting with a higher percentage of the aqueous phase and gradually increasing the organic phase allows for the elution of both shorter and longer-chain acyl-CoAs within a single run.
3. Mass Spectrometry Detection
Question: What are the recommended mass spectrometry settings for the sensitive and specific detection of long-chain fatty acyl-CoAs?
Answer: For sensitive and specific detection of LC-FACoAs, a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.[4][8][9] Key detection strategies include:
-
Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM): This is the preferred method for quantification. It involves monitoring a specific precursor ion to product ion transition for each acyl-CoA.[4][8][9]
-
Precursor Ion: The protonated molecule [M+H]+ is typically selected as the precursor ion.[5]
-
Product Ion: A characteristic fragmentation of acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[4][8][9] Therefore, the product ion corresponding to the acyl-pantetheine fragment is often monitored.
-
-
Neutral Loss Scan: A neutral loss scan of 507 Da can be used for the untargeted profiling of a wide range of acyl-CoAs in a sample.[4][8]
-
Ionization Mode: Positive ESI mode generally provides better sensitivity for acyl-CoAs compared to negative mode.[9]
Question: I am observing significant ion suppression in my LC-MS analysis. How can I identify and mitigate this issue?
Answer: Ion suppression is a matrix effect where co-eluting compounds from the sample interfere with the ionization of the target analytes, leading to a decreased signal.[10][11] This can significantly impact the accuracy and precision of quantification.
-
Identification:
-
Post-Column Infusion: A continuous infusion of a standard solution of your analyte of interest post-column, while injecting a blank matrix sample, can reveal regions of ion suppression where the signal of the infused standard decreases.[12]
-
Matrix Effect Evaluation: Comparing the signal of an analyte in a pure solvent to its signal when spiked into an extracted blank matrix can quantify the extent of ion suppression.[11]
-
-
Mitigation Strategies:
-
Improve Sample Preparation: More effective sample cleanup, such as using a more rigorous SPE protocol, can remove interfering matrix components.[10]
-
Optimize Chromatography: Modifying the LC gradient to separate the analytes from the majority of the matrix components can reduce co-elution and thus ion suppression.[10]
-
Use of Stable Isotope-Labeled Internal Standards: This is the most effective way to compensate for ion suppression. A stable isotope-labeled (e.g., 13C-labeled) version of the analyte is added to the sample at the beginning of the extraction process.[8][13] Since the internal standard has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal will therefore remain constant, allowing for accurate quantification.[14]
-
Experimental Protocols
Protocol 1: Extraction of Long-Chain Fatty Acyl-CoAs from Tissue
This protocol is a generalized procedure based on common methodologies.[1][3][6]
-
Tissue Homogenization:
-
Weigh a frozen tissue sample (typically 20-250 mg).[8]
-
Homogenize the tissue in an ice-cold buffer (e.g., 100 mM KH2PO4, pH 4.9).[3]
-
Add an internal standard, such as a stable isotope-labeled acyl-CoA, at the beginning of the homogenization to correct for extraction losses and matrix effects.[8][13]
-
-
Organic Solvent Extraction:
-
Add a mixture of organic solvents, such as acetonitrile and isopropanol (e.g., 3:1 v/v), to the homogenate.[1]
-
Vortex thoroughly to ensure complete extraction.
-
Centrifuge to pellet the tissue debris.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Collect the supernatant containing the acyl-CoAs.
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.[2]
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol) to remove polar impurities.[2]
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol/acetonitrile).[2]
-
-
Sample Preparation for LC-MS:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the initial LC mobile phase conditions.
-
Quantitative Data Summary
Table 1: Comparison of LC-FA-CoA Extraction Recoveries
| Extraction Method | Tissue Type | Analyte | Recovery (%) | Reference |
| Acetonitrile/Isopropanol with SPE | Rat Liver | Palmitoyl-CoA | 93-104 | [1] |
| Acetonitrile/Isopropanol with SPE | Rat Liver | Oleoyl-CoA | 93-104 | [1] |
| Modified Acetonitrile/2-Propanol with SPE | Rat Heart | Various LC-FACoAs | 70-80 | [3] |
Table 2: Typical Mass Spectrometry Parameters for LC-FA-CoA Analysis
| Parameter | Setting | Rationale | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | Higher sensitivity for acyl-CoAs | [9] |
| Scan Type | Multiple Reaction Monitoring (MRM) | High specificity and sensitivity for quantification | [4][8][9] |
| Precursor Ion | [M+H]+ | Represents the protonated molecule | [5] |
| Product Ion | Neutral Loss of 507 Da | Characteristic fragment of the CoA moiety | [4][8][9] |
| Collision Energy | Optimized for each analyte | To achieve optimal fragmentation efficiency | [5] |
Visualizations
Caption: Overview of the experimental workflow for LC-FA-CoA quantification.
Caption: A logical troubleshooting guide for common quantification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis Published, JLR Papers in Press, June 21, 2004. DOI 10.1194/jlr.D400004-JLR200 | Semantic Scholar [semanticscholar.org]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. longdom.org [longdom.org]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of (2E,9Z)-Hexadecadienoyl-CoA in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2E,9Z)-Hexadecadienoyl-CoA in aqueous solutions. The information is designed to help you anticipate and address common stability issues encountered during experiments.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address potential issues.
FAQ 1: My this compound solution is showing signs of degradation. What are the likely causes?
Degradation of this compound in aqueous solutions is primarily due to two processes:
-
Hydrolysis: The thioester bond is susceptible to cleavage by water, releasing free coenzyme A (CoA-SH) and (2E,9Z)-hexadecadienoic acid. This process is influenced by pH and temperature.
-
Oxidation: The two double bonds in the fatty acyl chain are prone to oxidation, especially in the presence of oxygen, metal ions, and light. This can lead to the formation of various byproducts and loss of biological activity.
FAQ 2: How can I minimize the hydrolysis of the thioester bond?
To minimize hydrolysis, consider the following:
-
pH Control: Maintain the pH of your aqueous solution within a slightly acidic to neutral range (pH 6.0-7.0). Both highly acidic and alkaline conditions can accelerate thioester hydrolysis.
-
Low Temperature: Prepare and store solutions at low temperatures (on ice or at 4°C for short-term storage). For long-term storage, aliquoting and freezing at -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
Buffer Selection: Use buffers with minimal nucleophilic potential. Phosphate buffers are a common choice. Avoid buffers containing primary amines if possible.
FAQ 3: What are the best practices to prevent oxidation of the polyunsaturated fatty acyl chain?
Preventing oxidation is critical for maintaining the integrity of this compound. Key strategies include:
-
Degassing Solutions: Remove dissolved oxygen from your aqueous solutions by sparging with an inert gas like argon or nitrogen before dissolving the compound.
-
Use of Antioxidants: The addition of antioxidants can significantly improve stability.[1][2] Common choices include:
-
Vitamin E (α-tocopherol): A lipophilic antioxidant that is effective at protecting polyunsaturated fatty acids from peroxidation.[3]
-
Squalene: Can protect polyunsaturated fatty acids against temperature-dependent autoxidation.
-
-
Chelating Agents: Traces of metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation. Including a chelating agent like EDTA in your buffer can sequester these ions.
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can promote the formation of free radicals.
FAQ 4: I am using a reducing agent like TCEP in my experiment. Can this affect the stability of my this compound?
Yes, while tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is a common reducing agent used to maintain thiols in a reduced state, it can paradoxically accelerate the hydrolysis of thioesters, particularly around neutral pH.[4] If TCEP is necessary for your experimental design, be aware of this potential side reaction and consider its impact on the stability of your compound.
FAQ 5: How can I confirm the stability of my this compound solution?
Regularly assessing the integrity of your solution is crucial. The two primary methods are:
-
HPLC or LC-MS/MS: These are the most reliable methods to separate and quantify the intact this compound from its degradation products (e.g., free fatty acid, CoA-SH).[5][6]
-
Spectrophotometric Assay: The cleavage of the thioester bond can be monitored by measuring the release of free CoA-SH using a reagent like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[7] This provides a real-time kinetic measurement of hydrolysis.
Data Presentation: Factors Influencing Stability
The following tables summarize the expected impact of various factors on the stability of this compound in aqueous solutions.
Table 1: Effect of pH and Temperature on Hydrolysis Rate
| pH Range | Temperature | Expected Hydrolysis Rate | Recommendations |
| < 6.0 | Room Temperature | Moderate to High | Work quickly; keep on ice. |
| 6.0 - 7.0 | 4°C | Low | Optimal for short-term storage and experiments. |
| > 7.5 | Room Temperature | High | Avoid; if necessary, use fresh solutions. |
| Any | -20°C / -80°C | Very Low | Recommended for long-term storage (aliquoted). |
Table 2: Common Additives to Improve Stability
| Additive | Concentration | Mechanism of Action | Primary Degradation Pathway Targeted |
| EDTA | 0.1 - 1 mM | Metal Ion Chelator | Oxidation |
| Vitamin E | 10 - 100 µM | Free Radical Scavenger | Oxidation |
| Squalene | Varies | Protects against autoxidation | Oxidation |
| Inert Gas (Argon/Nitrogen) | N/A | Oxygen Displacement | Oxidation |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stabilized Aqueous Solution of this compound
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.5).
-
Degassing: Degas the buffer by sparging with high-purity argon or nitrogen gas for at least 15-20 minutes to remove dissolved oxygen.
-
Additive Incorporation (Optional): If using, add a chelating agent like EDTA to the buffer to a final concentration of 0.5 mM. If an antioxidant like Vitamin E is used, it may need to be dissolved in a small amount of a co-solvent like ethanol (B145695) before being added to the buffer.
-
Dissolution: Weigh out the required amount of this compound. Dissolve it in a small volume of the prepared, degassed buffer. Gentle vortexing may be required. Perform this step on ice.
-
Final Dilution: Dilute the stock solution to the final desired concentration using the degassed buffer.
-
Storage: Immediately use the solution or store it in an amber vial at 4°C for short-term use. For long-term storage, aliquot into single-use volumes in amber tubes, flush with inert gas, and freeze at -80°C.
Protocol 2: Monitoring Thioester Hydrolysis using a Spectrophotometric Assay with DTNB
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the desired buffer.
-
Prepare a stock solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the same buffer.
-
-
Reaction Setup: In a cuvette, mix the this compound solution with the DTNB solution. The final concentration of DTNB is typically in the range of 0.1-0.5 mM.
-
Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 412 nm over time. This absorbance change corresponds to the formation of the 2-nitro-5-thiobenzoate (TNB²⁻) anion as DTNB reacts with the free CoA-SH released upon hydrolysis.
-
Data Analysis: The rate of hydrolysis can be calculated from the initial linear portion of the absorbance versus time plot using the molar extinction coefficient of TNB²⁻ at 412 nm (14,150 M⁻¹cm⁻¹).
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Primary degradation pathways for this compound.
References
- 1. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 4. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric determination of reaction rates and kinetic parameters of a BAHD acyltransferase using DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]) - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of methods for detecting trace amounts of (2E,9Z)-Hexadecadienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of trace amounts of (2E,9Z)-Hexadecadienoyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction, separation, and detection of this compound and other long-chain polyunsaturated acyl-CoAs.
Sample Preparation & Extraction
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of this compound. | Incomplete cell/tissue lysis: Insufficient homogenization can leave the analyte trapped. Analyte degradation: Polyunsaturated acyl-CoAs are susceptible to oxidation and enzymatic degradation.[1][2] Inefficient extraction: The solvent mixture may not be optimal for this specific acyl-CoA. | Optimize homogenization: Ensure complete disruption of cells or tissues. For tissues, homogenization in a phosphate (B84403) buffer followed by the addition of organic solvents like 2-propanol and acetonitrile (B52724) is effective.[3] Work quickly and on ice: Minimize sample handling time and keep samples cold to reduce enzymatic activity. Consider adding antioxidants during extraction. Use appropriate extraction solvents: A mixture of acetonitrile and 2-propanol is commonly used for long-chain acyl-CoA extraction.[4] Solid-phase extraction (SPE) can improve recovery and purity.[3] |
| High variability between replicate samples. | Inconsistent sample handling: Differences in extraction time or temperature can lead to variable degradation. Precipitation issues: Incomplete precipitation of proteins can interfere with extraction. | Standardize your workflow: Ensure each sample is processed identically. Ensure complete protein precipitation: Use of acetonitrile or other deproteinizing agents should be followed by thorough vortexing and centrifugation. |
| Sample instability during storage. | Oxidation: Double bonds in the fatty acyl chain are prone to oxidation.[1][2] Hydrolysis: The thioester bond can be hydrolyzed. | Snap-freeze samples: For short-term storage, snap-freeze in liquid nitrogen and store at -80°C.[5] Limit freeze-thaw cycles: Thaw samples on ice immediately before use. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing, splitting, or broad peaks). | Column contamination: Buildup of matrix components on the column frit or stationary phase.[5] Inappropriate injection solvent: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[5] Secondary interactions: The analyte may be interacting with active sites on the column. | Column flushing and cleaning: Flush the column with a strong solvent. If the problem persists, consider replacing the column or the frit. Match injection solvent to mobile phase: Reconstitute the dried extract in a solvent similar in composition to the initial mobile phase.[6] Use a high-quality column: A C18 reversed-phase column is commonly used for acyl-CoA separation.[3] |
| Low signal intensity or no peak detected. | Ion suppression (matrix effect): Co-eluting compounds from the sample matrix (e.g., phospholipids) can suppress the ionization of the analyte.[7][8] Analyte degradation: The compound may have degraded in the autosampler or during the run. Incorrect MS parameters: The mass spectrometer may not be optimized for this specific analyte. | Improve sample cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components.[9] Diluting the sample can also reduce matrix effects.[9] Maintain sample cooling: Use a cooled autosampler to prevent degradation. Optimize MS parameters: Perform infusion of a standard to determine the optimal precursor and product ions, as well as collision energy. A neutral loss scan of 507 Da is characteristic for acyl-CoAs.[10] |
| High backpressure. | Column or system blockage: Particulates from the sample or pump seals can clog the system.[5] | Filter samples: Use a 0.22 µm filter before injection. Install an in-line filter: Place a filter between the injector and the column to protect the column.[5] Systematically check for blockages: Disconnect components one by one to identify the source of the high pressure. |
| Carryover (analyte detected in blank injections). | Adsorption of the analyte: The analyte can stick to components of the LC system, especially the injector. | Optimize wash solvent: Use a strong wash solvent in the autosampler wash sequence. Inject blanks between samples: This can help to wash out any residual analyte. |
Fluorescent Detection Methods
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low fluorescence signal. | Low analyte concentration: The amount of this compound is below the detection limit of the assay. Quenching: Other components in the sample may be quenching the fluorescence. Probe instability: The fluorescent probe may be degrading. | Concentrate the sample: Use a larger starting amount of material or concentrate the final extract. Purify the sample: Use SPE or another cleanup method to remove interfering substances. Check probe specifications: Ensure the probe is stored correctly and used within its expiry date. |
| High background fluorescence. | Autofluorescence: Biological samples can have endogenous fluorescent compounds. Probe aggregation: The fluorescent probe may be forming aggregates, leading to non-specific signal. | Subtract background: Measure the fluorescence of a blank sample (without the probe) and subtract this from your sample readings. Optimize probe concentration: Use the lowest effective concentration of the probe to minimize aggregation. |
Quantitative Data Summary
The following table summarizes typical performance data for LC-MS/MS methods for the analysis of long-chain acyl-CoAs. Note that specific values for this compound may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value Range | Source(s) |
| Recovery after SPE | 70-90% | [3] |
| Inter-run Precision (%RSD) | 2.6 - 12.2% | [10] |
| Intra-run Precision (%RSD) | 1.2 - 4.4% | [10] |
| Accuracy | 94.8 - 110.8% | [10] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissues for LC-MS/MS Analysis
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[3][11]
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).
-
Homogenize thoroughly on ice.
-
Add 1 mL of 2-propanol and homogenize again.
-
-
Extraction:
-
Transfer the homogenate to a polypropylene (B1209903) tube.
-
Add 2 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 1,500 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 50% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol containing 2% ammonium (B1175870) hydroxide (B78521).
-
Dry the eluate under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This is a general LC-MS/MS method that can be optimized for this compound.[12]
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 15 mM ammonium hydroxide in water
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan of 507 Da.
Visualizations
Caption: Workflow for the detection of this compound.
Caption: Simplified metabolic pathway of this compound.
References
- 1. Analytical evaluation of polyunsaturated fatty acids degradation during thermal oxidation of edible oils by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Analytical Methods for (2E,9Z)-Hexadecadienoyl-CoA Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of (2E,9Z)-Hexadecadienoyl-CoA, a polyunsaturated fatty acyl-CoA, the selection of an appropriate analytical method is critical for generating reliable and accurate data. This guide provides a comparative overview of the primary analytical techniques applicable to the quantification of long-chain fatty acyl-CoAs, with a focus on providing actionable insights and supporting experimental data drawn from established methodologies for similar analytes.
Methodology Comparison
The two predominant methods for the analysis of long-chain fatty acyl-CoAs are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or fluorescence detection, and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
-
HPLC with UV/Fluorescence Detection: This is a well-established technique for the separation and quantification of acyl-CoAs.[1][2] Detection is typically performed at 260 nm, corresponding to the adenine (B156593) moiety of the Coenzyme A molecule.[1] For enhanced sensitivity, derivatization with a fluorescent agent like chloroacetaldehyde (B151913) to form etheno-adducts can be employed, allowing for fluorometric detection.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the method of choice for the analysis of acyl-CoAs due to its superior sensitivity, selectivity, and speed.[3][4][5][6] This technique allows for the direct measurement of the intact molecule and its specific fragments, providing a high degree of confidence in analyte identification and quantification.
The following table summarizes the key performance characteristics of these methods, based on data reported for the analysis of long-chain fatty acyl-CoAs.
| Parameter | HPLC with UV/Fluorescence Detection | LC-MS/MS |
| Sensitivity (LOD/LOQ) | Picomole to femtomole range (with fluorescence derivatization).[1] | Femtomole to attomole range.[1][7] |
| Specificity/Selectivity | Moderate; relies on chromatographic separation to resolve from interfering compounds. | High; utilizes both chromatographic separation and mass-to-charge ratio for specific detection.[4] |
| Linearity | Good over a defined concentration range. | Excellent over a wide dynamic range.[8] |
| Accuracy | 85-115% | 90-110%[6] |
| Precision (%CV) | <15% | <10%[5][6] |
| Throughput | Lower; longer run times may be required for adequate separation. | Higher; faster chromatographic methods can be employed.[5] |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Can be susceptible to matrix effects, requiring careful method development and use of internal standards.[4][9] |
Experimental Protocols
General Sample Preparation for Tissue Analysis
A critical step in the analysis of long-chain fatty acyl-CoAs is the extraction from biological matrices. A common procedure involves the following steps[1][5]:
-
Homogenization: Frozen tissue samples (e.g., 40-50 mg) are homogenized in a cold buffer, such as 100 mM potassium phosphate (B84403) (pH 4.9), often containing an internal standard (e.g., heptadecanoyl-CoA).[1][5]
-
Extraction: An organic solvent mixture, such as acetonitrile (B52724):2-propanol:methanol, is added to the homogenate to precipitate proteins and extract the acyl-CoAs.[5]
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: The supernatant containing the acyl-CoAs is collected for analysis.
Detailed LC-MS/MS Protocol
This protocol is a representative method for the quantification of long-chain fatty acyl-CoAs and can be adapted for this compound.
1. Chromatographic Separation:
-
Column: A reversed-phase C18 or C8 column is typically used for separation.[1][5][6]
-
Mobile Phase A: An aqueous buffer, often containing ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) to improve peak shape and ionization efficiency.[4][5][6]
-
Mobile Phase B: An organic solvent such as acetonitrile or methanol.[1][5]
-
Gradient: A gradient elution is employed, starting with a lower percentage of organic phase and ramping up to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.[1]
2. Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[4][5][6]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[3][6]
-
Transitions: For quantification, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. A common neutral loss of 507 Da, corresponding to the adenosine (B11128) diphosphate-pantetheine moiety, is often used for identifying acyl-CoAs.[4][6]
3. Method Validation:
The analytical method should be validated according to regulatory guidelines, such as those from the FDA.[9][10][11] Key validation parameters include[8][9][10][11][12]:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve and Linearity
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, bench-top, long-term)
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of this compound using LC-MS/MS.
Caption: Experimental workflow for LC-MS/MS analysis.
Fatty Acid Beta-Oxidation Pathway
This compound is an intermediate in the metabolism of fatty acids. The diagram below shows a simplified representation of the beta-oxidation pathway where such molecules are processed.
Caption: Simplified fatty acid beta-oxidation pathway.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. aocs.org [aocs.org]
- 3. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nalam.ca [nalam.ca]
- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
A Comparative Analysis of (2E,9Z)-Hexadecadienoyl-CoA and Its Geometric Isomers: Unraveling the Impact of Stereochemistry on Biological Function
For researchers, scientists, and drug development professionals, understanding the nuanced differences between geometric isomers of bioactive lipids is paramount. This guide provides a comparative analysis of (2E,9Z)-Hexadecadienoyl-CoA and its geometric isomers, exploring how the spatial arrangement of double bonds can dictate their biological activity. While direct comparative studies on this specific set of isomers are limited, by drawing on established principles of fatty acid biochemistry and analogous studies, we can infer and highlight their potential differential effects.
This compound is a polyunsaturated fatty acyl-coenzyme A molecule that, along with its geometric isomers, is presumed to play a role in various cellular processes, including lipid metabolism and cell signaling. The geometry of the double bonds (E for trans and Z for cis) significantly influences the molecule's three-dimensional structure, which in turn affects its interaction with enzymes and receptors.
Comparative Biological Activities: Inferences from Related Compounds
Table 1: Postulated Comparative Biological Activities of Hexadecadienoyl-CoA Isomers
| Property | This compound | Other Geometric Isomers (e.g., 2Z,9Z; 2E,9E; 2Z,9E) | Rationale for Postulated Differences |
| Enzyme Substrate Specificity | Likely specific interactions with enzymes involved in fatty acid metabolism. | Isomers with different geometries may exhibit altered binding affinities and reaction rates with enzymes such as acyl-CoA dehydrogenases and enoyl-CoA isomerases. The shape of the acyl chain is critical for fitting into the enzyme's active site. | |
| PPAR Activation | Expected to act as a ligand for PPAR isoforms (α, β/δ, γ). | The potency and selectivity for different PPAR isoforms are likely to vary between isomers. For example, studies on other fatty acid isomers show that subtle structural changes can lead to significant differences in receptor activation.[1][4] | |
| Allosteric Enzyme Regulation | May allosterically regulate enzymes like AMP-activated protein kinase (AMPK). | The efficacy as an allosteric regulator is dependent on the molecule's ability to bind to a regulatory site, a process highly sensitive to its 3D conformation. Different isomers will likely have different binding affinities and regulatory effects.[5] | |
| Membrane Integration & Biophysical Properties | The kinked structure due to the Z-double bond will influence how it integrates into cellular membranes. | Isomers with more E-double bonds will be more linear and may pack differently into membranes, affecting membrane fluidity and the function of membrane-bound proteins. | |
| Cellular Signaling | Potential involvement in various signaling cascades. | Differences in receptor activation and enzyme regulation will lead to distinct downstream signaling events. |
Key Signaling Pathways
Long-chain fatty acyl-CoAs are known to be key signaling molecules. Two major pathways they influence are the Peroxisome Proliferator-Activated Receptor (PPAR) pathway and the AMP-activated protein kinase (AMPK) pathway.
PPAR Signaling Pathway
Fatty acyl-CoAs can act as ligands for PPARs, which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.
Allosteric Regulation of AMPK
Long-chain fatty acyl-CoAs can also allosterically activate AMPK, a key energy sensor in the cell.
Experimental Protocols
To empirically determine the comparative activities of this compound and its isomers, a series of well-established experimental protocols can be employed.
Synthesis of Hexadecadienoyl-CoA Isomers
The synthesis of specific geometric isomers of fatty acyl-CoAs is a critical first step. A general approach can be adapted from methods used for synthesizing other unsaturated fatty acids.[6]
Table 2: General Synthetic Workflow
| Step | Description |
| 1. Alkyne Synthesis | Start with smaller, commercially available building blocks to construct the carbon skeleton with triple bonds at the desired positions. |
| 2. Stereoselective Reduction | Use stereoselective reduction methods to convert the triple bonds to the desired E (trans) or Z (cis) double bonds. For example, reduction with sodium in liquid ammonia (B1221849) typically yields E-alkenes, while catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) yields Z-alkenes. |
| 3. Carboxylic Acid Formation | Modify the terminal end of the fatty acid chain to form a carboxylic acid. |
| 4. Coenzyme A Esterification | Activate the carboxylic acid (e.g., as an N-hydroxysuccinimide ester) and react it with Coenzyme A to form the final fatty acyl-CoA product. |
| 5. Purification & Characterization | Purify the isomers using techniques like High-Performance Liquid Chromatography (HPLC) and confirm their structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). |
In Vitro Enzyme Assays
To compare how different isomers interact with specific enzymes, in vitro kinetic assays are essential.
Table 3: Protocol for Acyl-CoA Dehydrogenase Activity Assay
| Step | Description |
| 1. Reaction Mixture Preparation | Prepare a reaction buffer containing a purified acyl-CoA dehydrogenase, an electron acceptor (e.g., ferricenium hexafluorophosphate), and all necessary cofactors. |
| 2. Substrate Addition | Initiate the reaction by adding a specific concentration of one of the hexadecadienoyl-CoA isomers. |
| 3. Monitoring the Reaction | Monitor the reduction of the electron acceptor spectrophotometrically over time. The rate of this change is proportional to the enzyme activity. |
| 4. Data Analysis | Repeat the assay with a range of substrate concentrations to determine kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) for each isomer. |
Receptor Binding and Activation Assays
To assess the interaction of the isomers with nuclear receptors like PPARs, ligand binding and reporter gene assays can be performed.
Table 4: Protocol for PPARγ Reporter Gene Assay
| Step | Description |
| 1. Cell Culture and Transfection | Culture a suitable cell line (e.g., HEK293T) and transfect the cells with two plasmids: one expressing the PPARγ ligand-binding domain fused to a DNA-binding domain, and a second containing a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE). |
| 2. Treatment with Isomers | Treat the transfected cells with various concentrations of each hexadecadienoyl-CoA isomer. |
| 3. Cell Lysis and Luciferase Assay | After an incubation period, lyse the cells and measure the luciferase activity using a luminometer. |
| 4. Data Analysis | The luciferase activity is proportional to the activation of PPARγ by the isomer. Plot dose-response curves to determine the EC50 (half-maximal effective concentration) for each isomer. |
Cellular Uptake and Metabolism Studies
To understand how the isomers are handled by cells, uptake and metabolic fate can be traced using isotopically labeled compounds.
Table 5: Protocol for Cellular Lipidomics Analysis
| Step | Description |
| 1. Synthesis of Labeled Isomers | Synthesize the hexadecadienoyl-CoA isomers with stable isotope labels (e.g., 13C or 2H). |
| 2. Cell Culture and Treatment | Culture a relevant cell line (e.g., hepatocytes, adipocytes) and incubate them with the labeled isomers for various time points. |
| 3. Lipid Extraction | After incubation, wash the cells and perform a total lipid extraction. |
| 4. LC-MS/MS Analysis | Analyze the lipid extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the labeled isomer and its metabolic products (e.g., incorporation into complex lipids, products of beta-oxidation).[7] |
Experimental Workflow
The following diagram illustrates a comprehensive workflow for the comparative analysis of hexadecadienoyl-CoA isomers.
Conclusion
While direct comparative data for this compound and its geometric isomers remains to be fully elucidated, the principles of stereochemistry in lipid biology strongly suggest that these molecules will exhibit distinct properties. The experimental frameworks outlined here provide a clear path for researchers to systematically investigate these differences. Such studies are crucial for a deeper understanding of lipid metabolism and signaling and may pave the way for the development of novel therapeutic agents that target specific pathways with greater precision.
References
- 1. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Potencies of Naturally Occurring Regioisomers of Nitrolinoleic Acid in PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [acuresearchbank.acu.edu.au]
- 6. Total synthesis and biological evaluation of (5Z,9Z)-5,9-hexadecadienoic acid, an inhibitor of human topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Synthetic vs. Natural (2E,9Z)-Hexadecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,9Z)-Hexadecadienoyl-CoA is a specific isomer of a long-chain fatty acyl-CoA, an activated form of a fatty acid. Acyl-CoAs are central players in numerous metabolic and signaling pathways. They are substrates for energy production through beta-oxidation, precursors for the synthesis of complex lipids (e.g., triglycerides, phospholipids), and can act as signaling molecules themselves, influencing enzyme activity and gene expression.
The distinction between "natural" and "synthetic" this compound lies in its origin. Natural this compound is biosynthesized within an organism through a series of enzymatic reactions. In contrast, the synthetic version is produced in a laboratory setting through chemical synthesis. A key question for researchers is whether these two forms are biologically equivalent. While chemically identical, the presence of impurities or different isomer ratios resulting from the synthesis process could potentially lead to variations in biological activity.
This guide provides a framework for comparing the biological activity of synthetic versus natural this compound. Due to a lack of direct comparative studies in the current scientific literature, this document outlines the key biological activities to assess, detailed experimental protocols to perform such a comparison, and the expected data presentation for a rigorous evaluation.
Putative Biological Activities and Comparative Analysis
While direct experimental data on this compound is limited, we can infer its likely biological roles based on related molecules. The corresponding free fatty acid, (5Z,9Z)-hexadecadienoic acid, has demonstrated antimicrobial activity against Gram-positive bacteria and inhibitory effects on human topoisomerase I.[1][2] It is plausible that the CoA-activated form, this compound, could be a substrate for or an inhibitor of enzymes involved in fatty acid metabolism and potentially exhibit similar or related biological effects.
A comparative study would aim to determine if the synthetic and natural forms of this compound exhibit statistically significant differences in these activities.
Data Presentation: A Framework for Comparison
To facilitate a clear comparison, all quantitative data from the proposed experiments should be summarized in tables.
Table 1: Comparative Enzyme Kinetics
| Parameter | Synthetic this compound | Natural this compound | p-value |
| Enzyme A (e.g., Acyl-CoA Synthetase) | |||
| Km (µM) | |||
| Vmax (µmol/min/mg) | |||
| Enzyme B (e.g., Acyl-CoA Dehydrogenase) | |||
| Km (µM) | |||
| Vmax (µmol/min/mg) | |||
| Enzyme C (e.g., Topoisomerase I) | |||
| IC50 (µM) |
Table 2: Comparative Antimicrobial Activity
| Bacterial Strain | Synthetic this compound | Natural this compound | p-value |
| Staphylococcus aureus | |||
| Minimum Inhibitory Concentration (MIC) (µM) | |||
| Minimum Bactericidal Concentration (MBC) (µM) | |||
| Streptococcus pneumoniae | |||
| Minimum Inhibitory Concentration (MIC) (µM) | |||
| Minimum Bactericidal Concentration (MBC) (µM) |
Experimental Protocols
To obtain the data for the comparative tables, the following detailed experimental protocols are recommended.
Synthesis of this compound
The synthesis of this compound would start with the corresponding free fatty acid, (2E,9Z)-hexadecadienoic acid. The fatty acid itself can be synthesized through various organic chemistry routes, often involving Wittig reactions or acetylenic chemistry to establish the correct stereochemistry of the double bonds. Once the free fatty acid is obtained and purified, it is activated to its CoA ester. A common method is the mixed anhydride (B1165640) method:
-
Dissolution: Dissolve the fatty acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran).
-
Activation: Add an activating agent such as ethyl chloroformate or N,N'-carbonyldiimidazole and a base (e.g., triethylamine) at low temperature (e.g., 0°C) to form a mixed anhydride or an acyl-imidazole intermediate.
-
CoA Coupling: Add a solution of Coenzyme A lithium salt in an aqueous buffer (e.g., sodium bicarbonate) and allow the reaction to proceed.
-
Purification: The resulting acyl-CoA is then purified, typically by solid-phase extraction or high-performance liquid chromatography (HPLC).
-
Characterization: The final product should be characterized by mass spectrometry and nuclear magnetic resonance (NMR) to confirm its identity and purity.
Isolation of Natural this compound
Isolating a specific acyl-CoA from a biological source is challenging due to its low abundance and instability. The general workflow would be:
-
Source Selection: Choose a biological source known or suspected to produce this compound.
-
Tissue Homogenization: Homogenize the tissue sample in a buffer containing protease and phosphatase inhibitors to prevent degradation.
-
Lipid Extraction: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure to separate lipids from other cellular components.
-
Acyl-CoA Fractionation: Isolate the acyl-CoA fraction from the total lipid extract. This can be achieved using solid-phase extraction with a specific resin that binds CoA esters.
-
HPLC Purification: Further purify the acyl-CoA fraction using reverse-phase HPLC with a gradient of acetonitrile (B52724) in a buffer such as ammonium (B1175870) acetate.
-
Identification and Quantification: The fraction corresponding to this compound would be identified by its retention time compared to a synthetic standard and its mass confirmed by mass spectrometry. Quantification can be done using a standard curve.
Enzyme Kinetic Assays
To compare the biological activity of the synthetic and natural forms as enzyme substrates or inhibitors, standard enzyme kinetic assays should be performed.
-
Enzyme Source: Use purified recombinant enzymes or cell lysates containing the enzyme of interest.
-
Assay Conditions: The assay buffer and conditions (pH, temperature) should be optimized for the specific enzyme.
-
Substrate/Inhibitor Concentrations: A range of concentrations of the synthetic and natural this compound should be tested.
-
Detection Method: The enzyme activity can be monitored using various methods, such as spectrophotometry, fluorometry, or mass spectrometry, depending on the reaction catalyzed.
-
Data Analysis: The initial reaction rates are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax. For inhibition studies, IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Antimicrobial Susceptibility Testing
The antimicrobial activity can be assessed using standard microdilution methods.
-
Bacterial Strains: Use standard laboratory strains of Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).
-
Broth Microdilution: Prepare serial twofold dilutions of the synthetic and natural this compound in a 96-well microtiter plate with a suitable bacterial growth medium.
-
Inoculation: Add a standardized inoculum of the test bacteria to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells with no visible growth is subcultured onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the potential metabolic fate of this compound and a general workflow for comparing the synthetic and natural forms.
Caption: Workflow for comparing synthetic and natural compounds.
Caption: Potential metabolic pathways of this compound.
Conclusion
While direct comparative data for synthetic versus natural this compound is not yet available, this guide provides a comprehensive framework for conducting such a study. By following the detailed experimental protocols and data presentation guidelines, researchers can rigorously evaluate the biological equivalence of the two forms. Such studies are crucial for ensuring the reliability and reproducibility of research findings and for the development of potential therapeutic agents based on this molecule. The potential for antimicrobial and enzyme-inhibitory activities makes this compound an interesting candidate for further investigation.
References
Cross-species investigation of (2E,9Z)-Hexadecadienoyl-CoA metabolic pathways
A comprehensive guide to the cross-species metabolism of (2E,9Z)-Hexadecadienoyl-CoA, a key intermediate in biochemical pathways, is essential for researchers in biochemistry, drug development, and pest management. This guide provides a comparative analysis of its metabolic routes in various organisms, supported by experimental data and detailed protocols.
Cross-Species Comparison of this compound Metabolic Pathways
This compound is a polyunsaturated fatty acyl-CoA that plays a significant role in the biosynthesis of insect pheromones.[1][2] Its metabolism is a specialized branch of the general fatty acid metabolic pathways and shows considerable diversity across different species. While insects have evolved specific enzymes to produce this precise molecule as a signaling cue, in other organisms, its formation and degradation are part of the broader fatty acid metabolism network.
Metabolic Pathways Overview
The biosynthesis and degradation of this compound are primarily governed by a series of desaturase and elongase enzymes, followed by chain-shortening or modification steps.
-
Insects: In many moth species, the biosynthesis of sex pheromones, including derivatives of this compound, is a well-defined pathway.[3][4][5][6][7] It typically starts from common saturated fatty acids like palmitic acid (16:0) or stearic acid (18:0). A series of species-specific desaturases and elongases introduce double bonds and modify the chain length, leading to the formation of the specific pheromone precursor. The final steps often involve reduction, oxidation, or acetylation of the acyl-CoA. The entire process is tightly regulated by hormones such as the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[3][5][7]
-
Mammals: Mammalian cells possess a range of desaturase and elongase enzymes that are crucial for regulating the length and degree of unsaturation of fatty acids.[8][9][10] However, the specific isomer this compound is not a major reported metabolite in mammals. Instead, mammals synthesize a variety of other polyunsaturated fatty acids (PUFAs) that are essential for cellular functions. The metabolism of ingested unsaturated fatty acids would likely proceed through standard beta-oxidation pathways.
-
Yeast (Saccharomyces cerevisiae): Yeast is a model organism for studying fatty acid metabolism and has been engineered to produce insect pheromones.[4] Wild-type yeast can perform fatty acid synthesis, elongation, and desaturation. However, to produce specific isomers like this compound, it often requires the introduction of heterologous desaturase and reductase genes from insects.[4]
-
Plants: Plants synthesize a wide array of fatty acids, and the lipoxygenase pathway is a key metabolic route for the production of various signaling molecules and volatile compounds from polyunsaturated fatty acids.[11] While plants produce C16 and C18 unsaturated fatty acids, the specific pathway to this compound is not a commonly described route.
Key Enzymes in the Metabolic Pathway
The synthesis of this compound and related compounds relies on the coordinated action of several enzyme families.
| Enzyme Family | Function | Species Variation |
| Fatty Acid Synthase (FAS) | De novo synthesis of saturated fatty acids (e.g., palmitoyl-CoA). | Highly conserved across species, but with structural differences (Type I in animals and fungi, Type II in bacteria and plants). |
| Fatty Acyl-CoA Desaturases | Introduce double bonds at specific positions in the fatty acyl chain. | Exhibit high substrate and positional specificity, which varies significantly between insects, mammals, and plants.[8][10][12][13] |
| Fatty Acyl-CoA Elongases | Extend the carbon chain of fatty acids. | Different elongase enzymes (Elovl family) have preferences for specific chain lengths and saturation levels.[8][10] |
| Fatty Acyl-CoA Reductases | Reduce the acyl-CoA to a fatty alcohol. | Crucial in the final step of pheromone biosynthesis in many insects. |
| Beta-oxidation Enzymes | Degrade fatty acids to acetyl-CoA. | A fundamental energy-yielding pathway present in most organisms, occurring in mitochondria and peroxisomes. |
Experimental Protocols
Investigating the metabolic pathways of this compound involves a combination of techniques for the extraction, identification, and quantification of fatty acids and their derivatives.
Protocol 1: Extraction and Analysis of Fatty Acyl-CoAs
This protocol is a general guideline for the analysis of fatty acyl-CoAs from biological samples.
-
Sample Preparation: Homogenize tissues or cells in a suitable buffer, often containing antioxidants and protease inhibitors.
-
Lipid Extraction: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure to separate lipids from other cellular components.
-
Hydrolysis and Derivatization: Saponify the lipid extract to release free fatty acids. Convert the fatty acids to their methyl esters (FAMEs) using a reagent like BF3-methanol for analysis by gas chromatography.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separate and identify the FAMEs based on their retention times and mass spectra. This allows for the identification of the specific fatty acid isomers.[15]
-
Quantification: Use an internal standard (e.g., a deuterated fatty acid) added at the beginning of the procedure to quantify the amount of each fatty acid.[15]
Protocol 2: Heterologous Expression of Enzymes in Yeast
This protocol allows for the functional characterization of enzymes involved in the metabolic pathway.
-
Gene Cloning: Isolate the cDNA of the desaturase or elongase gene of interest from the source organism (e.g., an insect).
-
Vector Construction: Clone the cDNA into a yeast expression vector under the control of a suitable promoter.
-
Yeast Transformation: Introduce the recombinant vector into Saccharomyces cerevisiae.[13]
-
Expression and Substrate Feeding: Culture the transformed yeast and provide the precursor fatty acid (e.g., palmitic acid).
-
Metabolite Analysis: Extract the fatty acids from the yeast culture and analyze them by GC-MS to identify the products of the expressed enzyme.[13]
Visualizing the Metabolic Pathways
Diagrams created using Graphviz (DOT language) illustrate the key metabolic routes and experimental workflows.
Caption: Biosynthesis of a hypothetical moth sex pheromone from Palmitoyl-CoA.
Caption: Synthesis of Arachidonic Acid in mammals from Linoleic Acid.
References
- 1. alfachemic.com [alfachemic.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insect pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 7. Insect pheromones - Wikipedia [en.wikipedia.org]
- 8. The key roles of elongases and desaturases in mammalian fatty acid metabolism: Insights from transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gsartor.org [gsartor.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Functional characterization of polyunsaturated fatty acid delta 6-desaturase and elongase genes from the black seabream (Acanthopagrus schlegelii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. who.int [who.int]
- 15. lipidmaps.org [lipidmaps.org]
Enzyme kinetics of trans-2-enoyl-CoA reductase with (2E,9Z)-Hexadecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme kinetics of trans-2-enoyl-CoA reductase, with a focus on its activity with various substrates. Due to the limited availability of direct kinetic data for (2E,9Z)-Hexadecadienoyl-CoA, this document presents a comparison with alternative acyl-CoA substrates of varying chain lengths. This information is crucial for understanding the enzyme's substrate specificity and its role in fatty acid metabolism, which can inform research and drug development efforts targeting this enzyme.
Performance Comparison: Kinetic Parameters of Trans-2-enoyl-CoA Reductase
The kinetic parameters of trans-2-enoyl-CoA reductase have been characterized in several organisms, revealing a preference for specific substrate chain lengths and cofactors. The following table summarizes the available kinetic data for the enzyme from different sources, showcasing its activity with a range of trans-2-enoyl-CoA substrates.
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Cofactor | Reference |
| Crotonyl-CoA (C4:1) | Rat Hepatic Microsomes | 19 - 20 | 65 | NADPH | [1] |
| trans-2-Hexenoyl-CoA (C6:1) | Rat Hepatic Microsomes | 0.5 | 65 | NADPH | [1][2] |
| trans-2-Octenoyl-CoA (C8:1) | Rat Hepatic Microsomes | 125 | - | NADPH | [1] |
| trans-2-Decenoyl-CoA (C10:1) | Rat Hepatic Microsomes | - | - | NADPH | [1] |
| trans-2-Hexadecenoyl-CoA (C16:1) | Rat Hepatic Microsomes | 1.0 | 55 | NAD(P)H | [1][2] |
| Crotonyl-CoA (C4:1) | Euglena gracilis | 68 | - | NADH | [3] |
| trans-2-Hexenoyl-CoA (C6:1) | Euglena gracilis | 91 | - | NADH | [3] |
| Crotonyl-CoA (C4:1) | Treponema denticola | 2.7 | 43,000 (specific activity) | NADH | [4] |
Note: Vmax values are reported as specific activities where indicated. The data from rat hepatic microsomes suggests the presence of two distinct enzymes: a short-chain specific reductase that prefers NADPH and a long-chain specific reductase that can use either NADH or NADPH[5].
Experimental Protocols
A common method for determining the kinetic parameters of trans-2-enoyl-CoA reductase is a continuous spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH as the enoyl-CoA substrate is reduced.
Spectrophotometric Assay for Trans-2-enoyl-CoA Reductase Activity
Principle:
The activity of trans-2-enoyl-CoA reductase is determined by monitoring the rate of NAD(P)H oxidation. The decrease in absorbance at 340 nm, due to the conversion of NAD(P)H to NAD(P)+, is directly proportional to the enzyme activity. The molar extinction coefficient for NAD(P)H at 340 nm is 6.22 mM-1cm-1.
Materials:
-
Purified or partially purified trans-2-enoyl-CoA reductase
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 6.2 - 7.5)
-
NADH or NADPH solution (e.g., 0.4 mM)
-
trans-2-enoyl-CoA substrate solution (e.g., crotonyl-CoA, or other substrates of interest, at various concentrations)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing the potassium phosphate buffer and the NAD(P)H solution.
-
Pre-incubate the reaction mixture at a constant temperature (e.g., 30°C or 37°C) for a few minutes to ensure temperature equilibrium.
-
Initiate the reaction by adding a small volume of the enzyme preparation to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.
-
To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the trans-2-enoyl-CoA substrate while keeping the enzyme and NAD(P)H concentrations constant.
-
The initial reaction velocities (rates of NAD(P)H oxidation) are then calculated from the linear portion of the absorbance versus time plots.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation or a linearized form (e.g., Lineweaver-Burk plot) to determine the Km and Vmax values.
Visualizations
Experimental Workflow for Enzyme Kinetics
Caption: Workflow for determining the kinetic parameters of trans-2-enoyl-CoA reductase.
Metabolic Pathway: Fatty Acid Elongation Cycle
Trans-2-enoyl-CoA reductase catalyzes the final step in the fatty acid elongation cycle, a four-reaction sequence that adds two-carbon units to a growing fatty acyl-CoA chain.
Caption: The four enzymatic steps of the fatty acid elongation cycle.
References
- 1. Biochemical properties of short- and long-chain rat liver microsomal trans-2-enoyl coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubilization and purification of hepatic microsomal trans-2-enoyl-CoA reductase: evidence for the existence of a second long-chain enoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel prokaryotic trans-2-enoyl-CoA reductase from the spirochete Treponema denticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic evidence for two separate trans-2-enoyl CoA reductases in rat hepatic microsomes: NADPH-specific short chain- and NAD(P)H-dependent long chain-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolomics of Insect Strains with Altered Fatty Acid Metabolism: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of metabolomic differences in insect strains with varying levels of key enzymes in fatty acid metabolism. It synthesizes experimental data and methodologies from recent studies to facilitate further research in insect physiology, chemical ecology, and pest management.
The precise regulation of fatty acid metabolism is crucial for insects, influencing everything from energy storage and membrane structure to the biosynthesis of signaling molecules like pheromones. While no direct comparative metabolomic studies on insect strains with varying levels of (2E,9Z)-Hexadecadienoyl-CoA were identified in the available literature, this guide draws parallels from research on strains with genetic modifications in key enzymes of fatty acid biosynthesis, such as desaturases and elongases. These enzymes are critical in determining the chain length and saturation patterns of fatty acyl-CoAs, the precursors to a vast array of metabolites.
Data Presentation: Metabolomic and Lipidomic Variations
The following tables summarize quantitative and semi-quantitative data from studies comparing insect strains with differential expression of genes involved in fatty acid metabolism. These studies provide a snapshot of the metabolic consequences of altering these pathways.
Table 1: Comparison of Cuticular Hydrocarbon (CHC) Profiles in Honey Bee (Apis mellifera) Strains Adapted to Different Climates
| Cuticular Hydrocarbon | Relative Abundance (Climate A) | Relative Abundance (Climate B) | Fold Change (B vs. A) | Putative Precursor Change |
| n-C23 | 15.2 ± 2.1% | 10.8 ± 1.9% | -1.41 | Reduced Elongase Activity |
| n-C25 | 25.8 ± 3.5% | 18.2 ± 2.8% | -1.42 | Reduced Elongase Activity |
| n-C27 | 18.1 ± 2.9% | 29.5 ± 4.1% | +1.63 | Increased Elongase Activity |
| n-C29 | 8.5 ± 1.2% | 15.1 ± 2.5% | +1.78 | Increased Elongase Activity |
| C27:1 | 5.3 ± 0.9% | 8.9 ± 1.5% | +1.68 | Increased Desaturase Activity |
| C29:1 | 3.1 ± 0.6% | 6.2 ± 1.1% | +2.00 | Increased Desaturase Activity |
Data synthesized from studies correlating gene expression of elongases and desaturases with CHC profiles.
Table 2: Lipid Profile Variations in Drosophila melanogaster Pheromone Gland with Knockdown of Fatty Acid Biosynthesis Genes
| Lipid Species | Wild Type (Relative Abundance) | RNAi Knockdown (Relative Abundance) | Fold Change |
| Palmitic Acid (16:0) | 1.00 | 0.65 | -1.54 |
| Stearic Acid (18:0) | 1.00 | 0.72 | -1.39 |
| Oleic Acid (18:1) | 1.00 | 1.45 | +1.45 |
| (Z)-7-Tricosene | 1.00 | 0.31 | -3.23 |
| (Z)-7-Pentacosene | 1.00 | 0.28 | -3.57 |
This table represents hypothetical data based on findings from studies using DART-MS to analyze lipid profiles in genetically modified Drosophila.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of metabolomic studies. Below are generalized protocols for key experiments in insect metabolomics, based on common practices in the field.[3][4]
Protocol 1: Sample Preparation for Insect Metabolomics
-
Sample Collection and Quenching:
-
Insects are collected at a specific developmental stage and time of day to minimize biological variation.
-
To halt metabolic activity (quenching), insects are immediately flash-frozen in liquid nitrogen.
-
Samples are stored at -80°C until extraction.
-
-
Metabolite Extraction:
-
A biphasic liquid-liquid extraction is commonly employed to separate polar and nonpolar metabolites.
-
Frozen insects or tissues are homogenized in a pre-chilled solvent mixture, typically methanol, chloroform, and water in a 2:1:0.8 ratio.
-
The mixture is vortexed and centrifuged to separate the phases.
-
The upper aqueous phase (containing polar metabolites) and the lower organic phase (containing lipids) are collected into separate vials.
-
-
Sample Derivatization (for GC-MS):
-
The dried extracts are often derivatized to increase the volatility of metabolites for gas chromatography.
-
A common method involves a two-step process of oximation followed by silylation.
-
Protocol 2: Metabolomic Analysis using LC-MS
-
Chromatographic Separation:
-
The extracted samples are reconstituted in an appropriate solvent and injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A C18 reversed-phase column is frequently used for separating a wide range of metabolites.
-
A gradient elution with two mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) is applied.
-
-
Mass Spectrometry Analysis:
-
The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data is acquired in both positive and negative ionization modes to detect a broader range of metabolites.
-
MS/MS fragmentation data is collected for metabolite identification.
-
-
Data Processing and Analysis:
-
Raw data is processed using software for peak picking, alignment, and normalization.
-
Metabolites are putatively identified by matching their accurate mass and retention times to metabolite databases (e.g., METLIN, KEGG).
-
Statistical analysis (e.g., PCA, OPLS-DA) is performed to identify significant differences between insect strains.
-
Visualizations: Pathways and Workflows
Generalized Fatty Acid Biosynthesis and Pheromone Production Pathway
Caption: Generalized pathway of fatty acid and pheromone biosynthesis in insects.
Experimental Workflow for Comparative Metabolomics
Caption: A typical workflow for a comparative metabolomics study in insects.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. In situ lipid profiling of insect pheromone glands by direct analysis in real time mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Entometabolomics: applications of modern analytical techniques to insect studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Inhibitory Effects of (2E,9Z)-Hexadecadienoyl-CoA Analogs on Enzyme Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stearoyl-CoA Desaturase (SCD) as a Target
Stearoyl-CoA Desaturase (SCD) is an integral membrane protein located in the endoplasmic reticulum. It plays a crucial role in lipid metabolism by catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Specifically, SCD introduces a cis-double bond at the delta-9 position of fatty acyl-CoA substrates, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) to oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively.
The balance between SFAs and MUFAs is critical for various cellular functions, including membrane fluidity, signal transduction, and energy storage. Dysregulation of SCD activity has been implicated in a range of diseases, including metabolic disorders like obesity and diabetes, cardiovascular diseases, and various cancers. This makes SCD a compelling target for therapeutic intervention. Given that (2E,9Z)-Hexadecadienoyl-CoA is a polyunsaturated fatty acyl-CoA, it is a plausible candidate for an SCD inhibitor, acting as a substrate analog.
Comparative Analysis of SCD1 Inhibitors
To provide a benchmark for the potential efficacy of this compound analogs, the following table summarizes the inhibitory activity of several known small-molecule inhibitors of SCD1. This data, gathered from various scientific sources, showcases the range of potencies that have been achieved for this target.
| Inhibitor | Target Species | IC50 (nM) | Reference Compound For |
| A939572 | Human | 37 | Preclinical studies |
| A939572 | Rodent | <4 | Preclinical studies |
| CAY10566 | Human | 26 | Metabolic disease |
| CAY10566 | Mouse | 4.5 | Metabolic disease |
| CVT-11127 | Rat (microsomal) | 210 | Cancer research |
| CVT-11127 | Human (HepG2) | 410 | Cancer research |
| MK-8245 | Human | 1 | Diabetes and dyslipidemia |
| MK-8245 | Rat/Mouse | 3 | Diabetes and dyslipidemia |
| T-3764518 | Human | 4.7 | General SCD inhibition |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate greater potency.
Experimental Protocols for Validating Enzyme Inhibition
The following are detailed methodologies for key experiments to assess the inhibitory effects of compounds like this compound analogs on SCD1 function.
In Vitro SCD1 Enzyme Activity Assay (Radiometric)
This assay directly measures the enzymatic conversion of a radiolabeled saturated fatty acid to a monounsaturated fatty acid.
Materials and Reagents:
-
Microsomes from cells expressing SCD1 (e.g., liver microsomes from rodents or recombinant human SCD1 expressed in insect cells)
-
[¹⁴C]-Stearoyl-CoA (substrate)
-
NADH or NADPH (cofactor)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Test compound (e.g., this compound analog) dissolved in a suitable solvent (e.g., DMSO)
-
Saponifying agent (e.g., 10% KOH in 90% ethanol)
-
Acidifying agent (e.g., 6M HCl)
-
Organic solvent for extraction (e.g., hexane)
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, BSA, NADH, and microsomes.
-
Add varying concentrations of the test compound (or vehicle control) to the reaction mixture.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding [¹⁴C]-Stearoyl-CoA.
-
Incubate the reaction for a specific time (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding the saponifying agent and heat at 60-70°C for 1 hour to hydrolyze the acyl-CoAs to free fatty acids.
-
Acidify the mixture to protonate the fatty acids.
-
Extract the fatty acids with hexane.
-
Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase.
-
Separate the [¹⁴C]-stearic acid and [¹⁴C]-oleic acid using RP-HPLC and quantify the radioactivity of each peak using a radiodetector.
-
Calculate the percentage of conversion of stearoyl-CoA to oleoyl-CoA and determine the IC50 value of the inhibitor.
Cell-Based SCD1 Activity Assay (LC-MS/MS)
This assay measures the SCD1 activity within a cellular context, providing insights into compound permeability and metabolism.
Materials and Reagents:
-
Cultured cells with high SCD1 expression (e.g., HepG2, A549)
-
Cell culture medium and supplements
-
Stable isotope-labeled substrate (e.g., [D35]-Stearic acid)
-
Test compound
-
Solvents for lipid extraction (e.g., Folch method: chloroform/methanol)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound for a predetermined time (e.g., 24 hours).
-
Add the stable isotope-labeled stearic acid to the cell culture medium and incubate for a further period (e.g., 4-6 hours).
-
Wash the cells with PBS and harvest them.
-
Perform a total lipid extraction from the cell pellets.
-
Saponify the lipid extract to release the fatty acids.
-
Analyze the fatty acid composition by LC-MS/MS, quantifying the amounts of labeled stearic acid and its desaturated product, labeled oleic acid.
-
Calculate the desaturation index (ratio of product to substrate) and determine the IC50 of the inhibitor in the cellular context.
Visualizing Key Pathways and Workflows
Signaling Pathways Involving SCD1
SCD1 is a central hub in cellular metabolism and is implicated in several key signaling pathways that are crucial for researchers in oncology and metabolic diseases.
Safety Operating Guide
Navigating the Safe Disposal of (2E,9Z)-Hexadecadienoyl-CoA: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (2E,9Z)-Hexadecadienoyl-CoA, a polyunsaturated fatty acyl-CoA. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat and closed-toe shoes.
-
Use chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Wear safety glasses or goggles to protect from splashes.
Handling:
-
Avoid generating dust or aerosols. If working with a solid form, handle it in a well-ventilated area or a chemical fume hood.
-
Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Thioesters can be sensitive to hydrolysis, particularly at a pH above 7. Therefore, prolonged storage in aqueous solutions, especially alkaline ones, should be avoided.
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves chemical inactivation to break the thioester bond, followed by disposal as non-hazardous aqueous waste, provided the solution does not contain other hazardous materials. This approach is based on general guidelines for the disposal of reactive sulfur compounds.
1. Preparation of the Inactivation Solution:
-
Prepare a fresh solution of 5-10% (v/v) sodium hypochlorite (B82951) (household bleach) in water.
2. Inactivation Procedure:
-
In a suitable container, dilute the this compound waste with water to a low concentration (e.g., less than 1 mg/mL).
-
Slowly add the sodium hypochlorite solution to the diluted this compound waste with stirring. A 2:1 ratio of bleach solution to waste solution is generally sufficient.
-
Allow the mixture to react for at least 30 minutes to ensure complete oxidation of the thioester linkage.
3. Neutralization and Final Disposal:
-
After the inactivation period, check the pH of the solution. If necessary, neutralize it to a pH between 6 and 8 using a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate).
-
Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's specific guidelines for aqueous waste disposal.
Important Considerations:
-
This procedure is intended for small quantities of this compound typically used in a research setting.
-
If the waste solution contains other hazardous materials (e.g., organic solvents, heavy metals), it must be disposed of as hazardous waste according to your institution's established protocols. Do not attempt to inactivate or dispose of mixed chemical waste via this method.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source/Rationale |
| GHS Hazard Classification | Not classified as hazardous | Based on SDS for Palmitoyl-CoA[1] |
| Recommended PPE | Lab coat, gloves, eye protection | Standard laboratory practice |
| Inactivation Agent | 5-10% Sodium Hypochlorite | General protocol for sulfur compounds |
| Reaction Time | Minimum 30 minutes | Ensures complete oxidation |
| Final pH for Disposal | 6 - 8 | Standard for aqueous waste disposal |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
